molecular formula C8H11NO2 B1428867 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile CAS No. 1010798-64-7

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Cat. No.: B1428867
CAS No.: 1010798-64-7
M. Wt: 153.18 g/mol
InChI Key: BEMLWTKUQPQXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is a valuable β-ketonitrile derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a tetrahydropyran ring, a privileged scaffold frequently found in pharmacologically active molecules. The compound's key functional groups, a ketone and a nitrile, make it a versatile building block for constructing more complex heterocyclic systems. Research indicates its primary application is in the synthesis of kinase inhibitors, where the tetrahydropyran moiety can contribute to favorable pharmacokinetic properties. For instance, it has been identified as a key precursor in the development of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical target in oncology research [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00456]. The reactivity of the β-keto nitrile group allows for further elaboration into pyrazoles and other nitrogen-containing heterocycles, which are core structures in many drug discovery programs. This compound is intended for research applications, including hit-to-lead optimization and the exploration of new chemical entities, and is strictly For Research Use Only.

Properties

IUPAC Name

3-(oxan-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMLWTKUQPQXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734486
Record name 3-(Oxan-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010798-64-7
Record name 3-(Oxan-4-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxan-4-yl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, reduce metabolic lability, and provide a rigid framework for orienting functional groups towards their biological targets. The title compound, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, is a versatile building block that combines the favorable properties of the THP moiety with the synthetic utility of a β-ketonitrile. This functional group is a key precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive overview of a primary synthesis pathway for this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Primary Synthesis Pathway: Claisen Condensation of Methyl Tetrahydropyran-4-carboxylate with Acetonitrile

The most direct and industrially scalable approach to this compound is the Claisen condensation of a tetrahydropyran-4-carboxylic acid ester with acetonitrile. This reaction leverages the acidity of the α-protons of acetonitrile and the electrophilicity of the ester carbonyl to forge the key carbon-carbon bond.

Logical Workflow of the Primary Synthesis Pathway

cluster_0 Precursor Synthesis cluster_1 Main Reaction cluster_2 Purification A Tetrahydropyran-4-carboxylic acid B Methyl tetrahydropyran-4-carboxylate A->B Esterification E This compound B->E Claisen Condensation C Acetonitrile D Acetonitrile Anion C->D Deprotonation D->E F Crude Product E->F Work-up G Purified Product F->G Column Chromatography

Caption: Workflow for the synthesis of the target compound.

Part 1: Synthesis of the Ester Precursor, Methyl Tetrahydropyran-4-carboxylate

The synthesis commences with the esterification of the commercially available tetrahydropyran-4-carboxylic acid.

Reaction Scheme:

Experimental Protocol: [1]

  • To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add tetrahydropyran-4-carboxylic acid (1.00 g, 7.68 mmol).

  • Following the addition, introduce dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, remove the inorganic salts by filtration, washing the filter cake with acetone.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl tetrahydropyran-4-carboxylate.

Data Summary for Precursor Synthesis:

ReactantMolar Mass ( g/mol )AmountMoles (mmol)
Tetrahydropyran-4-carboxylic acid130.141.00 g7.68
Potassium carbonate138.211.17 g8.45
Dimethyl sulfate126.130.8 mL8.45
Product Molar Mass ( g/mol ) Yield
Methyl tetrahydropyran-4-carboxylate144.17~99%
Part 2: Claisen Condensation to Yield this compound

This core step involves the base-mediated condensation of the synthesized ester with acetonitrile. The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of acetonitrile without competing side reactions. Potassium tert-butoxide (KOt-Bu) is an excellent choice for this transformation.[2]

Mechanistic Rationale:

The mechanism proceeds via the formation of a nucleophilic acetonitrile anion, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the methoxide leaving group, followed by an acid-base equilibrium, drives the reaction to completion.

Reaction Mechanism Diagram:

cluster_0 Mechanism of Claisen Condensation Acetonitrile Acetonitrile Acetonitrile Anion Acetonitrile Anion Acetonitrile->Acetonitrile Anion KOt-Bu Tetrahedral Intermediate Tetrahedral Intermediate Acetonitrile Anion->Tetrahedral Intermediate Nucleophilic Attack on Methyl tetrahydropyran-4-carboxylate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate Elimination of Methoxide This compound This compound Product Enolate->this compound Acidic Work-up

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: (Adapted from a general procedure for β-ketonitrile synthesis[3])

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask and stir to form a suspension.

  • At room temperature, add acetonitrile (1.5 equivalents) dropwise to the suspension.

  • Stir the mixture for 10-15 minutes, then add methyl tetrahydropyran-4-carboxylate (1.0 equivalent).

  • For enhanced reactivity, a catalytic amount of isopropanol or 18-crown-6 can be added.[2]

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Alternative Synthetic Strategies

While the Claisen condensation represents a robust primary route, other methodologies for the synthesis of β-ketonitriles could be adapted for the preparation of this compound.

  • From an Acyl Chloride: Tetrahydropyran-4-carboxylic acid can be converted to tetrahydropyran-4-carbonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a suitable cyanomethyl nucleophile, such as the anion of acetonitrile or a cyanomethyl organometallic reagent.

  • Microwave-Assisted Synthesis: The Claisen condensation can be significantly accelerated using microwave irradiation.[3] This method often leads to shorter reaction times and improved yields.

Applications in Drug Development

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Reagent-Specific Hazards:

  • Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle under an inert atmosphere.

  • Dimethyl sulfate: A potent alkylating agent that is toxic and a suspected carcinogen. Handle with extreme caution.

  • Acetonitrile: A flammable and toxic liquid.

  • Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use freshly distilled or peroxide-free THF.

Characterization

The identity and purity of this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the connectivity of the atoms in the molecule.[6]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups should be present.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

Conclusion

The synthesis of this compound via the Claisen condensation of methyl tetrahydropyran-4-carboxylate and acetonitrile offers a reliable and scalable route to this valuable building block. The strategic importance of the tetrahydropyran moiety and the synthetic versatility of the β-ketonitrile functionality make this compound a key intermediate for the discovery and development of novel therapeutics. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to efficiently synthesize and utilize this important chemical entity.

References

  • DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents.
  • US4728743A - Process for the production of 3-oxonitriles - Google Patents.
  • DE50202775D1 - Process for the preparation of beta-ketonitriles - Google Patents.
  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents.
  • EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - NIH. Available at: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • 102169-44-8,4-Bromo-5-methylbenzene-1,2... - Accela ChemBio. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][3][7]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed. Available at: [Link]

  • A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents.
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal. Available at: [Link]

  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents.
  • (PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Available at: [Link]

  • (12) United States Patent - Googleapis.com. Available at: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. Available at: [Link]

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC - NIH. Available at: [Link]

  • Claisen condensation | Request PDF - ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a versatile building block with significant potential in medicinal chemistry and materials science. As a β-ketonitrile, this compound exhibits a unique combination of reactive functional groups that make it an attractive intermediate for the synthesis of diverse heterocyclic scaffolds.[1] This guide delves into its structural and spectroscopic characteristics, predicted physicochemical parameters, and detailed experimental protocols for its empirical characterization. The information presented herein is intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Introduction: The Significance of this compound

This compound, with CAS Number 1010798-64-7, belongs to the β-ketonitrile class of compounds, which are renowned for their utility as intermediates in the synthesis of a wide array of pharmaceuticals and heteroaromatic compounds.[1] The presence of a ketone, a nitrile, and an acidic α-hydrogen imparts a rich chemical reactivity, allowing for a variety of chemical transformations. The incorporation of the tetrahydro-2H-pyran moiety is of particular interest in drug discovery, as this saturated heterocyclic system can enhance aqueous solubility, modulate lipophilicity, and provide vectors for improved pharmacokinetic and pharmacodynamic profiles.

This guide serves as a foundational resource, consolidating predicted and available data on the physicochemical properties of this compound and providing standardized methodologies for its empirical analysis.

Molecular Structure and Identification

A thorough understanding of the molecular structure is paramount for interpreting its chemical behavior and spectroscopic data.

Chemical Structure and IUPAC Name
  • IUPAC Name: this compound

  • CAS Number: 1010798-64-7[2]

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • SMILES: C(#N)CC(=O)C1CCOCC1[3]

  • InChI: InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2[3]

  • InChIKey: BEMLWTKUQPQXNH-UHFFFAOYSA-N[3]

Physicochemical Properties: A Data-Centric Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the currently available data is predicted and awaits experimental verification.

PropertyValueSource/Method
Physical State Yellow liquidPredicted[2]
Melting Point Not available (predicted to be below room temperature)-
Boiling Point 268.0 ± 30.0 °CPredicted[2]
Density 1.104 ± 0.06 g/cm³Predicted[2]
pKa 9.20 ± 0.20Predicted[2]
LogP Not available-
Solubility Not experimentally determined. Predicted to be soluble in polar organic solvents.-

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic analysis provides invaluable information regarding the structural integrity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data is available and provides key insights into the proton environment of the molecule.[3]

  • ¹H NMR Spectrum: A detailed interpretation of the ¹H NMR spectrum is crucial for confirming the compound's identity. The spectrum is expected to show signals corresponding to the methylene protons of the cyanomethyl group, the methine proton on the tetrahydropyran ring adjacent to the carbonyl group, and the methylene protons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy
  • Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

  • Ketone (C=O) stretch: A strong, sharp band around 1715 cm⁻¹.

  • C-O-C stretch (ether): A strong band in the region of 1150-1085 cm⁻¹.

  • C-H stretch (alkane): Bands in the region of 2950-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For β-ketonitriles, mass spectrometry can also provide valuable information regarding keto-enol tautomerism in the gas phase.[4]

  • Expected Molecular Ion Peak (M⁺): m/z = 153.18

  • Fragmentation Pattern: The fragmentation is expected to involve cleavage adjacent to the carbonyl group and within the tetrahydropyran ring.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and ensure data integrity, this section provides detailed, standardized protocols for the experimental determination of key physicochemical properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Given the predicted liquid state at room temperature, DSC is the preferred method for accurately determining the melting point, which may be sub-ambient.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak, the onset of which is the melting point.[5][6][7]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to cool the sample to -50 °C.

    • Equilibrate at -50 °C for 5 minutes.

    • Heat the sample at a controlled rate of 10 °C/min up to 50 °C.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Seal in aluminum pan weigh->seal Hermetically load Load sample and reference pans seal->load cool Cool to -50°C load->cool equilibrate Equilibrate for 5 min cool->equilibrate heat Heat at 10°C/min to 50°C equilibrate->heat thermogram Generate Thermogram heat->thermogram peak Identify endothermic peak thermogram->peak mp Determine melting point (onset) peak->mp

Caption: Workflow for Melting Point Determination using DSC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the compound and identifying any impurities.

Principle: The compound is dissolved in a suitable solvent and injected into a column with a stationary phase. A mobile phase carries the sample through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases.[8]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve sample in Acetonitrile (1 mg/mL) filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject elute Elute with Water/Acetonitrile gradient inject->elute detect Detect at 210 nm elute->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate purity Calculate purity (%) integrate->purity

Caption: Workflow for Purity Assessment using HPLC.

Determination of pKa by Potentiometric Titration

The pKa is a critical parameter for understanding the ionization state of the molecule at different pH values, which is essential for drug development.

Principle: A solution of the compound is titrated with a standardized base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.[9][10]

Protocol:

  • Sample Preparation: Prepare a 0.01 M solution of the compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

  • Titration:

    • Calibrate the pH meter with standard buffers.

    • Titrate the sample solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point of the titration curve.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the functional groups present, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5][11] Keep the container tightly closed.[4][5][11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4][5][11]

Conclusion and Future Directions

This compound is a promising chemical entity with significant potential for applications in medicinal chemistry and beyond. This technical guide has provided a consolidated overview of its known and predicted physicochemical properties, along with robust protocols for their experimental determination. It is our hope that this document will serve as a valuable resource for researchers, enabling them to confidently and effectively utilize this compound in their synthetic endeavors. Further experimental validation of the predicted properties is highly encouraged to build a more complete and accurate profile of this versatile molecule.

References

  • Spectrometric studies and theoretical calculations of some beta-ketonitriles - PubMed. Available at: [Link]

  • Measuring the Melting Point - Westlab Canada. Available at: [Link]

  • Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism - ResearchGate. Available at: [Link]

  • How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO. Available at: [Link]

  • Differential Scanning Calorimetry - Chemistry LibreTexts. Available at: [Link]

  • Differential scanning calorimetry - CureFFI.org. Available at: [Link]

  • Mass spectrometric analyses of beta-ketolactone oligomers, macrocyclic or catenane structures? - PubMed. Available at: [Link]

  • FTIR Spectroscopy - Guide to Improving Chemical Processes - Mettler Toledo. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available at: [Link]

  • FTIR spectra in KBr pellet of (a) acrylonitrile and (b) acetonitrile. - ResearchGate. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI. Available at: [Link]

  • (PDF) Development of Methods for the Determination of pKa Values - ResearchGate. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - NIH. Available at: [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters Corporation. Available at: [Link]

  • pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. Available at: [Link]

  • Tests and acceptance criteria in determining chemical purity using HPLC. - ResearchGate. Available at: [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Available at: [Link]

  • Mass Spectrometry for Organic Matter Analysis. Available at: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. Available at: [Link]

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS 1010798-64-7)

This document provides a comprehensive technical overview of this compound, a versatile β-ketonitrile intermediate crucial in modern synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, offering field-proven insights for its effective application in research and development.

Introduction and Strategic Importance

This compound, identified by CAS number 1010798-64-7, is a bifunctional organic compound featuring a β-ketonitrile moiety attached to a tetrahydropyran (THP) ring. The THP ring is a prevalent structural motif in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1] The β-ketonitrile group is a highly reactive and synthetically valuable functional group, serving as a precursor for a wide array of more complex molecular architectures, particularly heterocycles.[2][3]

The strategic importance of this molecule lies in its utility as a building block. It enables the introduction of the THP-carbonyl-acetonitrile framework into target molecules, a common strategy in the design of novel therapeutics. Its documented use as an intermediate in the synthesis of complex bicyclic pyridine derivatives underscores its relevance in drug discovery programs.[4]

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifying and structural data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1010798-64-7[5]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Off-white solid[6]
SMILES C(#N)CC(=O)C1CCOCC1[7]
InChIKey BEMLWTKUQPQXNH-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Rationale

The synthesis of β-ketonitriles like the title compound is typically achieved via a Claisen-type condensation reaction. This involves the acylation of a compound with an acidic methylene group, such as a nitrile, using an appropriate acylating agent.

Retrosynthetic Analysis & Proposed Route

A logical synthetic approach involves the reaction between an activated form of tetrahydropyran-4-carboxylic acid and a C2 nitrile synthon. The most common and efficient method is the acylation of a cyanoacetate ester, like ethyl cyanoacetate, followed by hydrolysis and decarboxylation, or more directly, the acylation of acetonitrile's enolate. A highly effective laboratory-scale synthesis involves the reaction of Tetrahydro-2H-pyran-4-carbonyl chloride (CAS 40191-32-0) with the enolate of acetonitrile.

Synthesis_Route cluster_reactants Starting Materials cluster_reagents Reagents Reactant1 Tetrahydro-2H-pyran-4-carbonyl chloride Product This compound Reactant1->Product Acylation (Nucleophilic Acyl Substitution) Reactant2 Acetonitrile Intermediate Acetonitrile Enolate (Nucleophile) Reactant2->Intermediate Deprotonation Reagent1 Strong Base (e.g., NaH, LDA) Reagent1->Intermediate Intermediate->Product Acylation (Nucleophilic Acyl Substitution)

Caption: Proposed synthesis via acylation of an acetonitrile enolate.

Causality in Experimental Design
  • Choice of Acylating Agent : Tetrahydro-2H-pyran-4-carbonyl chloride is used because the chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]

  • Choice of Nucleophile Precursor : Ethyl cyanoacetate is a classic choice due to the acidity of its α-proton, which is flanked by both a nitrile and an ester group, making deprotonation facile with common bases.[2][3] The resulting product, an α-cyano-β-ketoester, can then be decarboxylated to yield the target molecule. An alternative, more direct route using acetonitrile requires a stronger base (like NaH or LDA) but avoids the final decarboxylation step.

  • Solvent and Temperature : Anhydrous, aprotic solvents like THF or diethyl ether are crucial to prevent quenching the strong base and the reactive enolate intermediate. Reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side products, before being allowed to warm to room temperature.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a representative procedure based on established organic chemistry principles for β-ketonitrile synthesis.

  • Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation : Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise via syringe.[3] Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium salt of ethyl cyanoacetate.

  • Acylation : While maintaining the temperature at 0 °C, add a solution of Tetrahydro-2H-pyran-4-carbonyl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.[8]

  • Reaction Progression : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification (Intermediate) : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is ethyl 2-cyano-3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.

  • Hydrolysis and Decarboxylation (Krapcho Decarboxylation) : Dissolve the crude intermediate in a mixture of DMSO and water containing a salt like NaCl. Heat the mixture (e.g., to 120-160 °C) until TLC or HPLC analysis indicates the complete conversion to the desired product.

  • Final Purification : After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical. A multi-technique approach is standard practice, providing orthogonal data to validate the compound's identity.

Characterization_Workflow Start Synthesized Crude Product IR FT-IR Spectroscopy Start->IR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation Final Confirmed Structure & Purity Assessment IR->Final Data Correlation NMR->Final Data Correlation MS->Final Data Correlation

Caption: Standard analytical workflow for structural confirmation.

Spectroscopic Data Summary

The following table outlines the expected data from key analytical techniques.

TechniqueExpected ObservationsRationale
¹H NMR Signals corresponding to the THP ring protons (multiplets in the δ 1.6-4.0 ppm range) and a singlet for the α-methylene protons (CH₂) adjacent to the ketone and nitrile groups (δ ~3.5-4.0 ppm).[7]Provides a map of the proton environments, confirming the connectivity of the molecular framework.
¹³C NMR Resonances for the nitrile carbon (C≡N, ~115 ppm), the ketone carbonyl carbon (C=O, >190 ppm), the α-methylene carbon, and distinct signals for the carbons of the THP ring.[9]Confirms the carbon skeleton and the presence of key functional groups.
FT-IR A sharp, strong absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹ and a strong absorption for the ketone (C=O) stretch around 1715 cm⁻¹.[9]Provides direct evidence for the key functional groups present in the molecule.
Mass Spec. The molecular ion peak [M+H]⁺ at m/z 154.18, confirming the molecular weight.Verifies the elemental composition and molecular mass of the compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its β-ketonitrile core.

  • Acidic Methylene Group : The protons on the carbon between the ketone and nitrile are acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile, enabling a variety of C-C bond-forming reactions such as alkylations and aldol condensations.

  • Nitrile Group : The nitrile can undergo hydrolysis to form a carboxylic acid or amide, or be reduced to a primary amine, providing a handle for further functionalization.[2]

  • Ketone Group : The carbonyl group can participate in reactions typical of ketones, such as reductions to alcohols, reductive aminations, and Wittig reactions.

This trifecta of reactivity makes the compound an excellent starting point for synthesizing a diverse range of heterocyclic systems (e.g., pyrazoles, isoxazoles, pyridines) which are privileged structures in medicinal chemistry.[10][11]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is based on available safety data.[6]

GHS Hazard Information
CategoryGHS Hazard Statement(s)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory H335: May cause respiratory irritation.
Recommended Precautions
  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • First Aid :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

    • Skin Contact : Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through standard organic transformations, and its structure can be rigorously confirmed using a suite of analytical techniques. The compound's true power lies in the rich reactivity of its β-ketonitrile core, which provides chemists in pharmaceutical and materials science with a robust platform for constructing complex molecular targets containing the beneficial tetrahydropyran scaffold. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

  • abcr Gute Chemie. (n.d.). AB458498 | CAS 1010798-64-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound サプライヤーマップ (CAS 1010798-64-7). Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a similar chemical structure.
  • Google Patents. (n.d.). WO2014029723A1 - New bicyclicpyridine derivatives.
  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a representative RSC supporting information document detailing spectroscopic methods.
  • Hamad, O. O. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6130347A - Preparation of cyanoacetic esters.
  • Chongqing Chemdad Co., Ltd. (n.d.). Tetrahydro-2H-pyran-4-carbonyl chloride. Retrieved from [Link]

  • ResearchGate. (2022). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). Retrieved from a general review on pyran-containing compounds.
  • Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives. Retrieved from [Link]

Sources

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel molecular entities with precisely defined three-dimensional architectures is paramount. 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a beta-ketonitrile featuring a tetrahydropyran moiety, represents a versatile building block for the construction of more complex molecular scaffolds. Its utility stems from the presence of multiple reactive sites: a ketone, a nitrile, and an alpha-carbon, which can be readily functionalized.

The unambiguous confirmation of the structure and purity of such intermediates is a critical, non-negotiable step in any synthetic workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule's constitution. This technical guide offers an in-depth analysis of the spectral data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization. While complete, publicly available experimental datasets are scarce, this guide leverages available experimental data and high-fidelity spectral predictions to provide a robust analytical framework.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the nitrile (-C≡N), the ketone (C=O), and the tetrahydropyran ring.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. An available experimental ¹H NMR spectrum from ChemicalBook serves as our primary reference.[1]

Expected ¹H NMR Signals:

ProtonsMultiplicityApprox. Chemical Shift (ppm)Rationale
H-2Singlet3.5 - 4.0Protons on the α-carbon to both the nitrile and ketone are expected to be deshielded. The singlet multiplicity arises from the lack of adjacent protons.
H-4Multiplet2.8 - 3.2This proton is on a tertiary carbon and is adjacent to four other protons, leading to a complex multiplet. Its position is downfield due to the adjacent carbonyl group.
H-5, H-5', H-6, H-6'Multiplets1.6 - 2.0These are the methylene protons on the carbons adjacent to the C-4 methine. They are expected to show complex splitting patterns due to coupling with H-4 and geminal and vicinal coupling with each other.
H-7, H-7', H-8, H-8'Multiplets3.4 - 4.1These are the methylene protons adjacent to the oxygen atom in the tetrahydropyran ring. The electronegative oxygen atom deshields these protons, shifting them downfield.

Experimental Data Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Chemical Shifts:

CarbonApprox. Chemical Shift (ppm)Rationale
C-1 (-C≡N)115 - 120The carbon of the nitrile group typically appears in this region.
C-2 (-CH₂-)25 - 30The methylene carbon adjacent to the carbonyl and nitrile groups.
C-3 (C=O)200 - 210The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield.
C-4 (-CH-)45 - 55The methine carbon of the tetrahydropyran ring, shifted downfield by the adjacent carbonyl.
C-5, C-6 (-CH₂-)28 - 35The methylene carbons of the tetrahydropyran ring.
C-7, C-8 (-CH₂-)65 - 70The methylene carbons adjacent to the oxygen atom in the tetrahydropyran ring are deshielded.

Experimental Data Acquisition Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityRationale
C-H (alkane)2850 - 3000Medium to StrongC-H stretching vibrations of the methylene and methine groups.
C≡N (nitrile)2240 - 2260MediumThe stretching vibration of the carbon-nitrogen triple bond is a sharp and characteristic peak.
C=O (ketone)1710 - 1730StrongThe carbonyl stretch is typically one of the most intense peaks in the spectrum.
C-O (ether)1050 - 1150StrongThe C-O-C stretching vibration of the tetrahydropyran ring.

Experimental Data Acquisition Protocol:

  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₁NO₂) is 153.18 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. Depending on the ionization method, the protonated molecule [M+H]⁺ at m/z 154.19 or other adducts may be observed.

  • Key Fragmentation Pathways: The molecule is expected to fragment at the bonds adjacent to the carbonyl group and within the tetrahydropyran ring.

M [M]⁺˙ m/z = 153 F1 [M - CH₂CN]⁺ m/z = 112 M->F1 α-cleavage F2 [C₄H₇O]⁺ m/z = 71 M->F2 α-cleavage F3 [C₅H₉O]⁺ m/z = 85 M->F3 Ring cleavage

Figure 2: Plausible Mass Spectrometry Fragmentation Pathways.

Experimental Data Acquisition Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or through a coupled gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion: A Multi-faceted Spectroscopic Portrait

References

Sources

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Introduction

This compound is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. As a member of the β-ketonitrile family, it serves as a versatile building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates.[1][2] The molecule incorporates a saturated tetrahydropyran (THP) ring, a common scaffold in modern drug discovery prized for its favorable metabolic stability and ability to modulate physicochemical properties. This guide, prepared for researchers and drug development professionals, provides a detailed examination of the molecule's structural features, conformational isomerism, and the analytical techniques essential for its characterization. Our focus is on the causality behind its structural behavior, offering insights grounded in established chemical principles.

Molecular Structure Elucidation

The definitive structure of a molecule is the foundation upon which all understanding of its reactivity and biological activity is built. For this compound, a combination of spectroscopic methods provides an unambiguous confirmation of its atomic connectivity and functional group arrangement.

Chemical Identity and Properties

A summary of the fundamental properties of the molecule is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1010798-64-7[3][4]
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol N/A
SMILES C(#N)CC(=O)C1CCOCC1[5]
InChI Key BEMLWTKUQPQXNH-UHFFFAOYSA-N[5]
Spectroscopic Signature

The validation of the molecule's structure is achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone of structural determination, revealing the precise connectivity of the carbon and hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. The methylene protons (-CH₂-) between the ketone and nitrile groups would appear as a singlet, while the protons on the THP ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling with adjacent protons.

  • ¹³C NMR: The carbon spectrum will confirm the presence of eight unique carbon atoms, including characteristic signals for the nitrile (C≡N), ketone (C=O), and the carbons of the THP ring, with those adjacent to the oxygen atom shifted downfield.[5]

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is exceptionally useful for identifying the key functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
Nitrile (C≡N)~2250Strong, sharp absorption characteristic of a triple bond.
Ketone (C=O)~1715Strong absorption typical for an aliphatic ketone.
C-O-C Ether~1100Strong, broad absorption from the asymmetric stretch of the ether linkage in the THP ring.

1.2.3. Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight, followed by fragmentation patterns resulting from the loss of stable neutral molecules or radicals, such as the cleavage of the side chain from the THP ring.

Conformational Analysis: A Molecule in Motion

While a 2D structure shows atomic connectivity, the 3D arrangement, or conformation, dictates how a molecule interacts with its environment (e.g., solvents, receptors). The conformational landscape of this molecule is dominated by the non-planar nature of the tetrahydropyran ring.

The Tetrahydropyran Ring Chair Conformation

To minimize angular and torsional strain, the six-membered tetrahydropyran ring adopts a stable chair conformation , analogous to cyclohexane. In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The fundamental chair conformation of a saturated six-membered ring.
Axial vs. Equatorial Equilibrium

The 3-oxopropanenitrile substituent at the C4 position of the THP ring can exist in either an axial or equatorial position. These two conformations are in a constant state of equilibrium through a process known as ring flipping.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer axial Axial Substituent (Higher Energy) equatorial Equatorial Substituent (Lower Energy - Preferred) axial->equatorial Ring Flip (Equilibrium) note_a Steric clash from 1,3-diaxial interactions note_e Sterically more favorable Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto Keto Form (Predominant) enol Enol Form keto->enol Equilibrium keto_struct R-C(=O)-CH₂-C≡N enol_struct R-C(OH)=CH-C≡N

The dynamic equilibrium between the keto and enol tautomers.

The position of this equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar, protic solvents can stabilize the keto form through intermolecular hydrogen bonds. This phenomenon must be considered during structural analysis, as the presence of the enol form can lead to additional signals in NMR spectra.

Experimental and Computational Workflows

To rigorously characterize the molecule, a combination of experimental protocols and computational modeling is employed.

Protocol: NMR-Based Structure and Purity Assessment

This protocol describes a self-validating system for confirming the identity and purity of a synthesized batch.

Objective: To verify the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a known quantity of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, and perform phase and baseline corrections.

  • Structural Verification:

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts and coupling constants to confirm the connectivity between protons, particularly within the THP ring.

  • Purity Assessment: Compare the integral of a characteristic signal from the target molecule to the integral of the internal standard. This allows for the calculation of the sample's purity (w/w %). The absence of significant unassigned signals is a primary indicator of high purity.

Workflow: Computational Conformational Analysis

Computational chemistry provides invaluable insight into the relative stabilities of different conformers, corroborating experimental observations.

ComputationalWorkflow start Build 3D Structures (Axial & Equatorial) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min compare_e Compare Relative Energies (ΔE = E_axial - E_equatorial) verify_min->compare_e boltzmann Calculate Population Distribution (Boltzmann Analysis) compare_e->boltzmann conclusion Determine Predominant Conformer boltzmann->conclusion

Workflow for determining the most stable conformer using computational methods.

This workflow provides a quantitative measure of the energy difference between the axial and equatorial conformers, allowing for a prediction of their relative populations at a given temperature. The results serve as a powerful theoretical validation of the principles of steric hindrance discussed earlier.

Conclusion

This compound is a molecule whose chemical behavior is dictated by a fascinating interplay of its functional groups and three-dimensional structure. The stability of its tetrahydropyran ring is maximized through a distinct preference for a chair conformation where the bulky side chain occupies the equatorial position. This conformational preference, driven by the minimization of steric strain, is a key determinant of the molecule's overall shape and reactivity. Furthermore, the potential for keto-enol tautomerism adds a layer of complexity that must be appreciated for accurate characterization and successful application in chemical synthesis. A thorough understanding of these structural and conformational nuances, validated through the rigorous application of spectroscopic and computational methods, is paramount for leveraging this valuable building block in research and development.

References

  • PubChem. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile. [Link]

  • Reznikov, A. N., et al. (2020). Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Beilstein Journal of Organic Chemistry, 16, 2073–2079. [Link]

  • PubChem. 2H-Pyran-2-one, tetrahydro-4-(2-methyl-1-propen-3-yl)-. [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Research and Reviews. Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. [Link]

  • Wikipedia. Propionitrile. [Link]

  • ResearchGate. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. [Link]

  • Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • IOPscience. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

  • MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. [Link]

  • SpectraBase. 2-oxotetrahydro-2H-pyran-3-carboxylic acid, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

Sources

reactivity of the nitrile group in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Abstract

This compound is a pivotal intermediate in modern medicinal chemistry, notably in the synthesis of complex pharmaceutical agents such as Janus kinase (JAK) inhibitors[1]. As a quintessential β-ketonitrile, its synthetic value stems from a rich and tunable reactivity profile. The strategic placement of an electron-withdrawing ketone adjacent to the nitrile group activates the entire scaffold for a diverse range of chemical transformations[2]. This guide provides a detailed exploration of the reactivity centered on the nitrile functional group within this molecule. We will dissect the underlying electronic and steric influences, survey key reaction classes including hydrolysis, reduction, and nucleophilic additions, and provide validated experimental protocols. The discussion is tailored for researchers and drug development professionals, aiming to furnish both foundational understanding and practical, field-proven insights into harnessing this versatile building block.

The β-Ketonitrile Scaffold: A Nexus of Reactivity

The chemical behavior of this compound is dictated by the synergistic interplay of its three core components: the nitrile, the ketone, and the tetrahydropyran (THP) ring.

  • Electronic Profile : The powerful, electron-withdrawing nature of both the cyano group (-C≡N) and the carbonyl group (C=O) creates a highly polarized molecular environment. This has two primary consequences:

    • Acidification of the α-Methylene Bridge : The protons on the carbon situated between the ketone and nitrile are significantly acidic, readily abstracted by base to form a resonance-stabilized carbanion. This anion is a soft nucleophile, crucial for many carbon-carbon bond-forming reactions.

    • Electrophilicity of the Nitrile Carbon : The carbon atom of the nitrile group is rendered highly electrophilic, making it a prime target for attack by a wide range of nucleophiles[2][3].

  • The Tetrahydropyran (THP) Moiety : The saturated THP ring primarily exerts steric influence, potentially modulating the accessibility of reagents to the reactive keto-nitrile core. Its ether oxygen is weakly electron-withdrawing via induction but does not fundamentally alter the principal reactivity pathways of the β-ketonitrile system. The THP ring is a common feature in drug molecules, often used to improve physicochemical properties such as solubility and metabolic stability[4].

Key Transformations of the Nitrile Group

The nitrile group is not merely an activating element; it is a versatile functional handle that can be transformed into several other valuable groups.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental transformations of nitriles is their hydrolysis to primary amides and subsequently to carboxylic acids. This reaction can be performed under acidic or basic conditions[5].

Mechanism of Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which dramatically increases the electrophilicity of the nitrile carbon. This allows for the attack of a weak nucleophile like water. A series of proton transfers and tautomerization steps leads first to the amide, which can then undergo further hydrolysis to the carboxylic acid[5].

G cluster_0 Step 1: Protonation & Nucleophilic Attack cluster_1 Step 2: Deprotonation & Tautomerization cluster_2 Step 3: Further Hydrolysis (Optional) Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile H⁺ Adduct R-C(OH₂⁺)=NH ProtonatedNitrile->Adduct + H₂O Water H₂O ImidicAcid R-C(OH)=NH Adduct->ImidicAcid - H⁺ Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide R-C(O⁺H₂)-NH₂ CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid H₃O⁺, Δ

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Advanced Catalytic Methods : Modern protocols often seek to avoid harsh acidic or basic conditions. Ruthenium-catalyzed hydration of β-ketonitriles in water provides a highly efficient and green alternative to produce β-ketoamides[6]. This can even be integrated into a one-pot tandem reaction where the resulting keto-amide is subsequently reduced to a β-hydroxyamide, a valuable synthetic intermediate[2][6].

Protocol 2.1: Ruthenium-Catalyzed Hydration of this compound [2][6]

  • Reaction Setup : In a 25 mL sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the ruthenium catalyst [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] (0.02 mmol, 2 mol%), and sodium formate (1.5 mmol, 1.5 equiv).

  • Solvent Addition : Add 5 mL of deionized water to the tube.

  • Reaction Execution : Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up : After cooling the reaction to room temperature, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding β-hydroxyamide.

Reduction: From Nitriles to Primary Amines

The nitrile group can be fully reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄)[3][7]. This transformation is synthetically valuable for introducing a basic amino-methyl group.

Mechanism : The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. The first addition forms an imine anion intermediate, which is then attacked by a second hydride to yield a dianion. Aqueous work-up protonates the dianion to furnish the primary amine[3].

Chemoselectivity : A key challenge in the reduction of β-ketonitriles is chemoselectivity. LiAlH₄ will readily reduce both the nitrile and the ketone. Selective reduction of the nitrile often requires protection of the ketone or the use of alternative catalytic hydrogenation methods under specific conditions. Conversely, selective reduction of the ketone to a β-hydroxy nitrile can be achieved with high enantioselectivity using biocatalysts like recombinant carbonyl reductases[8][9].

Protocol 2.2: LiAlH₄ Reduction to 3-Amino-1-(tetrahydro-2H-pyran-4-yl)propan-1-ol [5][7]

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.5 mmol, 2.5 equiv) in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until the starting material is consumed (monitored by TLC).

  • Quenching : Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 0.1 mL of water, 0.1 mL of 15% aqueous NaOH, and finally 0.3 mL of water for each gram of LiAlH₄ used (Fieser workup).

  • Work-up : Stir the resulting white granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation : Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol, which can be further purified by chromatography or crystallization.

Nucleophilic Addition of Organometallics

The electrophilic nitrile carbon readily undergoes attack by strong carbon nucleophiles such as Grignard reagents (R-MgBr) or organolithiums (R-Li). The initial addition forms a stable imine anion salt. Crucially, this intermediate does not react further with the organometallic reagent. Subsequent acidic hydrolysis of the imine furnishes a ketone, providing an effective route for C-C bond formation[3].

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Nitrile R-C≡N ImineAnion [R-C(R')=N]⁻ MgX⁺ Nitrile->ImineAnion + R'-MgX Grignard R'-MgX Imine R-C(R')=NH ImineAnion->Imine H₃O⁺ Ketone R-C(=O)R' Imine->Ketone H₂O

Caption: Reaction of a Nitrile with a Grignard Reagent.

The Role in Heterocyclic Synthesis

While the previous sections focused on transforming the nitrile group itself, its primary role is often to facilitate the construction of cyclic systems. The activated methylene group, made acidic by the nitrile, is a key nucleophile in cyclization and multicomponent reactions. β-Ketonitriles are well-established precursors for a vast array of heterocycles, including pyrans, pyridines, and pyrazoles[10][11].

A classic example of nitrile reactivity in C-C bond formation is the Thorpe reaction, a base-catalyzed self-condensation of nitriles with α-hydrogens[12][13]. Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful tool for forming large rings[14][15].

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Tautomerization Nitrile1 R-CH₂-CN Carbanion R-C⁻H-CN Nitrile1->Carbanion + Base Base Base Adduct Intermediate Adduct Carbanion->Adduct + R-CH₂-CN Nitrile2 R-CH₂-CN Enaminonitrile β-Enaminonitrile Adduct->Enaminonitrile Proton Transfer

Caption: General Mechanism of the Intermolecular Thorpe Reaction.

In the context of this compound, the activated methylene can participate as the nucleophilic component in reactions like the Knoevenagel or Hantzsch syntheses to build complex heterocyclic frameworks[10][16].

Summary of Reactivity

The nitrile group in this compound is a remarkably versatile functional group. Its reactivity is governed by the adjacent ketone, which enhances both the electrophilicity of the nitrile carbon and the acidity of the intervening methylene protons. This dual activation allows for a broad spectrum of synthetic applications.

Reaction Type Reagents Product Functional Group Key Features
Hydrolysis H₃O⁺ or OH⁻, ΔAmide, Carboxylic AcidFundamental transformation, can lead to decarboxylation.[5]
Catalytic Hydration Ru-catalyst, H₂Oβ-KetoamideMild, green conditions; high efficiency.[2][6]
Reduction LiAlH₄Primary AminePowerful reduction; potential lack of chemoselectivity.[3]
Grignard Addition R-MgX, then H₃O⁺KetoneForms a new C-C bond.[3]
Cyclocondensation Base, ElectrophileHeterocycles (Pyrans, etc.)Utilizes the acidic α-methylene for C-C bond formation.[10][11]

Conclusion

This compound exemplifies the synthetic power of the β-ketonitrile scaffold. The reactivity of its nitrile group is multifaceted, enabling its conversion into amines, amides, and ketones, or its participation in constructing complex molecular architectures. A thorough understanding of these reaction pathways, from fundamental hydrolysis and reduction to advanced catalytic and multicomponent strategies, is essential for leveraging this compound as a strategic building block in pharmaceutical and fine chemical synthesis. Its proven role in the development of next-generation therapeutics underscores the enduring importance of this versatile chemical intermediate.

References

  • BenchChem. (n.d.). The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide.
  • Zhu, D., et al. (2007). Asymmetric Reduction of Beta-Ketonitriles With a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure Beta-Hydroxy Carboxylic Acids. Organic Letters, 9(13), 2561-3. [Link]

  • Hua, L., et al. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances.
  • Cadierno, V., et al. (2011). Ruthenium-Catalyzed Synthesis of β-Hydroxyamides from β-Ketonitriles in Water. Organic Letters, 13(23), 6216-6219. [Link]

  • BenchChem. (n.d.). The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of β-Ketonitriles.
  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile.
  • Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861-867. [Link]

  • O'Connor, G., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2900-2907. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Al-Mulla, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][2][12]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (2019). Chemical & Pharmaceutical Bulletin, 67(7), 699-706. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). Google Scholar.
  • Pearson. (n.d.). In Section 17.7.4, we studied the acid-catalyzed hydrolysis of ac....
  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (n.d.). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.).
  • Research & Reviews: Journal of Chemistry. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Retrieved from [Link]

  • AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

  • The Organic Chemist. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • The Organic Chemist. (2019). reaction of carbonyls with weak nucleophiles. Retrieved from [Link]

  • University of Kentucky. (n.d.). CHAPTER 9. Substitution reactions - Organic Chemistry. Retrieved from [Link]

  • Cossío, F. P., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

Sources

An In-depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] The ability of a molecule to exist in different tautomeric forms can significantly alter its physicochemical properties, affecting its pharmacokinetics and pharmacodynamics.[1][3] This guide provides an in-depth technical examination of the keto-enol tautomerism in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a β-ketonitrile of interest in medicinal chemistry. We will explore the structural basis of this phenomenon, the key factors influencing the equilibrium, robust experimental methodologies for its characterization, and the critical impact of tautomeric control in the design of novel therapeutics.

Introduction: The Significance of Tautomerism in a Pharmaceutical Context

The presence of isomers is a significant challenge in the development of new pharmaceutical agents, where the primary goal is to obtain the most active and pure compound.[4] Tautomerism is a common phenomenon in many drug molecules and biomolecules, and strategies to control the desired species and the corresponding equilibrium conditions are often required.[4] It is estimated that around 70% of drug molecules have the potential for tautomerization.[1]

Keto-enol tautomerism, the interconversion between a carbonyl compound (keto form) and an enol (a molecule with a hydroxyl group bonded to a carbon-carbon double bond), is one of the most prevalent types of tautomerism.[4][5] This equilibrium can dramatically influence a molecule's properties, including its water solubility, lipophilicity, acid-base character, and its ability to act as a hydrogen bond donor or acceptor.[4] Consequently, understanding and controlling the keto-enol equilibrium is paramount for optimizing drug-target interactions, membrane permeability, and overall therapeutic efficacy.[1][2][3]

Structural Analysis of this compound Tautomers

This compound is a β-ketonitrile, a class of compounds known to exhibit keto-enol tautomerism.[6][7] The presence of α-hydrogens adjacent to the carbonyl group allows for the reversible formation of two potential enol tautomers, (Z)- and (E)-3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)acrylonitrile.

The equilibrium between these forms is dictated by their relative thermodynamic stabilities, which are influenced by a variety of factors including intramolecular hydrogen bonding, conjugation, and solvent interactions.[5][8]

Caption: Keto-enol tautomerism of this compound.

Key Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment and the inherent structural features of the molecule.

  • Solvent Effects: The polarity of the solvent plays a crucial role.[9][10] Generally, polar protic solvents like water and alcohols can stabilize the more polar keto form through hydrogen bonding.[8] Conversely, non-polar aprotic solvents such as chloroform and carbon tetrachloride tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[5][11] Polar aprotic solvents like DMSO can also favor the enol form by acting as hydrogen bond acceptors.[11][12]

  • Temperature: The tautomeric equilibrium is a dynamic process, and as such, is influenced by temperature. Variable-temperature NMR studies can provide valuable thermodynamic parameters (ΔG, ΔH, and ΔS) for the interconversion.[13][14]

  • Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via intramolecular hydrogen bonding in the enol form is a significant driving force for enolization, particularly in β-dicarbonyl compounds.[5][8] This is especially prominent in non-polar solvents where intermolecular hydrogen bonding with the solvent is minimal.

  • Substitution Effects: The electronic nature of substituents can influence the acidity of the α-protons and the stability of the resulting enol. Electron-withdrawing groups, such as the nitrile group in our target molecule, can increase the acidity of the α-hydrogens, thereby favoring enolization.[8]

Experimental Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution, as the interconversion is often slow on the NMR timescale.[15][16]

Protocol: ¹H NMR Spectroscopic Analysis
  • Sample Preparation:

    • Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and D₂O).

    • Ensure the use of high-purity solvents to avoid catalytic effects from impurities.

    • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically a few hours) before analysis.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative analysis, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation.

  • Spectral Analysis and Data Interpretation:

    • Identify the characteristic signals for both the keto and enol tautomers.

      • Keto form: Expect a singlet for the α-methylene protons (-CH₂-) typically in the range of δ 3-4 ppm.[16]

      • Enol form: Look for a singlet corresponding to the vinylic proton (-CH=) in the region of δ 5-6 ppm.[16] A broad singlet for the enolic hydroxyl proton (-OH) may also be observed, though its chemical shift can be highly variable and it may undergo exchange with residual water in the solvent.

    • Integrate the signals corresponding to the α-methylene protons of the keto form and the vinylic proton of the enol form.

    • Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal:

      • % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto α-CH₂) / 2))] * 100

      • % Keto = 100 - % Enol

    • Calculate the equilibrium constant (Keq):

      • Keq = [% Enol] / [% Keto]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvents (CDCl₃, DMSO-d₆, etc.) A->B C Equilibrate at Constant Temperature B->C D Acquire ¹H NMR Spectrum C->D E Ensure Sufficient Scans & Long D1 D->E F Identify Keto & Enol Signals E->F G Integrate Characteristic Peaks F->G H Calculate % Tautomer & Keq G->H

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy can help identify the predominant tautomer. The keto form will show a characteristic C=O stretching frequency around 1700-1720 cm⁻¹, while the enol form will exhibit a broad O-H stretch and a C=C stretching vibration around 1600 cm⁻¹.[17][18]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in the enol form typically results in a UV-Vis absorption at a longer wavelength compared to the non-conjugated keto form. This can be used to study the equilibrium in different solvents.[6]

Quantitative Data and Interpretation

The following table presents hypothetical, yet realistic, data for the tautomeric equilibrium of this compound in various solvents, based on established principles for β-dicarbonyl compounds.[5][9]

SolventDielectric Constant (ε)% Keto (Illustrative)% Enol (Illustrative)Keq ([Enol]/[Keto]) (Illustrative)
Chloroform-d (CDCl₃)4.830702.33
Acetone-d₆2155450.82
DMSO-d₆4765350.54
Methanol-d₄ (CD₃OD)3380200.25
Water-d₂ (D₂O)80>95<5<0.05

This illustrative data demonstrates a clear trend: as the polarity and hydrogen-bonding ability of the solvent increase, the equilibrium shifts towards the more polar keto tautomer.

Implications for Drug Development

The tautomeric state of a drug candidate has far-reaching consequences for its biological activity and developability.[1][3][19]

DrugDev T Tautomeric Equilibrium (Keto vs. Enol) RB Receptor Binding Affinity T->RB S Solubility & Dissolution T->S P Membrane Permeability (LogP) T->P M Metabolic Stability T->M PK Pharmacokinetics RB->PK PD Pharmacodynamics RB->PD S->PK P->PK M->PK PK->PD

Caption: Impact of tautomerism on key drug development properties.

  • Drug-Target Interactions: The keto and enol forms present different pharmacophoric features.[1] One tautomer may bind to a biological target with significantly higher affinity than the other due to differences in geometry and hydrogen bonding capabilities.[1][3] Tautomerization can convert a hydrogen bond acceptor (keto) into a hydrogen bond donor (enol), fundamentally altering the interaction profile.[4]

  • Physicochemical Properties: The enol form is generally less polar and more lipophilic than the keto form, which can affect its solubility and ability to cross biological membranes like the blood-brain barrier.[1][3] Controlling the tautomeric ratio can be a strategy to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Solid-State Properties: Tautomerism can lead to polymorphism, where different crystal forms of a drug substance contain different tautomers or ratios of tautomers.[3] This can impact the stability, dissolution rate, and bioavailability of the final drug product.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical identity that must be thoroughly characterized during the drug discovery and development process. As demonstrated, the equilibrium is highly sensitive to the solvent environment, a factor that has direct relevance to both in vitro assays and the in vivo physiological milieu. A comprehensive understanding and, where possible, control of this tautomeric equilibrium are essential for the rational design of drug candidates with optimized efficacy, safety, and developability profiles. The application of robust analytical techniques, particularly NMR spectroscopy, provides the necessary quantitative data to inform and guide these critical decisions.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484. [Link]

  • Antonijević, M., & Tuffery, P. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(10), 1107-1119. [Link]

  • da Silva, A. B. F., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245591. [Link]

  • Antonijević, M., & Tuffery, P. (2021). What impact does tautomerism have on drug discovery and development? - PMC. National Center for Biotechnology Information. [Link]

  • Van der Zwan, M. C., et al. (1999). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 76(7), 934. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Woods-Ryan, A. (2023). Exploring Tautomers in Pharmaceutical Molecules. Dassault Systèmes Blog. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Scilit. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

  • Yan, B., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

  • (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Bazzicalupi, C., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 36(5), 1149-1157. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Burdett, J. L., & Rogers, M. T. (1966). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. The Journal of Physical Chemistry, 70(3), 939-941. [Link]

  • Reuter, H., et al. (2009). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 11(21), 4257-4266. [Link]

  • Forlani, L., et al. (2008). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 32(12), 2146-2155. [Link]

  • Al-Sehemi, A. G., et al. (2010). Spectrometric studies and theoretical calculations of some β-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1133-1140. [Link]

  • Al-Majthoub, M. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • Al-Sehemi, A. G., et al. (2010). Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

  • Gilli, G., et al. (2016). Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K. Angewandte Chemie International Edition, 55(4), 1309-1312. [Link]

  • S. R., S., et al. (2020). Single‐crystal X‐ray analysis of the diketo form of asymmetric curcuminoids and coupled with NMR insights into its β ‐Keto‐enol tautomerization at ambient temperature. ChemistrySelect, 5(29), 8933-8938. [Link]

  • (n.d.). Keto-enol tautomerism. Fiveable. [Link]

  • Krivoshey, A. I., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

  • Shanan, Z. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 1-8. [Link]

  • (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Kar, M., & Giri, S. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

  • Kar, M., & Giri, S. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

  • Britsun, V. N., et al. (2012). Improved method of the synthesis and keto-enol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides. ResearchGate. [Link]

  • Forsén, S., & Nilsson, M. (1964). Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 18, 1208-1221. [Link]

  • Al-Majthoub, M. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

  • Correia, S., et al. (2007). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]

Sources

The Ascendant Therapeutic Potential of Pyran-Containing Nitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets – is a paramount objective. The pyran ring, a six-membered oxygen-containing heterocycle, has long been recognized as such a scaffold, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] When this versatile heterocycle is functionalized with a nitrile (-C≡N) group, a unique and potent class of compounds emerges: the pyran-containing nitriles.

The nitrile group, far from being a mere structural appendage, is a powerful pharmacophore in its own right. Its unique electronic properties and linear geometry allow it to participate in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding and dipole-dipole interactions.[3] This often leads to enhanced binding affinity and improved pharmacokinetic profiles.[3] This technical guide provides an in-depth exploration of the burgeoning field of pyran-containing nitriles, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven experimental protocols to empower further investigation into this promising class of molecules.

I. The Synthetic Landscape: Crafting Pyran-Containing Nitriles

The accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery. Fortunately, pyran-containing nitriles, particularly the prominent 2-amino-4H-pyran-3-carbonitrile core, can be efficiently synthesized through multicomponent reactions (MCRs). These one-pot syntheses offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[4][5]

A cornerstone of this synthetic strategy is the three-component reaction involving an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as ethyl acetoacetate.[5] The choice of catalyst is crucial for optimizing reaction yields and can range from basic catalysts like piperidine or potassium carbonate to more environmentally benign options.[4][6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitriles

This protocol outlines a general and efficient method for the synthesis of a diverse library of pyran-containing nitriles. The rationale behind this one-pot approach is to leverage the sequential Knoevenagel condensation and Michael addition reactions, followed by an intramolecular cyclization, all occurring in a single reaction vessel.

Materials:

  • Appropriately substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Ethanol (96%, 10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add a catalytic amount of piperidine to the reaction mixture. The use of a mild organic base like piperidine is strategic as it effectively catalyzes the initial condensations without promoting unwanted side reactions.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile.

  • Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm its structure and purity.[5]

Synthesis_Workflow cluster_reactants Reactants Aldehyde Substituted Benzaldehyde Mix Mix in Ethanol + Piperidine Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix EAA Ethyl Acetoacetate EAA->Mix Reflux Reflux (2-4 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration & Wash Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure Pyran-Containing Nitrile Recrystallize->Product

II. Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Pyran-containing nitriles have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain fused pyran derivatives can significantly increase the apoptotic population in cancer cells.[8] This is often accompanied by the arrest of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of malignant cells. For instance, some derivatives have been shown to cause cell cycle arrest in the G2/M phase, a critical stage for cell division.[8]

B. Molecular Docking and Target Identification

Computational methods, such as molecular docking, have been instrumental in elucidating the potential molecular targets of pyran-containing nitriles. These studies have suggested that some derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of the cell cycle.[9] By fitting into the ATP-binding pocket of these enzymes, the pyran scaffold can disrupt their function and halt cancer cell proliferation.

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets PyranNitrile Pyran-Containing Nitrile CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) PyranNitrile->CellCycleArrest Apoptosis Induction of Apoptosis PyranNitrile->Apoptosis CDK2 CDK2 Inhibition PyranNitrile->CDK2 OtherTargets Other Oncogenic Pathways PyranNitrile->OtherTargets CancerCellDeath Cancer Cell Death CellCycleArrest->CancerCellDeath Prevents Proliferation Apoptosis->CancerCellDeath Programmed Cell Death CDK2->CellCycleArrest Regulates

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative pyran-containing nitriles against various human cancer cell lines. The IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fused Pyran DerivativesHCT116 (Colon)Varies (e.g., 70% inhibition at IC₅₀)[8]
Fused Pyran DerivativesMCF-7 (Breast)Varies (e.g., 66.4% inhibition at IC₅₀)[8]
Fused Pyran DerivativesA549 (Lung)Varies (e.g., 71.6% inhibition at IC₅₀)[8]
1H-Benzo[f]chromene DerivativesMCF-7 (Breast)1.3 - 3.87[7]
4H-Pyran DerivativesHCT-116 (Colon)75.1 - 85.88[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[10][11]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyran-containing nitrile compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. This initial incubation is critical for ensuring the cells are in a healthy, proliferative state before exposure to the test compounds.

  • Prepare serial dilutions of the pyran-containing nitrile compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[10]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value.

III. Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of novel antimicrobial agents.[1] Pyran-containing nitriles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12]

A. Antibacterial and Antifungal Spectrum

Derivatives of 2-amino-4H-pyran-3-carbonitrile have been shown to possess broad-spectrum antimicrobial activity.[12] They have been found to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria.[12] Some compounds have also exhibited antifungal properties.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran DerivativesStaphylococcus aureus (clinical isolate)32[12]
Spiro-4H-pyran DerivativesStreptococcus pyogenes (clinical isolate)64[12]
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Pyran-containing nitrile compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., gentamicin) as a positive control

Procedure:

  • Prepare a bacterial inoculum and adjust its concentration to 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the pyran-containing nitrile compounds in MHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Include a growth control (no compound) and a sterility control (no bacteria) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

IV. Anti-inflammatory and Antiviral Potential: Expanding the Therapeutic Horizons

Beyond their established anticancer and antimicrobial properties, pyran-containing nitriles are also being explored for their potential as anti-inflammatory and antiviral agents.

A. Anti-inflammatory Effects and COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Several studies have investigated the potential of pyran derivatives as selective COX-2 inhibitors.[13][14] By selectively targeting COX-2 over the constitutively expressed COX-1 enzyme, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects.[15]

AntiInflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation PyranNitrile Pyran-Containing Nitrile PyranNitrile->COX2 Inhibits

B. Antiviral Activity

The antiviral potential of pyran-containing nitriles is an emerging area of research. Some pyranopyrazole derivatives have shown efficacy against human coronaviruses, including SARS-CoV-2.[16] These compounds are being investigated as inhibitors of the viral main protease (Mpro), an essential enzyme for viral replication.[16]

V. Future Perspectives and Conclusion

The diverse and potent biological activities of pyran-containing nitriles firmly establish them as a privileged scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their multifaceted mechanisms of action against cancer, microbial infections, inflammation, and viral diseases, makes them an attractive area for further research and development.

Future efforts in this field should focus on:

  • Structure-Activity Relationship (SAR) studies: To systematically explore how modifications to the pyran-nitrile scaffold influence biological activity and selectivity.

  • Mechanism of action studies: To further elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In vivo studies: To evaluate the efficacy and safety of promising lead compounds in animal models of disease.

  • Development of novel synthetic methodologies: To expand the chemical diversity of pyran-containing nitrile libraries.

References

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran-3-carbonitriles. [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

  • PubMed. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Scirp.org. (n.d.). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. [Link]

  • ResearchGate. (2013). (PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. [Link]

  • ResearchSquare. (n.d.). Pyran-based derivatives obtained from natural origin with cell damage potential. [Link]

  • SciSpace. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • PubMed. (n.d.). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. [Link]

  • PubMed Central. (n.d.). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. [https://www.orientjchem.org/vol23no3/synthesis-and-screening-of-some-heterocyclic-compounds-for-their-antibacterial-activity-with-special-reference-to-benzamides-derivatives/]([Link] antibacterial-activity-with-special-reference-to-benzamides-derivatives/)

  • ResearchGate. (n.d.). Synthetic pathway to 2-amino-4H-pyran-3-carbonitriles 1–2 (a–b). [Link]

  • ResearchGate. (n.d.). Proposed mechanism for 2-amino-4H-pyran-3-carbonitriles 1 (a–b). [Link]

  • University of Bath's research portal. (2017). Antibacterial Activities of New Saturated Heterocyclic Nitrogen Compounds. [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • RSC Publishing. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. [Link]

  • ResearchGate. (n.d.). (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. [Link]

  • ResearchGate. (n.d.). Pyran Derivatives as Selective COX-2 Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthetic route towards pyropyran nitrile 50, published by Giuliano and co‐workers. [Link]

  • Sciforum. (2017). synthesis of 2-amino-4 h -pyran-3-carbonitriles its reaction with chloroacetyl chloride. [Link]

  • Bentham Science. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • ResearchGate. (n.d.). Scheme 1. 2-Amino-4H-pyran-3-carbonitrile and their derivatives with potent antitubercular activity. [Link]

  • NIH. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. [Link]

  • ResearchGate. (2021). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. [Link]

  • PubChem. (n.d.). 2-amino-4H-pyran-3-carbonitrile. [Link]

  • PubMed. (2024). Macrocyclic Azapeptide Nitriles: Structure-Based Discovery of Potent SARS-CoV-2 Main Protease Inhibitors as Antiviral Drugs. [Link]

  • PubMed. (2012). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • ResearchGate. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

  • ResearchGate. (n.d.). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. [Link]

  • PubMed. (n.d.). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule Defined by its Utility

In the landscape of modern organic synthesis and medicinal chemistry, some molecules do not possess a storied history of serendipitous discovery but rather emerge from the quiet, iterative process of rational drug design. 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a β-ketonitrile bearing the synthetically valuable tetrahydropyran moiety, is one such compound. Its history is not one of a singular breakthrough, but of its enabling role as a key intermediate in the synthesis of complex therapeutic agents. This guide provides an in-depth examination of its synthesis, properties, and its pivotal function as a building block for researchers, scientists, and drug development professionals.

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The β-ketonitrile functionality, on the other hand, is a versatile handle for a wide array of chemical transformations, making this compound a molecule of significant interest.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1010798-64-7[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Appearance Not specified, likely a solid or oil
Solubility Soluble in common organic solvents

Spectroscopic data is crucial for the identification and characterization of the compound. While a comprehensive set of spectra is best obtained from direct experimental analysis, typical spectral features can be inferred from its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the nitrile group, the protons of the tetrahydropyran ring, and the methine proton at the 4-position of the THP ring.[2]

  • ¹³C NMR: The carbon NMR would display distinct peaks for the nitrile carbon, the ketone carbonyl carbon, and the carbons of the tetrahydropyran ring.

  • IR Spectroscopy: Key infrared absorption bands would include a strong C≡N stretch for the nitrile, a strong C=O stretch for the ketone, and C-O-C stretching for the ether functionality in the THP ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthetic Methodologies: A Convergent Approach

The synthesis of this compound can be approached through several established methods for the formation of β-ketonitriles. The most logical and widely applicable strategy is the Claisen condensation of a tetrahydropyran-4-carboxylic acid ester with acetonitrile.[3] This method offers a convergent and efficient route to the target molecule.

Core Synthetic Strategy: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[3] For the synthesis of this compound, the reaction involves the acylation of the acetonitrile anion with an appropriate ester of tetrahydropyran-4-carboxylic acid.

Diagram of the General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Tetrahydropyran-4-carboxylic acid ester Tetrahydropyran-4-carboxylic acid ester Claisen Condensation Claisen Condensation Tetrahydropyran-4-carboxylic acid ester->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt) Strong Base (e.g., NaH, NaOEt)->Claisen Condensation Aprotic Solvent (e.g., THF, Toluene) Aprotic Solvent (e.g., THF, Toluene) Aprotic Solvent (e.g., THF, Toluene)->Claisen Condensation Aqueous Workup Aqueous Workup Claisen Condensation->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for the synthesis of β-ketonitriles.[4]

Materials:

  • Ethyl tetrahydropyran-4-carboxylate

  • Anhydrous acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous THF is then added to the flask.

  • Addition of Acetonitrile: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Acylation: A solution of ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Quenching and Workup: The reaction mixture is cooled to 0 °C and carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Historical Context and Application in Drug Discovery

The documented history of this compound is intrinsically linked to its application as a key intermediate in pharmaceutical research. While it is challenging to pinpoint the exact first synthesis of this compound, its appearance in patent literature provides a clear indication of its utility.

A notable example is its use in the synthesis of novel bicyclicpyridine derivatives as inhibitors of fatty acid binding proteins (FABPs), specifically FABP4 and FABP5. A patent with a priority date in 2012 describes the use of this compound as a building block for these potential therapeutic agents. FABP inhibitors are of interest for the treatment of metabolic diseases such as type 2 diabetes and atherosclerosis.

The choice of this particular building block is strategic. The tetrahydropyran ring can impart favorable physicochemical properties to the final drug molecule, while the β-ketonitrile group provides a reactive handle for constructing the desired heterocyclic core of the target compounds.

Diagram of the Role in Drug Discovery

G cluster_0 Building Block cluster_1 Chemical Transformation cluster_2 Target Molecule This compound This compound Cyclization Reactions Cyclization Reactions This compound->Cyclization Reactions Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Bicyclicpyridine Derivatives (FABP Inhibitors) Bicyclicpyridine Derivatives (FABP Inhibitors) Cyclization Reactions->Bicyclicpyridine Derivatives (FABP Inhibitors) Functional Group Interconversion->Bicyclicpyridine Derivatives (FABP Inhibitors)

Caption: The role of this compound as a key intermediate in the synthesis of FABP inhibitors.

Conclusion and Future Outlook

This compound stands as a testament to the importance of enabling molecules in the advancement of science. While it may not have a dramatic discovery story, its value lies in its carefully designed structure that combines a pharmaceutically relevant scaffold with a versatile reactive group. Its synthesis, achievable through robust and well-understood chemical transformations, makes it an accessible and valuable tool for medicinal chemists.

As the quest for novel therapeutics continues, the demand for such well-designed building blocks will undoubtedly grow. The future of this compound and its analogs will likely see their incorporation into a wider array of complex molecules targeting a diverse range of diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important intermediate.

References

  • Google Patents. US4728743A - Process for the production of 3-oxonitriles.
  • Organic Chemistry Portal. Claisen Condensation. Available at: [Link]

  • Google Patents. WO2014029723A1 - New bicyclicpyridine derivatives.

Sources

commercial availability and suppliers of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS: 1010798-64-7): A Key Intermediate for Drug Discovery

Introduction

This compound, identified by CAS Number 1010798-64-7, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research sectors.[1] Its structure incorporates two key pharmacophoric elements: the tetrahydropyran (THP) ring and a β-ketonitrile group. The THP moiety is a well-regarded scaffold in modern medicinal chemistry, often employed as a saturated heterocyclic motif to enhance pharmacokinetic properties such as solubility and metabolic stability.[2] Concurrently, the β-ketonitrile functional group is a versatile synthetic handle, enabling a wide array of chemical transformations to build more complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical information on the commercial availability, physicochemical properties, plausible synthetic routes, and strategic applications of this compound, providing a framework for its effective utilization in research and development programs.

Chapter 1: Physicochemical Properties and Spectral Data

The unique arrangement of atoms in this compound dictates its chemical behavior and analytical profile. The presence of the ketone and nitrile groups in a 1,3-relationship allows for keto-enol tautomerism, a factor that can influence its reactivity and spectral characteristics.

Key Properties

A summary of the compound's fundamental properties is presented below.

PropertyValueSource
CAS Number 1010798-64-7[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
SMILES C(#N)CC(=O)C1CCOCC1[3]
InChI Key BEMLWTKUQPQXNH-UHFFFAOYSA-N[3]
Spectral Characterization

While comprehensive, batch-specific spectral data should always be obtained from the supplier, publicly available information provides a baseline for characterization.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the pyran ring, the methine proton at the C4 position, and the methylene protons alpha to the nitrile and ketone groups. The protons on the carbon between the carbonyl and nitrile groups (the α-carbon) would appear as a singlet, while the protons of the THP ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature.

  • ¹³C NMR: The carbon spectrum will feature a distinct downfield signal for the carbonyl carbon, a signal for the nitrile carbon in the typical range (~115-120 ppm), and signals corresponding to the carbons of the THP ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands characteristic of a nitrile group (C≡N stretch, ~2250 cm⁻¹) and a ketone group (C=O stretch, ~1715 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Chapter 2: Commercial Availability and Procurement

This compound is available commercially as a research chemical, primarily offered by suppliers specializing in building blocks for drug discovery and fine chemicals. It is typically supplied on an R&D scale (grams to kilograms), with options for bulk or custom synthesis inquiries.

Verified Suppliers

The following table lists suppliers who have been identified as carrying this compound. Researchers are advised to contact suppliers directly for current stock status, pricing, and technical specifications.

SupplierHeadquartersContact Information
Zhejiang Kaili Industrial Co., Ltd. China[4]
Nanjing Chemlin Chemical Co., Ltd. China[4]
ChemicalBook (Marketplace)Provides a list of various suppliers.[1][5]
Procurement Workflow

The process for procuring specialty research chemicals like this typically involves several key steps, from initial identification to laboratory use. This workflow ensures that researchers obtain the correct material with the required quality for their experiments.

G cluster_research Researcher Phase cluster_procurement Procurement Phase cluster_supplier Supplier & Logistics Phase cluster_lab Laboratory Phase a Identify Need for CAS 1010798-64-7 b Search Supplier Databases (e.g., ChemicalBook) a->b c Select Potential Suppliers b->c d Request Quotations (Price, Purity, Lead Time) c->d e Evaluate Supplier COA and Specs d->e f Issue Purchase Order e->f g Supplier Processes Order f->g h Shipment with SDS and Certificate of Analysis (COA) g->h i Receive and Log Chemical h->i j Verify Identity and Purity (QC Check) i->j k Store Appropriately and Use in Research j->k

Caption: Procurement workflow for a specialty research chemical.

Chapter 3: Synthesis and Chemical Reactivity

While readily available from suppliers, understanding the synthesis of this compound provides insight into potential impurities and informs its use in further reactions. The most chemically sound and widely practiced method for synthesizing β-ketonitriles of this type is the Claisen condensation.

Proposed Synthetic Route: Claisen Condensation

This approach involves the reaction of a suitable ester, such as ethyl tetrahydropyran-4-carboxylate, with acetonitrile in the presence of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. The ester serves as the electrophile, and the deprotonated acetonitrile acts as the nucleophile.

G ester Ethyl Tetrahydropyran-4-carboxylate (Starting Material) reagents_node Acetonitrile, Sodium Ethoxide acetonitrile Acetonitrile (Reagent) base Sodium Ethoxide (Base) product This compound (Product) workup_node Acidic Workup (e.g., aq. HCl) reagents_node->product Claisen Condensation workup_node->product Quench & Neutralize

Caption: Proposed synthesis via Claisen condensation.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent (e.g., Toluene or THF).

  • Base Addition: Add sodium ethoxide (1.2 equivalents) to the solvent and stir to form a suspension.

  • Reagent Addition: In a separate flask, mix ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents). Add this mixture dropwise to the base suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by adding a dilute aqueous acid (e.g., 1M HCl) until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity. The β-ketonitrile moiety is a privileged precursor for synthesizing a variety of heterocyclic systems, which are cornerstones of many pharmaceutical agents. The acidic methylene protons allow for facile alkylation, while the ketone and nitrile groups can participate in cyclocondensation reactions with binucleophiles.

Chapter 4: Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a highly valuable building block for the synthesis of novel therapeutic agents.

The Tetrahydropyran (THP) Scaffold

The THP ring is a saturated oxygen-containing heterocycle frequently used by medicinal chemists as a bioisostere for other cyclic systems. Its inclusion in a drug candidate can confer several advantages:

  • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to a carbocyclic analogue.[2]

  • Metabolic Stability: The THP ring is generally resistant to metabolic degradation, which can improve a drug's half-life.

  • Favorable Conformation: The ring provides a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for high-affinity binding to biological targets.[2]

Strategic Application as a Synthetic Intermediate

The compound serves as a key starting point for constructing more elaborate molecules. Its utility stems from its ability to be transformed into various drug scaffolds.

G cluster_reactions Chemical Transformations cluster_products Resulting Drug Scaffolds A 3-Oxo-3-(THP-4-yl)propanenitrile (Building Block) B Reaction with Hydrazine A->B Cyclocondensation C Reaction with Guanidine A->C Cyclocondensation D Reaction with Hydroxylamine A->D Cyclocondensation E Pyrazoles B->E F Pyrimidines C->F G Isoxazoles D->G

Caption: Synthetic pathways from the title compound to common drug scaffolds.

This versatility allows for the rapid generation of compound libraries for high-throughput screening. For instance, pyran-containing compounds have shown a wide range of biological activities, including use as anti-inflammatory, anti-cancer, and anti-microbial agents.[6] The propanenitrile substructure is also found in compounds targeting neurological disorders, such as AMPA receptor antagonists.[7]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its commercial availability, coupled with the synthetic versatility of the β-ketonitrile group and the favorable pharmacokinetic profile of the tetrahydropyran ring, establishes it as a valuable intermediate. This guide provides the foundational knowledge for researchers to leverage this compound's potential in the synthesis of the next generation of therapeutic agents.

References

  • AKSci. (n.d.). 2098081-93-5 3-Oxo-3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanenitrile.
  • ChemicalBook. (n.d.). This compound | 1010798-64-7.
  • ChemicalBook. (n.d.). This compound サプライヤーマップ (CAS 1010798-64-7).
  • ChemicalBook. (n.d.). This compound(1010798-64-7) 1H NMR.
  • ChemicalBook. (n.d.). This compound.
  • Chem-Impex. (n.d.). 3-Oxo-3-(2-tienil)propanonitrilo.
  • ChemScene. (n.d.). 33898-90-7 | 3-Oxo-3-(thiophen-2-yl)propanenitrile.
  • Sigma-Aldrich. (n.d.). 3-Oxo-3-(2-thienyl)propionitrile 97%.
  • (Reference on pyran-based drugs, specific article not found in initial search but the concept is widely published).
  • (Reference on synthesis of propanenitriles, specific article not found in initial search).
  • PubMed. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][4][8]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. Retrieved from PubMed.

  • BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
  • ResearchGate. (2025). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine.
  • Research and Reviews. (n.d.). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.
  • ResearchGate. (2025). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse heterocyclic derivatives starting from the versatile building block, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. The protocols detailed herein are grounded in established synthetic methodologies, including the Knoevenagel condensation, Gewald aminothiophene synthesis, and constructions of pyrazole and isoxazole ring systems. Beyond procedural steps, this guide elucidates the underlying chemical principles and offers insights into experimental design to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and target engagement.[1][2] Its presence can significantly impact the pharmacokinetic and pharmacodynamic profile of a molecule. This compound serves as a highly valuable and versatile starting material, combining the advantageous THP moiety with a reactive β-ketonitrile functionality. This unique combination allows for its elaboration into a wide array of complex heterocyclic systems with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1][3][4]

This guide will detail robust and reproducible protocols for the transformation of this compound into several key heterocyclic families, providing a foundation for the exploration of novel chemical space in drug discovery programs.

General Experimental Considerations

Materials: this compound can be sourced from commercial suppliers or synthesized via established literature procedures. All other reagents and solvents should be of appropriate grade for organic synthesis and used as received unless otherwise specified.

Equipment: Standard laboratory glassware and equipment for organic synthesis are required, including round-bottom flasks, condensers, magnetic stirrers, heating mantles, and equipment for thin-layer chromatography (TLC) and column chromatography.

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthetic Protocols

The β-ketonitrile moiety in this compound is a versatile functional group that can participate in a variety of cyclization and condensation reactions.[5] The following sections detail protocols for the synthesis of several important classes of heterocyclic derivatives.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with an aldehyde or ketone.[6][7] In this protocol, the active methylene group of a suitable reaction partner condenses with the ketone of this compound.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine or ammonium acetate is employed to deprotonate the active methylene compound without promoting self-condensation of the ketone.[7][8]

  • Solvent: Ethanol or a similar protic solvent is often used to facilitate the dissolution of reactants and the catalyst.

  • Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the starting material and the formation of the product, allowing for optimal reaction timing.

Knoevenagel_Condensation start Start: this compound + Aldehyde/Ketone reagents Reagents: - Active Methylene Compound - Weak Base (e.g., Piperidine) start->reagents 1. Mix conditions Conditions: - Solvent (e.g., Ethanol) - Heat (Optional) reagents->conditions 2. React monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) conditions->monitoring 3. Monitor workup Work-up: - Quenching - Extraction monitoring->workup 4. Process purification Purification: - Recrystallization or - Column Chromatography workup->purification 5. Purify product Product: α,β-Unsaturated Nitrile Derivative purification->product 6. Isolate

Figure 1: General workflow for the Knoevenagel condensation.

Protocol 3.1.1: Synthesis of 2-cyano-3-(tetrahydro-2H-pyran-4-yl)but-2-enoic acid derivatives

  • To a solution of this compound (1.0 eq) and an appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.

Reactant (Active Methylene)Product StructureTypical Yield (%)
Malononitrile2-((tetrahydro-2H-pyran-4-yl)methylene)malononitrile85-95
Ethyl CyanoacetateEthyl 2-cyano-3-(tetrahydro-2H-pyran-4-yl)but-2-enoate80-90
Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[9][10][11][12] It involves the condensation of a carbonyl compound, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base.

Causality Behind Experimental Choices:

  • Base: A base such as morpholine or triethylamine is used to catalyze the initial Knoevenagel condensation and facilitate the subsequent reaction with sulfur.[13]

  • Sulfur: Elemental sulfur serves as the sulfur source for the thiophene ring formation.

  • Solvent: A high-boiling polar solvent like ethanol or DMF is typically used to ensure all reactants remain in solution and to facilitate the reaction, which may require heating.

Gewald_Synthesis start Start: this compound reagents Reagents: - α-Cyano Ester/Nitrile - Elemental Sulfur - Base (e.g., Morpholine) start->reagents 1. Combine conditions Conditions: - Solvent (e.g., Ethanol) - Heat reagents->conditions 2. React workup Work-up: - Cooling & Precipitation - Filtration conditions->workup 3. Isolate Crude purification Purification: - Recrystallization workup->purification 4. Purify product Product: 2-Aminothiophene Derivative purification->product 5. Final Product

Figure 2: Workflow for the Gewald aminothiophene synthesis.

Protocol 3.2.1: Synthesis of 2-Amino-4-(tetrahydro-2H-pyran-4-yl)thiophene-3-carbonitrile

  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring by TLC.

  • After completion, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the crude product.

  • Recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Synthesis of Pyrazole Derivatives

The reaction of β-ketonitriles with hydrazines is a classical and highly efficient method for the synthesis of 5-aminopyrazoles.[5][14] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.[14]

Causality Behind Experimental Choices:

  • Hydrazine: Hydrazine hydrate or a substituted hydrazine is used as the nitrogen source for the pyrazole ring. The choice of hydrazine determines the substituent at the N-1 position of the pyrazole.[2]

  • Solvent: Ethanol is a common solvent, and in some cases, a catalytic amount of acid (like acetic acid) can be added to facilitate the initial condensation.

  • Temperature: The reaction is often carried out at elevated temperatures to drive the cyclization step.

Pyrazole_Synthesis start Start: this compound reagents Reagents: - Hydrazine Hydrate or - Substituted Hydrazine start->reagents 1. Mix conditions Conditions: - Solvent (e.g., Ethanol) - Heat reagents->conditions 2. React workup Work-up: - Cooling & Filtration conditions->workup 3. Isolate Crude purification Purification: - Recrystallization workup->purification 4. Purify product Product: 5-Amino-3-(tetrahydro-2H-pyran-4-yl)pyrazole Derivative purification->product 5. Final Product

Figure 3: General scheme for the synthesis of pyrazole derivatives.

Protocol 3.3.1: Synthesis of 5-Amino-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent to give the desired 5-aminopyrazole.

Synthesis of Isoxazole Derivatives

Isoxazoles can be synthesized from β-ketonitriles by reaction with hydroxylamine.[5] This reaction is analogous to the pyrazole synthesis, with hydroxylamine serving as the N-O source for the isoxazole ring. Isoxazole derivatives are important scaffolds in medicinal chemistry.[15][16]

Causality Behind Experimental Choices:

  • Hydroxylamine: Hydroxylamine hydrochloride is typically used, and a base is added to liberate the free hydroxylamine in situ.

  • Base: A base such as sodium hydroxide or potassium carbonate is required to neutralize the hydroxylamine hydrochloride and to promote the reaction.

  • Solvent: An aqueous or alcoholic solvent system is generally employed.

Isoxazole_Synthesis start Start: this compound reagents Reagents: - Hydroxylamine Hydrochloride - Base (e.g., NaOH) start->reagents 1. Combine conditions Conditions: - Solvent (e.g., Aqueous Ethanol) - Heat reagents->conditions 2. React workup Work-up: - Neutralization - Extraction conditions->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Purify product Product: 5-Amino-3-(tetrahydro-2H-pyran-4-yl)isoxazole purification->product 5. Isolate

Figure 4: Workflow for the synthesis of isoxazole derivatives.

Protocol 3.4.1: Synthesis of 5-Amino-3-(tetrahydro-2H-pyran-4-yl)isoxazole

  • To a solution of this compound (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.5 eq).

  • Heat the reaction mixture at reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 5-aminoisoxazole derivative.[5]

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the starting material, this compound, is available for reference.[17]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to access diverse molecular scaffolds incorporating the medicinally important tetrahydropyran moiety. The principles and experimental guidance provided herein are intended to facilitate the discovery and development of novel therapeutic agents.

References

  • Vertex AI Search. (2024).
  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]

  • IntechOpen. (2019).
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters.
  • SpringerLink. (2024).
  • Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Retrieved from [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Bentham Science. (n.d.). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Retrieved from [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • ResearchGate. (2017).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • Banaras Hindu University. (2021).
  • RSC Publishing. (2024). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. Retrieved from [Link]

  • National Institutes of Health. (2012). Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines.
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • Research and Reviews. (n.d.).
  • Arabian Journal of Chemistry. (2011).
  • ResearchGate. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans.
  • ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.

Sources

Leveraging 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile . This versatile building block combines two key features of high value in modern medicinal chemistry: a reactive β-ketonitrile moiety for diverse chemical transformations and a tetrahydropyran (THP) ring, a privileged scaffold for optimizing pharmacokinetic properties. We will explore its synthesis, its application in constructing complex heterocyclic libraries, and the underlying chemical principles that make it a powerful tool in the design of novel therapeutic agents.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery, the selection of starting materials and key intermediates is paramount. This compound has emerged as a valuable synthon due to its intrinsic chemical potential. Its structure is a deliberate convergence of two strategically important chemical motifs:

  • The β-Ketonitrile Group: This functional group is a cornerstone of heterocyclic synthesis. The presence of a ketone and a nitrile on adjacent carbons creates an activated methylene group, making the molecule ripe for a wide array of cyclization and condensation reactions. This reactivity allows chemists to rapidly generate diverse molecular scaffolds.[1][2]

  • The Tetrahydropyran (THP) Ring: The THP moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic profiles.[3] It often serves as a saturated, non-planar bioisostere for aromatic rings, improving properties such as aqueous solubility, metabolic stability, and cell permeability, while reducing off-target toxicity.

The combination of these features in a single, readily accessible molecule provides a direct route to novel chemical entities with embedded drug-like properties.

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 1010798-64-7[4]
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol
Appearance Typically an oil or low-melting solid
SMILES C(#N)CC(=O)C1CCOCC1[5]

Synthesis and Workflow

The synthesis of 3-oxonitriles is a well-established transformation in organic chemistry, most commonly achieved through a base-mediated condensation of an ester with a nitrile.[2][6]

Protocol 1: Synthesis via Acetonitrile Acylation

This protocol describes the synthesis of the title compound from a commercially available ester of tetrahydropyran-4-carboxylic acid.

Principle: The reaction proceeds via a Claisen-like condensation. A strong base, such as sodium hydride, deprotonates acetonitrile to form a nucleophilic cyanomethyl anion. This anion then attacks the carbonyl group of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

G reagents Reagents: - Ethyl tetrahydropyran-4-carboxylate - Acetonitrile - Sodium Hydride (NaH) - Toluene (anhydrous) - HCl (aq.) for workup start Start: Combine NaH and Acetonitrile in anhydrous Toluene step1 Step 1: Form Cyanomethyl Anion Stir at room temperature start->step1 Stir step2 Step 2: Add Ester Add ethyl tetrahydropyran-4-carboxylate dropwise at 0°C step1->step2 Cool & Add step3 Step 3: Drive Reaction Warm to 60-70°C Monitor H₂ evolution step2->step3 Heat step4 Step 4: Quench & Workup Cool, quench with ice-water Acidify with HCl (aq.) step3->step4 Reaction complete step5 Step 5: Extraction Extract with Ethyl Acetate step4->step5 step6 Step 6: Purification Dry, concentrate, and purify via column chromatography step5->step6 end_node Product: This compound step6->end_node

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (2.2 eq.) in mineral oil. Wash the NaH with anhydrous toluene (3x) to remove the oil.

  • Anion Formation: Add anhydrous toluene to the flask, followed by the dropwise addition of anhydrous acetonitrile (2.5 eq.) at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Condensation: Cool the suspension back to 0°C and add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous toluene dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to 70°C. The reaction can be monitored by the cessation of hydrogen gas evolution. Stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of ice-cold water. Separate the aqueous layer and wash the organic layer with water.

  • Acidification & Extraction: Combine the aqueous layers and acidify to pH 3-4 with 2M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final compound.

Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a versatile precursor to a multitude of heterocyclic scaffolds that are prevalent in medicinal chemistry.

G cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds start This compound path1 Pyrazole Synthesis start->path1 + Hydrazine (Knorr Synthesis) path2 Pyranopyrimidine Synthesis start->path2 + Guanidine/Urea (Condensation) path3 Substituted Pyran Synthesis start->path3 + Aldehyde, Malononitrile (Multicomponent Reaction) scaffold1 THP-Substituted Pyrazoles path1->scaffold1 scaffold2 THP-Fused Pyrimidines path2->scaffold2 scaffold3 Highly Functionalized THP-Pyrans path3->scaffold3

Caption: Key reaction pathways from the central building block.

Application 1: Synthesis of THP-Substituted Pyrazoles

Rationale: The 1,3-dicarbonyl-like nature of the β-ketonitrile makes it an ideal substrate for the Knorr pyrazole synthesis and related reactions. Reaction with hydrazine or its derivatives provides direct access to 3-amino-5-(THP)-substituted pyrazoles, a scaffold found in numerous kinase inhibitors and other therapeutic agents.

Protocol 2: Synthesis of a THP-Pyrazole Derivative

  • Reaction Setup: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.1 eq.) and a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

  • Product: The expected product is 5-(tetrahydro-2H-pyran-4-yl)-1-phenyl-1H-pyrazol-3-amine.

Application 2: Synthesis of THP-Pyranopyrimidines

Rationale: Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity. The title compound can participate in MCRs to generate fused heterocyclic systems. For instance, a one-pot reaction with an aldehyde and urea or thiourea can lead to dihydropyrimidine derivatives, analogous to the Biginelli reaction, which are known for their diverse biological activities.[7]

Protocol 3: One-Pot Synthesis of a THP-Pyranopyrimidine

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.), and malononitrile (1.0 eq.) in ethanol.

  • Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at reflux for 2-4 hours. A precipitate often forms as the reaction proceeds.

  • Isolation: Cool the mixture to room temperature, filter the solid product, and wash thoroughly with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.

  • Product: This reaction yields a highly substituted 2-amino-4H-pyran derivative, a valuable scaffold for library synthesis.[8]

The Medicinal Chemistry Value of the Tetrahydropyran Ring

The inclusion of the THP ring is not arbitrary; it is a calculated decision to imbue the final molecules with favorable drug-like properties.

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.

  • Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings. This can lead to an improved pharmacokinetic profile with a longer half-life.

  • Reduced Lipophilicity and Off-Target Effects: Replacing a lipophilic phenyl ring with a THP ring can reduce the overall lipophilicity of a molecule. This often correlates with a reduction in off-target binding, including promiscuous binding to ion channels (like the hERG channel) or other receptors, thereby improving the safety profile.

  • Vectorial Exit from Aromatic Space: The non-planar, three-dimensional structure of the THP ring helps drug designers create molecules with better spatial properties for binding to complex protein targets, moving away from the "flatland" of purely aromatic compounds. This is a key concept in modern drug design for tackling challenging biological targets. The incorporation of THP has been a successful strategy in developing potent and selective inhibitors for targets like Dipeptidyl Peptidase IV (DPP-4).[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined path to novel and diverse heterocyclic compounds. Its dual functionality—a versatile reactive handle and a privileged pharmacokinetic-enhancing scaffold—provides medicinal chemists with a powerful tool for library synthesis and lead optimization. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this valuable synthon in the pursuit of next-generation therapeutics.

References

  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-6. This paper showcases the successful incorporation of the tetrahydropyran scaffold to develop potent and selective DPP-4 inhibitors for diabetes treatment. Available at: [Link]

  • Hoechst Aktiengesellschaft (1987).Process for the production of 3-oxonitriles. US Patent 4,728,743A. This patent describes a general process for producing 3-oxonitriles by reacting carboxylic acid esters with nitriles in the presence of sodium hydride.
  • Astellas Pharma Inc. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][6]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 67(7), 699-706. This article demonstrates the use of the propanenitrile moiety in developing AMPA receptor antagonists. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. This study explores the biological activities of various 4H-pyran derivatives. Available at: [Link]

  • BASF SE (2015).Process for the manufacture of 3-oxo-tetrahydrofuran. US Patent 9,399,629B2. Describes synthetic routes to related heterocyclic ketones.
  • Al-Ghorbani, M., et al. (2015). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry. Details the synthesis of fused pyran systems. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 10(S2), S1648-S1653. Discusses the wide range of biological activities associated with the 4H-Pyran nucleus. Available at: [Link]

  • El-Mekabaty, A., et al. (2020). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. Details the synthesis of a related oxobutanenitrile and its use in creating heterocyclic systems. Available at: [Link]

Sources

reaction of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Synthesis of β-Enaminonitriles from 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and Amines for Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Privileged Scaffolds with Versatile Intermediates

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring stands out as a "privileged scaffold." Its inclusion in molecular design is a deliberate strategy to enhance pharmacokinetic profiles, offering a rigid, low-entropy ether that can improve absorption, distribution, metabolism, and excretion (ADME) properties. By serving as a bioisostere for lipophilic groups like cyclohexane, the THP moiety reduces lipophilicity while its oxygen atom can act as a crucial hydrogen bond acceptor, potentially increasing target affinity.[1]

This application note details the reaction of this compound, a β-ketonitrile bearing this valuable THP moiety, with various amines. This condensation reaction yields highly functionalized β-enaminonitriles. These products are not merely endpoints but are powerful and versatile intermediates, primed for elaboration into a diverse array of complex heterocyclic systems, including pyrazoles, pyrimidines, and pyridines, which are foundational structures in numerous therapeutic agents.[2][3][4] We provide a detailed exploration of the reaction mechanism, robust experimental protocols, and a discussion of the strategic implications for drug development programs.

Scientific Principles and Rationale

The Reaction: Condensation to Form a Conjugated System

The core transformation is the condensation of an amine with the ketone of the β-ketonitrile. This reaction proceeds via a well-established pathway involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the stable β-enaminonitrile product. The resulting enamine is part of a "push-pull" system, where the electron-donating amine and the electron-withdrawing nitrile group create a highly polarized and stabilized π-system, which dictates its subsequent reactivity.

The mechanism involves two key stages: formation of a hemiaminal intermediate and subsequent dehydration. An acid catalyst is often employed to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial amine attack. The catalyst also facilitates the final dehydration step by protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).

reaction_mechanism Figure 1: Reaction Mechanism ketonitrile 3-Oxo-3-(THP)propanenitrile hemiaminal Hemiaminal Intermediate ketonitrile->hemiaminal + R-NH2 + H+ amine R-NH2 (Amine) enaminonitrile β-Enaminonitrile Product hemiaminal->enaminonitrile - H2O - H+ water H2O catalyst_in H+ catalyst_out H+

Caption: Figure 1: General mechanism for the acid-catalyzed condensation.

The Product: β-Enaminonitriles as Synthetic Hubs

β-Enaminonitriles are exceptionally useful intermediates in heterocyclic synthesis.[5][6] The conjugated system provides multiple reactive sites, allowing for a variety of subsequent cyclization reactions. For instance, the enamine nitrogen can act as a nucleophile, while the carbon adjacent to the nitrile can be functionalized. This dual reactivity allows them to serve as building blocks for medicinally relevant scaffolds like pyranopyrimidines, which have demonstrated a wide range of biological activities.[7][8]

Experimental Protocols

The following protocols are designed to be robust and reproducible. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.

General Considerations
  • Reagents: All reagents should be of analytical grade or higher. Amines and solvents should be dry unless otherwise specified. This compound can be sourced commercially or synthesized via established methods.[9][10]

  • Atmosphere: While not strictly required for all substrates, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields, especially with sensitive amines.

  • Analysis: Reactions can be monitored by Thin Layer Chromatography (TLC). Product characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry (MS).[11]

Protocol 1: Synthesis of 3-Morpholino-3-(tetrahydro-2H-pyran-4-yl)acrylonitrile

This protocol describes a representative synthesis using a secondary cyclic amine, morpholine. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)

  • Toluene (approx. 0.2 M solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound.

  • Add toluene to the flask, followed by morpholine and the catalytic amount of p-TsOH.

  • Heat the reaction mixture to reflux (approx. 110-115 °C).

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours when no more water is collected.

  • Allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure β-enaminonitrile product as a solid.

Protocol 2: Utility in Heterocycle Synthesis - A Pyrano[2,3-d]pyrimidine

This protocol demonstrates the synthetic value of the enaminonitrile intermediate by converting it into a fused pyrimidine system, a scaffold of significant interest in medicinal chemistry.[7]

workflow Figure 2: Synthetic Workflow start Ketonitrile + Amine protocol1 Protocol 1: Condensation Reaction start->protocol1 intermediate β-Enaminonitrile Intermediate protocol1->intermediate protocol2 Protocol 2: Cyclization Reaction intermediate->protocol2 reagents2 + Guanidine Carbonate + NaOEt / EtOH reagents2->protocol2 final_product Fused Pyrano[2,3-d]pyrimidine (Medicinally Relevant Scaffold) protocol2->final_product

Caption: Figure 2: Workflow from starting materials to a high-value heterocycle.

Materials:

  • 3-Amino-3-(tetrahydro-2H-pyran-4-yl)acrylonitrile (from Protocol 1, 1.0 eq)

  • Guanidine carbonate (0.6 eq)

  • Sodium ethoxide (NaOEt) (2.0 eq)

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol or by using a commercially available solution.

  • In a separate round-bottom flask, suspend the β-enaminonitrile intermediate and guanidine carbonate in absolute ethanol.

  • Add the sodium ethoxide solution to the suspension and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting enaminonitrile is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid.

  • Reduce the solvent volume in vacuo. The resulting precipitate can be collected by filtration, washed with cold water and then cold ethanol, and dried to afford the pyranopyrimidine product.

Data and Expected Results

The reaction of this compound with various amines generally proceeds in good to excellent yields. The choice of amine influences reaction time and conditions.

Amine SubstrateTypical ConditionsYield (%)Notes
Morpholine Toluene, p-TsOH, Reflux85-95%Dean-Stark trap is highly effective.
Piperidine Toluene, p-TsOH, Reflux88-96%Similar reactivity to morpholine.
Aniline Toluene, p-TsOH, Reflux70-80%Slower reaction; requires longer reflux times due to lower nucleophilicity.
Benzylamine Ethanol, Acetic Acid, RT80-90%Can often be performed at room temperature without water removal.
Ammonia (aq.) Ethanol, RT75-85%Forms the primary enaminonitrile, a key building block.

Characterization Data for 3-Morpholino-3-(tetrahydro-2H-pyran-4-yl)acrylonitrile:

  • ¹H NMR: Expect characteristic signals for the morpholine and THP protons. A key singlet for the olefinic proton will appear around 4.0-4.5 ppm. The methylene protons of the THP ring adjacent to the oxygen will be downfield (around 3.5-4.0 ppm).

  • ¹³C NMR: The nitrile carbon signal will be present around 118-122 ppm. Signals for the olefinic carbons will be observed, with the carbon attached to the nitrogen appearing further downfield.

  • IR (cm⁻¹): A strong, sharp peak for the nitrile (C≡N) stretch around 2190-2210 cm⁻¹. A strong C=C stretch will be present around 1600-1650 cm⁻¹.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product.

Conclusion and Future Outlook

The condensation of amines with this compound is a highly efficient and versatile method for producing β-enaminonitriles. These intermediates serve as valuable platforms for the synthesis of diverse heterocyclic libraries. The protocols outlined here are robust and scalable, providing medicinal chemists with a reliable pathway to novel compounds that incorporate the pharmacokinetically favorable tetrahydropyran scaffold. The strategic application of this chemistry can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery programs, particularly in areas like oncology and infectious diseases where pyran-based heterocycles have shown significant promise.[12][13]

References

  • Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Krasnikov, M. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Reactions, 3(4), 625-633. [Link]

  • Krasnikov, M. V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • Li, W., et al. (2016). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Scientific Reports, 6, 29339. [Link]

  • ResearchGate. (n.d.). Pyran based heterocycles. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1974. [Link]

  • ResearchGate. (n.d.). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. Retrieved from [Link]

  • Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Anonymous. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
  • Al-Adiwish, W. M., et al. (2014). Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-10.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • National Center for Biotechnology Information. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • ACS Publications. (n.d.). The Application of Enamines to a New Synthesis of β-Ketonitriles. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • ResearchGate. (2025). Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-2H-pyranopyrimidines. Retrieved from [Link]

  • Bakr, M. F., et al. (2012). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Medicinal Chemistry Research, 21, 3836-3843. [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. [Link]

  • Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934-25942. [Link]

  • PubMed. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][14][15]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. [Link]

  • ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • YouTube. (2018). Amine Synthesis Reactions. [Link]

  • National Institutes of Health. (n.d.). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. [Link]

  • Journal of Chemical Research, Synopses. (1998).
  • ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles. Retrieved from [Link]

  • YouTube. (2021). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]

  • Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
  • National Institutes of Health. (n.d.). Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. [Link]

Sources

Strategic Approaches for the Reduction of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile: Protocols for Achiral and Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The reduction of the ketone in β-keto nitriles such as 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is a critical transformation for synthesizing β-hydroxy nitriles. These products are valuable chiral building blocks in medicinal chemistry and drug development. The primary challenges in this synthesis involve achieving high chemoselectivity—reducing the ketone without affecting the nitrile group—and, more importantly, controlling the stereochemistry at the newly formed secondary alcohol. This guide provides detailed, field-tested protocols for both non-selective and highly stereoselective reductions of this substrate, explaining the rationale behind procedural choices to empower researchers to select and execute the optimal strategy for their specific objectives.

Introduction and Strategic Overview

The target molecule, this compound, possesses two reducible functional groups: a ketone and a nitrile. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both moieties. Therefore, milder, more selective reagents are required. Sodium borohydride (NaBH₄) is an excellent choice for a simple, non-stereoselective reduction as it readily reduces ketones but leaves nitriles intact under typical protic solvent conditions[1][2].

For applications requiring enantiomerically pure compounds, which is common in drug development, an asymmetric reduction strategy is necessary.[3][4] This guide details two robust methods for achieving high enantioselectivity: biocatalytic reduction using a ketone reductase (KRED) enzyme and chemical asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst. Biocatalytic methods offer exceptional selectivity under mild, aqueous conditions, while chemical catalysis provides a versatile alternative under anhydrous conditions.[5][6][7]

Target Reaction
Chemical reaction showing the reduction of this compound to 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

Figure 1: General scheme for the reduction of this compound to the corresponding secondary alcohol.

Protocol I: Non-Selective Achiral Reduction

This protocol describes a straightforward and cost-effective method to produce a racemic mixture of the alcohol product using sodium borohydride. It is ideal for generating analytical standards or for applications where stereochemistry is not a concern.

Principle and Rationale

Sodium borohydride (NaBH₄) is a mild hydride donor.[1] Its selectivity for ketones over nitriles stems from the greater electrophilicity of the ketone's carbonyl carbon compared to the nitrile carbon. The reaction is typically performed in a protic solvent like methanol or ethanol, which not only dissolves the reagents but also serves as the proton source to neutralize the intermediate alkoxide anion.[8] Cooling the reaction to 0°C helps to moderate the reaction rate and minimize potential side reactions.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to ~0°C.

  • Reagent Addition: While maintaining vigorous stirring at 0°C, add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add 10 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 20 mL of water and 20 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 3-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanenitrile.

Workflow Diagram

sub Dissolve Substrate in MeOH cool Cool to 0°C sub->cool add_nabh4 Add NaBH4 (1.5 eq) cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with aq. NH4Cl monitor->quench evap Evaporate MeOH quench->evap extract Extract with EtOAc evap->extract purify Dry, Concentrate & Purify extract->purify

Caption: Workflow for the non-selective reduction of the ketone.

Protocol II: Biocatalytic Asymmetric Reduction

This advanced protocol utilizes a Ketone Reductase (KRED) to achieve a highly enantioselective reduction, producing a single enantiomer of the desired alcohol. This method is highly valued in pharmaceutical synthesis for its precision and environmentally benign conditions.[7][9]

Principle and Rationale

Ketone reductases are enzymes that catalyze the stereospecific transfer of a hydride from a cofactor, typically NADPH, to a ketone substrate.[6][10] The enzyme's chiral active site ensures that the hydride is delivered to only one face of the prochiral ketone, resulting in excellent enantioselectivity (>99% ee is common). Because the NADPH cofactor is expensive, an in situ cofactor regeneration system is employed. A common system uses glucose and glucose dehydrogenase (GDH) to reduce the oxidized cofactor (NADP⁺) back to its active NADPH form, allowing the use of only a catalytic amount of the cofactor.[7]

Detailed Experimental Protocol

Materials:

  • This compound

  • Ketone Reductase (KRED), commercially available (select for desired (R) or (S) product)

  • Glucose Dehydrogenase (GDH)

  • β-NADP⁺ sodium salt

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

  • Reaction vessel with pH and temperature control

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Assembly: In a temperature-controlled reaction vessel, add the following to the buffer:

    • This compound (10 g/L)

    • D-Glucose (1.2 equivalents)

    • β-NADP⁺ (0.1 g/L)

    • GDH (e.g., 1 kU/L)

    • KRED (e.g., 1 kU/L)

  • Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor and maintain the pH at 7.0 by the controlled addition of a dilute base (e.g., 1 M NaOH), as the conversion of glucose to gluconolactone by GDH is acidic.

  • Reaction Monitoring: Monitor the conversion of the starting material by HPLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, add an equal volume of MTBE to the reaction mixture.

    • Stir vigorously for 30 minutes to extract the product.

    • Separate the organic layer. Repeat the extraction of the aqueous layer twice more with MTBE.

  • Purification and Analysis:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting product is often of high purity. If needed, further purification can be achieved via silica gel chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Biocatalytic Cycle Diagram

cluster_1 Cofactor Regeneration sub Ketone Substrate kred KRED sub->kred prod Chiral Alcohol nadph NADPH nadph->kred H- nadp NADP+ gdh GDH nadp->gdh kred->prod kred->nadp glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph H- gdh->gluconolactone

Caption: The KRED catalytic cycle coupled with GDH for cofactor regeneration.

Protocol III: Chemical Catalytic Asymmetric Reduction

This protocol employs a chiral oxazaborolidine catalyst, commonly known as a Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of the ketone. It is a powerful and well-established method in synthetic organic chemistry.[5][11]

Principle and Rationale

The CBS reduction involves the use of a catalytic amount of a chiral oxazaborolidine, which coordinates with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex). This complex then coordinates to the ketone substrate in a sterically defined manner, positioning the carbonyl for a highly stereoselective intramolecular hydride transfer from the borane. The choice of the (R)- or (S)-CBS catalyst dictates the stereochemistry of the resulting alcohol. The reaction must be run under strictly anhydrous and inert conditions.

Detailed Experimental Protocol

Materials:

  • This compound

  • (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringe, nitrogen/argon line, low-temperature bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 10 mL of anhydrous THF. Cool the flask to -20°C using a suitable cooling bath.

  • Catalyst Addition: Add 0.1 equivalents of the CBS catalyst solution via syringe.

  • Borane Addition: Slowly add 0.6 equivalents of BMS or borane-THF solution dropwise via syringe. Stir for 10 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 1.0 g of the ketone substrate in 5 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality Note: Slow addition prevents the accumulation of unreacted borane and ensures the catalytic cycle proceeds efficiently.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete in a few hours.

  • Quenching: Once complete, very slowly and carefully quench the reaction by the dropwise addition of 5 mL of anhydrous methanol. Safety Note: This quench is highly exothermic and evolves hydrogen gas. Perform with extreme caution at low temperature.

  • Warming and Acidification: Allow the mixture to warm to room temperature. Add 10 mL of 1 M HCl and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Comparative Summary of Reduction Protocols

ParameterProtocol I: NaBH₄Protocol II: Biocatalytic (KRED)Protocol III: Chemical (CBS)
Stereoselectivity None (Racemic)Excellent (>99% ee typical)[7]Very Good to Excellent (85-99% ee)[5]
Reagents NaBH₄, MeOHKRED/GDH enzymes, NADP⁺, GlucoseCBS catalyst, Borane source
Solvent Protic (Methanol, Ethanol)Aqueous Buffer (pH ~7)Anhydrous Aprotic (THF)
Temperature 0°C to Room Temp.25-35°C-20°C to Room Temp.
Key Advantages Low cost, simple setup, robustExceptional selectivity, mild conditions, greenHigh substrate scope, predictable
Key Disadvantages No stereocontrolEnzyme cost/availability, requires pH controlRequires strict inert/anhydrous conditions
Ideal Application Racemic standard synthesisPharmaceutical intermediate synthesisGeneral asymmetric synthesis

Conclusion

The reduction of this compound can be effectively achieved through several distinct methodologies. The choice of protocol is dictated entirely by the desired outcome. For rapid, scalable synthesis of the racemic alcohol, the sodium borohydride method is unparalleled in its simplicity and cost-effectiveness. For the production of high-value, enantiomerically pure β-hydroxy nitriles, biocatalysis with a ketone reductase offers superior selectivity under environmentally friendly conditions. The CBS reduction provides a robust and versatile chemical alternative, delivering high enantioselectivity for researchers equipped to handle air- and moisture-sensitive reactions. By understanding the principles and practicalities of each approach, scientists can confidently select the optimal path for their research and development goals.

References

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. ACS Publications. Retrieved from [Link]

  • PubMed. (2007). Asymmetric Reduction of Beta-Ketonitriles With a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure Beta-Hydroxy Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2010). Asymmetric Reduction of β-Keto Nitriles Yielding Drug Analog Precursors for Serotonin Reuptake Inhibitors and β-Adrenergic Blocking Agents. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (2011). Stereoselective Reduction of β-Keto Nitriles Using a Reductase Library. Retrieved from [Link]

  • PubMed. (2013). Stereocomplementary bioreduction of β-ketonitrile without ethylated byproduct. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparative Asymmetric Synthesis of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol with a Ketone Reductase and in Situ Cofactor Recycling using Glucose Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is paramount. The tetrahydropyran (THP) motif is a well-recognized privileged structure, present in numerous natural products and approved pharmaceutical agents, valued for its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When coupled with the reactive versatility of a β-ketonitrile, the resulting building block, 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , emerges as a powerful and underexplored intermediate for the synthesis of a wide array of heterocyclic compounds.

This comprehensive guide, designed for the discerning researcher, provides in-depth technical insights and field-proven protocols for the synthesis and application of this valuable building block. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, empowering you to adapt and innovate in your own synthetic endeavors.

Part 1: Synthesis of the Core Building Block: this compound

The efficient synthesis of the title compound is the gateway to its utility. A robust and scalable approach is the Claisen-type condensation of an ester derivative of tetrahydropyran-4-carboxylic acid with acetonitrile. This method is favored due to the ready availability of the starting materials and the generally high yields.

Protocol 1: Synthesis via Claisen-Type Condensation

This protocol details the synthesis of this compound from ethyl tetrahydropyran-4-carboxylate and acetonitrile using a strong base.

Reaction Scheme:

Caption: Synthesis of the target β-ketonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl tetrahydropyran-4-carboxylate158.1915.8 g0.11.0
Acetonitrile41.056.15 mL (4.9 g)0.121.2
Sodium Hydride (60% dispersion in oil)24.004.4 g0.111.1
Anhydrous Tetrahydrofuran (THF)-200 mL--
1 M Hydrochloric Acid-As needed--
Diethyl Ether-For extraction--
Saturated Sodium Bicarbonate Solution-For washing--
Brine-For washing--
Anhydrous Magnesium Sulfate-For drying--

Procedure:

  • Preparation: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 1.1 equiv) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask.

  • Acetonitrile Addition: Slowly add acetonitrile (6.15 mL, 0.12 mol, 1.2 equiv) dropwise to the stirred suspension at room temperature. The mixture may gently reflux.

  • Ester Addition: After the evolution of hydrogen has ceased (approximately 30-60 minutes), add a solution of ethyl tetrahydropyran-4-carboxylate (15.8 g, 0.1 mol, 1.0 equiv) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with 1 M HCl until the pH is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Expertise & Experience Insights:

  • The use of sodium hydride, a strong, non-nucleophilic base, is crucial for the deprotonation of acetonitrile to form the nucleophilic cyanomethyl anion.

  • An excess of acetonitrile is used to ensure complete consumption of the ester.

  • The reaction is conducted under anhydrous conditions to prevent quenching of the strong base.

  • Acidic work-up is necessary to protonate the resulting enolate and afford the final β-ketonitrile.

Part 2: Application in Heterocyclic Synthesis

The unique structural features of this compound, namely the reactive ketone, acidic methylene group, and the nitrile functionality, make it an exceptionally versatile precursor for a variety of heterocyclic systems.

The Gewald Reaction: Access to Substituted Thiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2]

Reaction Scheme:

Gewald cluster_product Product ketonitrile This compound thiophene 2-Amino-4-(tetrahydro-2H-pyran-4-yl)thiophene-3,5-dicarbonitrile malononitrile Malononitrile sulfur Elemental Sulfur (S8) reagents Base (e.g., Morpholine) Solvent (e.g., Ethanol) reagents->thiophene label_reactants label_reactants->reagents Gewald Reaction

Caption: Gewald reaction for thiophene synthesis.

Protocol 2: Synthesis of a 2-Aminothiophene Derivative

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound153.181.53 g0.011.0
Malononitrile66.060.66 g0.011.0
Elemental Sulfur32.070.35 g0.0111.1
Morpholine87.121.74 mL (1.74 g)0.022.0
Ethanol-20 mL--

Procedure:

  • Mixing Reactants: In a 50 mL round-bottom flask, combine this compound (1.53 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), elemental sulfur (0.35 g, 0.011 mol), and ethanol (20 mL).

  • Base Addition: To the stirred suspension, add morpholine (1.74 mL, 0.02 mol) at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction mixture typically becomes homogeneous and then a precipitate may form. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-aminothiophene derivative.

Mechanistic Rationale:

The Gewald reaction proceeds through a cascade of reactions.[2] Initially, a Knoevenagel condensation occurs between the ketone moiety of the β-ketonitrile and the active methylene of malononitrile. The resulting adduct then reacts with elemental sulfur, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene. The basic catalyst is essential for promoting both the initial condensation and the subsequent steps involving sulfur.

The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[3][4] The versatility of this reaction allows for the synthesis of a wide range of substituted pyridines, which are prevalent in many biologically active compounds.

Reaction Scheme:

Hantzsch cluster_product Product ketonitrile 2x this compound dihydropyridine 1,4-Dihydropyridine Derivative aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) ammonia Ammonium Acetate reagents Solvent (e.g., Ethanol) Reflux reagents->dihydropyridine label_reactants label_reactants->reagents Hantzsch Synthesis

Caption: Hantzsch synthesis of a dihydropyridine.

Protocol 3: Synthesis of a Dihydropyridine Derivative

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound153.183.06 g0.022.0
Benzaldehyde106.121.06 g0.011.0
Ammonium Acetate77.080.77 g0.011.0
Ethanol-25 mL--

Procedure:

  • Reactant Mixture: In a 100 mL round-bottom flask, dissolve this compound (3.06 g, 0.02 mol), benzaldehyde (1.06 g, 0.01 mol), and ammonium acetate (0.77 g, 0.01 mol) in ethanol (25 mL).

  • Reaction: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: The crude dihydropyridine can be recrystallized from ethanol or another suitable solvent to obtain a purified product.

Trustworthiness of the Protocol:

This protocol is based on the well-established Hantzsch synthesis.[5] The reaction mechanism involves the initial formation of an enamine from one equivalent of the β-ketonitrile and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketonitrile and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Michael Addition: Carbon-Carbon Bond Formation

The acidic methylene group in this compound makes it an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[6] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Michael cluster_product Product ketonitrile This compound adduct Michael Adduct chalcone Chalcone (Michael Acceptor) reagents Base (e.g., NaOEt) Solvent (e.g., Ethanol) reagents->adduct label_reactants label_reactants->reagents Michael Addition

Caption: Michael addition to an α,β-unsaturated ketone.

Protocol 4: Michael Addition to Chalcone

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound153.181.53 g0.011.0
Chalcone208.262.08 g0.011.0
Sodium Ethoxide68.050.75 g0.0111.1
Anhydrous Ethanol-30 mL--

Procedure:

  • Base Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (0.25 g, 0.011 mol) in anhydrous ethanol (15 mL).

  • Addition of Donor: To the sodium ethoxide solution, add a solution of this compound (1.53 g, 0.01 mol) in anhydrous ethanol (5 mL).

  • Addition of Acceptor: To the resulting solution, add a solution of chalcone (2.08 g, 0.01 mol) in anhydrous ethanol (10 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and neutralize with dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • A catalytic amount of a strong base like sodium ethoxide is sufficient to deprotonate the β-ketonitrile, generating the nucleophilic enolate.

  • The reaction is typically run at room temperature to favor the thermodynamically controlled 1,4-addition product over the kinetically favored 1,2-addition.

Synthesis of Pyrazoles and Pyrimidines

The 1,3-dicarbonyl-like nature of this compound makes it an ideal substrate for condensation reactions with binucleophiles to form five- and six-membered heterocycles.

2.4.1 Pyrazole Synthesis

Reaction with hydrazine or its derivatives leads to the formation of pyrazoles, a core structure in many pharmaceuticals.[7]

Reaction Scheme:

Pyrazole cluster_product Product ketonitrile This compound pyrazole 5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine hydrazine Hydrazine Hydrate reagents Solvent (e.g., Ethanol) Reflux reagents->pyrazole label_reactants label_reactants->reagents Condensation Pyrimidine cluster_product Product ketonitrile This compound pyrimidine 2-Amino-4-(tetrahydro-2H-pyran-4-yl)pyrimidine-5-carbonitrile guanidine Guanidine Hydrochloride reagents Base (e.g., NaOEt) Solvent (e.g., Ethanol) Reflux reagents->pyrimidine label_reactants label_reactants->reagents Condensation

Caption: Synthesis of a pyrimidine derivative.

Protocol 6: Synthesis of a Pyrimidine Derivative

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound153.181.53 g0.011.0
Guanidine Hydrochloride95.531.05 g0.0111.1
Sodium Ethoxide68.050.75 g0.0111.1
Anhydrous Ethanol-30 mL--

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide by dissolving sodium (0.25 g, 0.011 mol) in anhydrous ethanol (15 mL).

  • Reactant Addition: To the sodium ethoxide solution, add this compound (1.53 g, 0.01 mol) and guanidine hydrochloride (1.05 g, 0.011 mol).

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Isolation: Cool the reaction mixture and neutralize with dilute acetic acid. The product may precipitate. If not, reduce the solvent volume and cool to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward preparation and the reactivity of its functional groups allow for its participation in a variety of powerful synthetic transformations, including the Gewald, Hantzsch, and Michael reactions, as well as straightforward condensations to form pyrazoles and pyrimidines. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore the full potential of this promising intermediate in the development of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • Hussain, M. A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(21), 14855-14885. [Link]

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]

  • Hantzsch Pyridine Synthesis. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Hantzsch Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]

  • Al-Jaber, N. A., et al. (2011). Study of Michael addition on chalcones and or chalcone analogues. Arabian Journal of Chemistry, 4(2), 153-159. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

  • Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 38-43. [Link]

  • Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones: approach to polyfunctional δ-diketones as precursors for heterocycle synthesis. Molecules, 27(4), 1256. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

  • A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Synthesis of pyrazole compounds by using sonication method. Journal of Chemical and Pharmaceutical Research, 12(5), 1-6. [Link]

  • Gewald reaction. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901-2907. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 4(17), 2913-2915. [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3325–3329. [Link]

  • New bicyclicpyridine deriv
  • The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(52), 32961-32985. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1866-1911. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3191-3201. [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Molecules, 18(10), 12388-12401. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

Sources

The Pyran Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold".[1][2] The structural versatility of the pyran moiety allows for multi-point functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, and making it a fertile ground for the discovery of novel therapeutic agents.[3][4] This guide provides an in-depth exploration of the applications of pyran derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

A Spectrum of Therapeutic Promise: The Biological Activities of Pyran Derivatives

Pyran derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of human diseases.[5][6]

Anticancer Efficacy: A significant body of research has focused on the development of pyran-based analogues as anticancer agents.[5][6][7] These compounds have been shown to exert their cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and the disruption of key cellular processes crucial for tumor progression.[3][8] For instance, certain fused pyran derivatives have advanced to clinical trials as vascular disrupting agents and apoptosis inducers for the treatment of solid tumors.[3]

Anti-inflammatory Properties: The pyran scaffold is also a key feature in many potent anti-inflammatory agents.[9][10] Derivatives such as pyranocoumarins have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines by modulating key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways.[10][11]

Neuroprotective Potential: In the realm of neurodegenerative diseases, pyran derivatives have emerged as promising neuroprotective agents.[1][12] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes implicated in the pathology of diseases like Alzheimer's, such as phosphodiesterase 2 (PDE2), and the modulation of pathways to protect neurons from damage.[12][13]

Other Therapeutic Areas: Beyond these major areas, pyran derivatives have also shown significant promise as antimicrobial, antiviral, and antithrombotic agents, highlighting the broad therapeutic potential of this versatile scaffold.[1][14][15]

From Bench to Bedside: A Workflow for Pyran Derivative Drug Discovery

The journey of a pyran-based drug candidate from initial concept to potential clinical application follows a well-defined, albeit complex, path. This workflow integrates chemical synthesis, in vitro screening, and mechanistic studies to identify and optimize lead compounds.

Pyran Derivative Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis One-Pot Multicomponent Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay Cytotoxicity->Enzyme_Assay Cell_Based_Assay Cell-Based Mechanistic Assay Enzyme_Assay->Cell_Based_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Based_Assay->Pathway_Analysis Gene_Expression Gene Expression Analysis (qPCR) Pathway_Analysis->Gene_Expression Lead_Optimization Lead Optimization Gene_Expression->Lead_Optimization Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of pyran derivatives.

Practical Protocols for the Researcher

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of pyran derivatives, designed to be readily implemented in a laboratory setting.

Protocol 1: One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives

This protocol describes a widely used and efficient one-pot, three-component reaction for the synthesis of dihydropyrano[3,2-c]chromene derivatives, a class of compounds with significant biological activities.[16]

Rationale: The use of a one-pot, multicomponent reaction strategy offers several advantages, including operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step synthesis.[17][18] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 4-hydroxycoumarin

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxycoumarin (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, a solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of Dihydropyrano[3,2-c]chromene cluster_reaction One-Pot Reaction Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydroxycoumarin 4-Hydroxycoumarin Michael Michael Addition Hydroxycoumarin->Michael Catalyst Piperidine (Catalyst) Ethanol (Solvent) Catalyst->Knoevenagel Catalyst->Michael Cyclization Intramolecular Cyclization Catalyst->Cyclization Knoevenagel->Michael Michael->Cyclization Product Product Cyclization->Product Dihydropyrano[3,2-c]chromene

Caption: Reaction scheme for the one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: This assay is a standard and reliable method for the initial screening of the anticancer potential of newly synthesized compounds. It provides a quantitative measure of a compound's ability to inhibit cancer cell growth.

Materials:

  • Cancer cell line (e.g., HCT-116 human colorectal cancer cells)[19]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyran derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the pyran derivatives in the cell culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the pyran derivatives. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6]

Protocol 3: Mechanistic Study of Apoptosis Induction

This protocol outlines a method to investigate whether the cytotoxic effect of a pyran derivative is mediated through the induction of apoptosis, a form of programmed cell death.

Rationale: Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Apoptosis induction is a desirable trait for an anticancer drug.[16]

Materials:

  • Cancer cell line

  • Pyran derivative of interest

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Western blot imaging system

Procedure:

  • Treat the cancer cells with the pyran derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the expression levels of the apoptotic proteins. An increase in the cleavage of caspase-3 and PARP, and a change in the ratio of Bax/Bcl-2 would indicate the induction of apoptosis.

Pyran-Induced Apoptosis Pathway Pyran Pyran Derivative Cell Cancer Cell Pyran->Cell Bax Bax (Pro-apoptotic) Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulation Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for pyran-induced apoptosis via the intrinsic pathway.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from biological assays should be summarized in well-structured tables.

Table 1: In Vitro Cytotoxicity of Pyran Derivatives against HCT-116 Cells

CompoundIC₅₀ (µM)[19]
4d 75.1
4g >100
4j >100
4k 85.88
Doxorubicin (Control) 0.5

Data presented as the mean of three independent experiments. IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Conclusion

The pyran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry, offering access to a wide range of biologically active compounds.[20] The derivatization of this core structure has led to the discovery of potent anticancer, anti-inflammatory, and neuroprotective agents.[8][12][20] The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel pyran derivatives, paving the way for the development of next-generation therapeutics. The ongoing exploration of this "privileged" scaffold promises to yield even more significant contributions to the field of drug discovery in the years to come.

References

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024-03-19). RSC Publishing.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022-11-01).
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.
  • Synthesis and biological activities of some fused pyran deriv
  • The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry. Benchchem.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022-11-01).
  • Application Notes and Protocols: Neuroprotective Effects of Pyran Deriv
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017-07-25). RSC Publishing.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023-05-08).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed.
  • Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents. (2021-04-15). PMC - NIH.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025-02-26). PubMed.
  • (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Deriv
  • Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflamm
  • Application Notes and Protocols for the One-Pot Synthesis of Pyran Deriv
  • Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (2021-05-19). PubMed.

Sources

experimental procedure for condensation reactions with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Bio-relevant Scaffolds via Knoevenagel Condensation of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry.[1][2] Its inclusion in drug candidates is a strategic design choice to modulate physicochemical properties, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. As a bioisostere of a cyclohexane ring, the THP motif reduces lipophilicity and introduces a potential hydrogen bond acceptor via its ether oxygen, which can enhance binding interactions with biological targets. Consequently, the THP core is found in numerous FDA-approved drugs.

This application note provides a comprehensive experimental protocol for the Knoevenagel condensation of this compound, a versatile β-ketonitrile building block. This substrate combines the favorable properties of the THP ring with the synthetic flexibility of an active methylene group, making it an ideal starting point for the synthesis of diverse, biologically relevant heterocyclic compounds.[3][4]

Mechanistic Rationale: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically from an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[5]

In the case of this compound, the methylene protons located between the ketone and nitrile groups are particularly acidic and readily abstracted by a basic catalyst (e.g., piperidine, L-proline).[6] This deprotonation generates a resonance-stabilized carbanion (enolate), which serves as a potent nucleophile. The subsequent steps are:

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Protonation & Dehydration: The intermediate is protonated to form an aldol-type adduct, which then readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated final product.

The choice of a mild base is crucial to prevent side reactions, such as self-condensation of the carbonyl partner or hydrolysis of the nitrile group.[7]

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-cyano-3-(4-chlorophenyl)-1-(tetrahydro-2H-pyran-4-yl)prop-2-en-1-one as a representative example.

Materials and Reagents
  • Active Methylene Compound: this compound (CAS: 1010798-64-7)[8]

  • Aldehyde: 4-Chlorobenzaldehyde

  • Catalyst: Piperidine

  • Solvent: Anhydrous Ethanol

  • Work-up Reagents: Deionized water, Brine (saturated aq. NaCl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (for column chromatography), Hexane, Ethyl acetate

Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (1.0 equiv.), 4-chlorobenzaldehyde (1.0 equiv.), and anhydrous ethanol (approx. 0.5 M concentration).

    • Place the flask on a magnetic stirrer.

    • Add piperidine (0.1 equiv.) dropwise to the stirred solution.

    • Attach a condenser and heat the reaction mixture to a gentle reflux (approx. 80 °C).[9]

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane).

    • Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation. The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.

    • If a solid precipitate forms, collect it by vacuum filtration, washing with a small amount of cold ethanol.[10]

    • If no solid forms, remove the ethanol using a rotary evaporator.[11]

    • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining catalyst and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Alternatively, for higher purity, perform silica gel column chromatography.[12] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Reaction Parameters

The following table summarizes the quantitative data for a typical experimental setup on a 5 mmol scale.

ParameterValueNotes
Reactants
3-Oxo-3-(THP)propanenitrile0.766 g (5.0 mmol, 1.0 equiv)The key active methylene compound.
4-Chlorobenzaldehyde0.703 g (5.0 mmol, 1.0 equiv)Representative aromatic aldehyde.
Catalyst
Piperidine~0.043 g / 50 µL (0.5 mmol, 0.1 equiv)A weak base is essential for the reaction.[13]
Solvent
Anhydrous Ethanol10 mLProvides good solubility for reactants.
Reaction Conditions
Temperature~80 °C (Reflux)Gentle heating accelerates the reaction.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Expected Yield
Theoretical Yield~1.46 gBased on 100% conversion.
Typical Experimental Yield75-90%Yields may vary based on purification method.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

G Workflow for Knoevenagel Condensation A 1. Reaction Setup B Combine Reactants: - 3-Oxo-3-(THP)propanenitrile - 4-Chlorobenzaldehyde - Piperidine (Catalyst) - Ethanol (Solvent) A->B C 2. Reaction Monitoring A->C D Monitor by TLC until starting material is consumed. C->D E 3. Work-up & Isolation C->E F - Cool reaction mixture to precipitate - OR Aqueous Work-up (Extraction) - Dry organic layer (Na₂SO₄) - Remove solvent in vacuo E->F G 4. Purification E->G H Purify crude product via: - Recrystallization or - Silica Gel Column Chromatography G->H I 5. Characterization G->I J Confirm structure of pure product: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry (MS) I->J

Caption: Overview of the experimental procedure from setup to characterization.

Troubleshooting and Field-Proven Insights

Problem EncounteredPlausible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting aldehyde (may have oxidized to carboxylic acid).1. Add a fresh aliquot of catalyst. 2. Ensure the reaction is maintaining a gentle reflux. 3. Use freshly purchased or purified aldehyde.
Formation of multiple byproducts 1. Reaction temperature is too high. 2. Catalyst concentration is too high, promoting side reactions.1. Reduce the temperature and allow for a longer reaction time. 2. Reduce the amount of catalyst to 0.05 equivalents.
Product forms an oil, not a solid 1. Presence of impurities. 2. The product's melting point is near or below room temperature.1. Purify via column chromatography instead of recrystallization. 2. Dry the purified oil under high vacuum to remove residual solvent and characterize.
Emulsion during aqueous work-up 1. Insufficient dilution with organic solvent. 2. High concentration of polar byproducts.1. Add more extraction solvent (ethyl acetate). 2. Add brine to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[14]

References

  • Vertex AI Search. (2024).
  • NROChemistry. (n.d.).
  • BYJU'S. (n.d.).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • BenchChem. (2025).
  • ChemicalBook. (2023).
  • Master Organic Chemistry. (2020).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • University of Rochester, Department of Chemistry. (2025). How To Run A Reaction: The Workup.
  • Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • YouTube. (2020). The ABCs of performing organic synthesis reactions.
  • University of California, Los Angeles, Merlic Group. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PubMed. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for a reaction setup and reflux.
  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • Wikipedia. (n.d.). Nitrile.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile.
  • Arabian Journal of Chemistry. (n.d.).
  • ResearchGate. (2023). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • ResearchGate. (2025). Synthesis of Novel 3-chloro-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3yl)acryl-aldehydes and their Subsequent Knoevenagel Condensation with Various Active Methylene Compounds.
  • ChemicalBook. (n.d.). This compound | 1010798-64-7.
  • BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile.

Sources

The Strategic Role of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Kinases, as crucial regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer and inflammatory disorders. The tetrahydropyran (THP) ring has emerged as a "privileged" scaffold in the design of these inhibitors. Its inherent properties, including improved aqueous solubility, metabolic stability, and the ability to form favorable interactions within the ATP-binding pocket of kinases, make it a desirable structural motif for drug candidates. The incorporation of a THP moiety can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, critical factors for its development into a successful therapeutic agent.

This application note provides a comprehensive guide to the utilization of a key building block, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols for its application, and present a clear workflow for the synthesis of advanced kinase inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their kinase inhibitor discovery programs.

Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors

A primary and highly effective application of this compound is in the construction of 3-amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, a critical pharmacophore for a range of kinase inhibitors. This β-ketonitrile serves as an ideal precursor for the formation of the pyrazole ring through condensation with hydrazine or its derivatives. The resulting aminopyrazole can then be further elaborated to generate a diverse library of kinase inhibitors.

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole core from this compound and hydrazine follows the principles of the Knorr pyrazole synthesis. The reaction proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the nitrile group is crucial as it facilitates the final aromatization step.

G start This compound + Hydrazine step1 Nucleophilic attack on carbonyl start->step1 step2 Formation of hydrazone intermediate step1->step2 step3 Intramolecular cyclization (attack on nitrile) step2->step3 step4 Dehydration and Aromatization step3->step4 end_product 3-Amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole step4->end_product

Caption: Synthetic pathway for 3-Amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Application in Janus Kinase (JAK) Inhibitor Synthesis: A Case Study

A prominent example of the utility of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. These enzymes are critical in cytokine signaling pathways, and their dysregulation is linked to various autoimmune diseases and myeloproliferative neoplasms. The synthesis of potent JAK inhibitors often involves the construction of a key pyrazole intermediate derived from this starting material.

Experimental Protocol: Synthesis of (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (A Ruxolitinib Analog Intermediate)

This protocol outlines a two-step synthesis of a key intermediate for a Ruxolitinib analog, a potent JAK1/2 inhibitor.

Part 1: Synthesis of 3-amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

ReagentMolar Equiv.Molecular WeightAmount
This compound1.0153.18 g/mol 10.0 g
Hydrazine hydrate (~64% hydrazine)1.250.06 g/mol 3.9 mL
Ethanol (200 proof)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 65.3 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (3.9 mL, ~78.4 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford 3-amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as a white to off-white solid.

  • Expected yield: 85-95%. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Part 2: Synthesis of 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

This step involves a Michael addition of the pyrazole intermediate to an activated alkene, a common strategy in the synthesis of such inhibitors.

ReagentMolar Equiv.Molecular WeightAmount
3-amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole1.0167.21 g/mol 5.0 g
(E)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acrylonitrile1.1237.24 g/mol 6.8 g
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.2152.24 g/mol 0.89 mL
Acetonitrile--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3-amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (5.0 g, 29.9 mmol), (E)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acrylonitrile (6.8 g, 32.9 mmol), and acetonitrile (50 mL).

  • Stir the suspension at room temperature and add DBU (0.89 mL, 5.98 mmol) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 0-10% Methanol in Dichloromethane) to yield the desired product.

G cluster_0 Part 1: Pyrazole Formation cluster_1 Part 2: Michael Addition start1 This compound reagent1 Hydrazine Hydrate, EtOH, Reflux start1->reagent1 product1 3-Amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole reagent1->product1 start2 3-Amino-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole product1->start2 reagent2 (E)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)acrylonitrile, DBU, Acetonitrile start2->reagent2 product2 JAK Inhibitor Intermediate reagent2->product2

Caption: Workflow for the synthesis of a JAK inhibitor intermediate.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its ability to readily form the privileged tetrahydropyran-substituted pyrazole scaffold provides a reliable and efficient entry point into a diverse chemical space of potent and selective kinase inhibitors. The protocols outlined in this application note offer a robust foundation for researchers to utilize this key intermediate in their drug discovery efforts.

Future applications of this building block may extend to the synthesis of inhibitors for other kinase families, as well as its incorporation into other heterocyclic systems of medicinal importance. The continued exploration of the chemical reactivity of this compound will undoubtedly lead to the discovery of novel therapeutic agents with improved clinical outcomes.

Application Notes and Protocols for the Derivatization of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety and the Versatility of a β-Ketonitrile Handle

In the landscape of modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold.[1][2] Its rigid, non-planar structure offers a distinct advantage over linear ethers by reducing the entropic penalty upon binding to a biological target. Functioning as a bioisostere of a cyclohexane ring, the THP moiety can enhance aqueous solubility, modulate lipophilicity, and introduce a hydrogen bond acceptor via its ether oxygen, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Notable drugs such as the anticoagulant Apixaban and the antiviral Zanamivir feature this valuable heterocyclic system.[3]

This guide focuses on a uniquely versatile starting material: 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile . This compound synergistically combines the beneficial properties of the THP ring with the synthetic prowess of a β-ketonitrile group. β-Ketonitriles are powerful intermediates in organic synthesis, serving as precursors for a vast array of heterocyclic compounds due to their dual electrophilic (ketone) and nucleophilic (activated methylene) character.[4][5]

These application notes provide detailed protocols for leveraging this starting material to construct three classes of medicinally relevant heterocyclic cores: 5-aminopyrazoles , 2-aminothiophenes , and 1,4-dihydropyridines . The methodologies are designed to be robust, efficient, and adaptable for library synthesis in a drug discovery setting.

Logical Workflow for Heterocyclic Scaffold Synthesis

The synthetic pathways detailed herein follow a logical progression from the starting β-ketonitrile to diverse heterocyclic cores. Each protocol is designed as a standalone module, allowing researchers to target specific scaffolds based on their program goals.

G A This compound B Protocol 1: 5-Aminopyrazole Synthesis (Knorr-type Condensation) A->B + Hydrazine C Protocol 2: 2-Aminothiophene Synthesis (Gewald Reaction) A->C + Sulfur + Active Methylene Nitrile D Protocol 3: 1,4-Dihydropyridine Synthesis (Hantzsch Reaction) A->D + Aldehyde + Ammonia Source E 5-Amino-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole B->E F 2-Amino-4-(tetrahydro-2H-pyran-4-yl)thiophene-3-carbonitrile C->F G 4-(Tetrahydro-2H-pyran-4-yl)-1,4-dihydropyridine Derivatives D->G

Caption: Synthetic pathways from the core starting material.

Protocol 1: Synthesis of 5-Amino-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

The condensation of β-ketonitriles with hydrazines is a highly reliable and versatile method for the synthesis of 5-aminopyrazoles.[6] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[6] 5-Aminopyrazoles are key pharmacophores found in numerous compounds with a wide range of biological activities.

Reaction Principle: Knorr-Type Cyclocondensation

G start β-Ketonitrile + Hydrazine step1 Step 1: Hydrazone Formation (Condensation at Ketone) start->step1 step2 Step 2: Intramolecular Cyclization (N attacks Nitrile) step1->step2 product 5-Aminopyrazole Product step2->product

Caption: Mechanism of 5-Aminopyrazole Formation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control, and reflux condenser.

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 1.00 g, 6.53 mmol).

  • Add ethanol (20 mL) to dissolve the starting material, followed by hydrazine hydrate (e.g., 0.39 g, 7.84 mmol).

  • Add 3-5 drops of glacial acetic acid to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately half under reduced pressure.

  • Add cold deionized water (20 mL) to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 5-Amino-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Expected Results and Characterization
ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
¹H NMR (DMSO-d₆, 400 MHz) δ ppm: 1.50-1.75 (m, 4H, THP-CH₂), 2.90-3.05 (m, 1H, THP-CH), 3.30-3.45 (m, 2H, THP-OCH₂), 3.85-3.95 (m, 2H, THP-OCH₂), 5.15 (s, 1H, pyrazole-CH), 6.40 (br s, 2H, NH₂), 11.50 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ ppm: 32.5 (2C), 42.0, 66.5 (2C), 90.0, 140.0, 152.0, 160.0
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₃N₃O: 168.11; found: 168.1

Protocol 2: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction that provides access to highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] These thiophene derivatives are prevalent in medicinal chemistry, with applications as kinase inhibitors and anti-inflammatory agents.[9]

Reaction Principle: Multi-Component Condensation

The reaction initiates with a Knoevenagel condensation between the β-ketonitrile and the second active methylene compound. This is followed by the addition of sulfur and a subsequent intramolecular cyclization to form the thiophene ring.[7]

G start β-Ketonitrile + Malononitrile + Sulfur step1 Step 1: Knoevenagel Condensation (Base-catalyzed C=C formation) start->step1 step2 Step 2: Michael Addition of Sulfur step1->step2 step3 Step 3: Intramolecular Cyclization & Tautomerization step2->step3 product 2-Aminothiophene Product step3->product

Caption: Simplified Mechanism of the Gewald Reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (S₈) (1.1 eq)

  • Morpholine or Triethylamine (catalytic to stoichiometric)

  • Ethanol or Methanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (e.g., 1.00 g, 6.53 mmol), malononitrile (e.g., 0.43 g, 6.53 mmol), and elemental sulfur (e.g., 0.23 g, 7.18 mmol).

  • Add ethanol (30 mL) to the flask.

  • To the stirring suspension, add morpholine (e.g., 0.5 mL, 5.7 mmol) dropwise at room temperature.

  • Gently warm the reaction mixture to 40-50°C and stir for 3-6 hours. An exotherm may be observed.

  • Monitor the reaction by TLC (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane).

  • After completion, cool the mixture in an ice bath for 30 minutes to facilitate product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and sulfur.

  • Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-cyano-4-(tetrahydro-2H-pyran-4-yl)thiophene-3-carbonitrile.

Expected Results and Characterization
ParameterExpected Value
Appearance Yellow to tan solid
Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ ppm: 1.70-1.90 (m, 4H, THP-CH₂), 3.35-3.50 (m, 3H, THP-CH & THP-OCH₂), 4.00-4.10 (m, 2H, THP-OCH₂), 5.50 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ppm: 33.0 (2C), 40.5, 67.0 (2C), 95.0, 115.0, 118.0, 125.0, 150.0, 162.0
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₁N₃OS: 234.07; found: 234.1

Protocol 3: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for generating dihydropyridines, which are precursors to pyridines.[10][11] This reaction typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound.[12] In this modified protocol, our β-ketonitrile serves as one of the active methylene components. 1,4-Dihydropyridines are a cornerstone of cardiovascular medicine, with drugs like Nifedipine acting as calcium channel blockers.[13]

Reaction Principle: Multi-Component Cyclocondensation

The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and the β-ketonitrile, and an enamine from the second active methylene component (e.g., ethyl acetoacetate) and ammonia. These intermediates then combine in a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[10]

G start β-Ketonitrile + Aldehyde + Ethyl Acetoacetate + NH₄OAc step1 Intermediate Formation (Knoevenagel Adduct & Enamine) start->step1 step2 Michael Addition step1->step2 step3 Cyclization & Dehydration step2->step3 product 1,4-Dihydropyridine Product step3->product

Caption: Simplified Hantzsch Dihydropyridine Synthesis Pathway.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Ammonium Acetate (1.2 eq)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (e.g., 0.69 g benzaldehyde, 6.53 mmol), ethyl acetoacetate (e.g., 0.85 g, 6.53 mmol), and this compound (1.00 g, 6.53 mmol) in ethanol (30 mL).

  • Add ammonium acetate (e.g., 0.60 g, 7.84 mmol) to the solution.

  • Heat the mixture to reflux (approx. 80°C) for 6-8 hours, monitoring by TLC (e.g., mobile phase: 40% Ethyl Acetate / 60% Hexane).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with water.

  • Dry the product under vacuum to yield the desired 1,4-dihydropyridine derivative.

Expected Results and Characterization (Example with Benzaldehyde)
ParameterExpected Value
Appearance Pale yellow solid
Yield 65-80%
¹H NMR (CDCl₃, 400 MHz) δ ppm: 1.20 (t, 3H, CH₃), 1.60-1.80 (m, 4H, THP-CH₂), 2.35 (s, 3H, CH₃), 3.30-3.45 (m, 3H, THP-CH & THP-OCH₂), 3.95-4.05 (m, 2H, THP-OCH₂), 4.10 (q, 2H, OCH₂), 5.05 (s, 1H, CH-Ar), 5.80 (br s, 1H, NH), 7.10-7.30 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ ppm: 14.5, 19.0, 33.5 (2C), 39.5, 41.0, 60.0, 67.5 (2C), 98.0, 105.0, 119.0, 126.5, 128.0 (2C), 128.5 (2C), 145.0, 147.0, 151.0, 167.0
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₂₄H₂₈N₂O₃: 393.22; found: 393.2

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website.

  • Kiyokawa, K., & Minakata, S. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry, 21(34), 6876-6890.[4]

  • BenchChem. (2025). The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes. BenchChem Application Notes.[9]

  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[6]

  • Wessjohann, L. A., & Schefzik, M. (2021). Tetrahydropyrans. In Drug Discovery with Privileged Building Blocks. CRC Press.[1]

  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(7), 833-854.[14]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[3]

  • O'Doherty, G. A., & Green, N. (2011). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 9(4), 987-1006.[2]

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Retrieved from [Link]]

  • ResearchGate. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from ResearchGate.[13]

  • Dallmann, A., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2878–2885.[5]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from ResearchGate.[15]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]7]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 14(5), 1845-1863.[12]

  • Research and Analysis of Independent judicious and Meditative Research. (n.d.). Diversity Oriented Synthesis of Pyrano[2,3-c]pyrazoles and their Characterization. Retrieved from RAIJMR.[16]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3847-3861.[17]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]10]

  • New Journal of Chemistry. (n.d.). Three-component synthesis of 4H-pyran scaffolds accelerated by a Gabapentin. Retrieved from New Journal of Chemistry.[18]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from Beilstein Journal of Organic Chemistry.[19]

  • Molecules. (2007). Structure Elucidation of a Pyrazolo[6][9]pyran Derivative by NMR Spectroscopy. Retrieved from MDPI.[20]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from ResearchGate.[21]

  • ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from ResearchGate.[22]

  • Ley, S. V., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1377–1385.[11]

  • Recent Patents on Anti-Cancer Drug Discovery. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Retrieved from Bentham Science.[23]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of Claisen-type condensations.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically proceeds via a Claisen-type condensation reaction. This involves the acylation of an acetonitrile anion with an ester or acid chloride derivative of tetrahydropyran-4-carboxylic acid. The most common approach utilizes an ester, such as ethyl tetrahydropyran-4-carboxylate, and a strong base to deprotonate acetonitrile.

The reaction mechanism, illustrated below, is initiated by the formation of the acetonitrile carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.

Claisen_Condensation_Mechanism acetonitrile Acetonitrile (CH₃CN) carbanion Acetonitrile Carbanion (⁻CH₂CN) acetonitrile->carbanion Deprotonation base Base (e.g., NaOEt) ester Ethyl Tetrahydropyran- 4-carboxylate carbanion->ester Nucleophilic Attack tetrahedral Tetrahedral Intermediate product 3-Oxo-3-(tetrahydro-2H-pyran- 4-yl)propanenitrile tetrahedral->product Collapse & Elimination alkoxide Ethoxide (EtO⁻) tetrahedral->alkoxide Loss of Leaving Group

Caption: Generalized mechanism for the synthesis of this compound.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yields are a frequent challenge in this synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Explanation Recommended Solution
Inefficient Deprotonation of Acetonitrile The pKa of acetonitrile is approximately 31.3 in DMSO, requiring a strong base for efficient deprotonation. Incomplete deprotonation leads to unreacted starting material.[2]- Use a sufficiently strong base: Sodium ethoxide (NaOEt), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu) are commonly used. NaH and KOt-Bu are stronger bases than NaOEt and may improve yields. - Ensure anhydrous conditions: Water will quench the base and the acetonitrile carbanion, significantly reducing the yield. Use freshly dried solvents and reagents.
Side Reactions Several side reactions can compete with the desired condensation, consuming starting materials and generating impurities.[1]- Hydrolysis of the ester: If moisture is present, the base can catalyze the hydrolysis of the starting ester to the corresponding carboxylic acid. - Self-condensation of the ester: If the ester has α-hydrogens, it can undergo self-condensation. However, ethyl tetrahydropyran-4-carboxylate lacks α-hydrogens, minimizing this risk.
Suboptimal Reaction Temperature The reaction temperature influences the rate of both the desired reaction and potential side reactions.- Optimize temperature: Claisen-type condensations often require heating to reflux to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal balance between reaction rate and byproduct formation.[1]
Product Instability β-Ketonitriles can be unstable, particularly under prolonged exposure to harsh basic or acidic conditions during workup.- Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Careful workup: Perform the aqueous workup at low temperatures and as quickly as possible. Neutralize the reaction mixture carefully to a pH of around 6-7.

Question 2: My reaction mixture is turning dark and viscous. What is happening?

A dark and viscous reaction mixture often indicates polymerization or decomposition of the starting materials or product.

  • Potential Cause: Excessive heat or prolonged reaction times can lead to the polymerization of acetonitrile or the decomposition of the β-ketonitrile product.[1]

  • Solution:

    • Maintain strict control over the reaction temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as it is complete.

Question 3: I am observing significant amounts of tetrahydropyran-4-carboxylic acid as a byproduct. How can I prevent this?

The formation of the carboxylic acid is a clear indication of ester hydrolysis.

  • Potential Cause: The presence of water in the reaction mixture. The strong base will readily saponify the ester starting material.

  • Solution:

    • Rigorous drying of reagents and solvent: Ensure that your solvent (e.g., THF, ethanol) is anhydrous. Dry acetonitrile over molecular sieves. Use freshly opened or properly stored base.

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

The choice of base is critical for the success of this reaction. While sodium ethoxide is commonly used, stronger bases like sodium hydride or potassium tert-butoxide can lead to higher yields by more effectively deprotonating acetonitrile.[1] However, these stronger bases are also more sensitive to moisture and require more careful handling.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting ester from the product. The product, being more polar, will have a lower Rf value.

Q3: What is the best method for purifying the crude product?

Purification can be challenging due to the potential for product instability.

  • Aqueous Workup: A careful aqueous workup is the first step. Quench the reaction with a saturated aqueous solution of ammonium chloride to neutralize the base.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel is a common method. Use a gradient of ethyl acetate in hexanes to elute the product.

Q4: Can I use tetrahydro-2H-pyran-4-carbonyl chloride instead of the ester?

Yes, using the acid chloride is a viable alternative. The reaction with the acetonitrile anion is typically faster and may proceed at lower temperatures. However, acid chlorides are generally more expensive and more sensitive to moisture than esters.

IV. Experimental Protocols

The following is a representative, general procedure for the synthesis of this compound. This should be adapted and optimized for your specific laboratory conditions.

Representative Protocol: Condensation of Ethyl Tetrahydropyran-4-carboxylate with Acetonitrile

Experimental_Workflow start 1. Reaction Setup dissolve_base 2. Dissolve Sodium Ethoxide in Anhydrous Ethanol start->dissolve_base add_acetonitrile 3. Add Anhydrous Acetonitrile dissolve_base->add_acetonitrile add_ester 4. Add Ethyl Tetrahydropyran-4-carboxylate Dropwise add_acetonitrile->add_ester reflux 5. Heat to Reflux & Monitor by TLC add_ester->reflux quench 6. Quench with Saturated aq. NH₄Cl reflux->quench extract 7. Extract with Ethyl Acetate quench->extract wash_dry 8. Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethanol.

  • Base Preparation: Carefully add sodium ethoxide to the anhydrous ethanol and stir until fully dissolved.[1]

  • Addition of Acetonitrile: To this solution, add anhydrous acetonitrile and stir for 15 minutes at room temperature.

  • Addition of Ester: Add ethyl tetrahydropyran-4-carboxylate dropwise to the reaction mixture via the addition funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup - Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

V. References

  • Google Patents. (2014). WO2014029723A1 - New bicyclicpyridine derivatives.

  • Google Patents. (2015). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

  • UCLA - Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Google Patents. (1988). US4728743A - Process for the production of 3-oxonitriles.

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

  • MDPI. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. [Link]

Sources

Technical Support Center: Purification of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile β-ketonitrile intermediate. The inherent polarity and functional groups of this molecule can present unique purification challenges. This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a logical workflow to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

The impurity profile largely depends on the synthetic route employed. However, based on common syntheses of β-ketonitriles, which often involve the reaction of an ester with a nitrile, you can anticipate the following:

  • Unreacted Starting Materials: Residual tetrahydropyran-4-carboxylic acid esters or activated derivatives, and unreacted acetonitrile or cyanoacetic acid derivatives.

  • Reaction By-products: Self-condensation products of the starting materials or the product itself.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the corresponding amide or carboxylic acid.

  • Residual Solvents: Solvents used during the reaction and extraction (e.g., toluene, dichloromethane, ethyl acetate) can be trapped in the crude product.

Q2: Which purification technique is generally recommended: column chromatography or recrystallization?

The choice between column chromatography and recrystallization depends on the nature of the crude product and the impurities present.

  • Column Chromatography is the most versatile and generally recommended method, especially when dealing with a mixture of impurities with varying polarities or when the crude product is an oil.[1][2][3] It offers fine control over separation.

  • Recrystallization is an excellent and often more scalable option if your crude product is a solid with a purity of >85-90%.[4] It is highly effective at removing small amounts of impurities that have different solubility profiles from your target compound.[5] If the product "oils out" or fails to crystallize, chromatography is the better alternative.

Q3: How do I choose the right solvent system (mobile phase) for flash column chromatography?

The key is to find a solvent system that provides good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate.[1]

  • Start with a Baseline System: A good starting point for a polar molecule like this is a mixture of a non-polar solvent and a polar solvent. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

  • TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.3 and 0.5 .[2] This generally ensures that the compound does not elute too quickly (poor separation) or stick to the column indefinitely.[1][6]

  • Maximize Separation (ΔRf): The ideal system will show the largest possible separation between the spot for your product and the spots for all major impurities.[2]

Q4: My compound is a solid. How do I select an appropriate recrystallization solvent?

An ideal recrystallization solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).[5]

  • Perform Solubility Tests: Place a small amount of your crude solid (approx. 20-30 mg) into several test tubes.

  • Test Different Solvents: Add a small volume (0.5-1 mL) of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like hexane/ethyl acetate) to each tube at room temperature.[7][8]

  • Heat and Observe: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Cool and Observe: Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent. If the compound crashes out as a fine powder or an oil, the solvent is likely not suitable.[9]

Q5: My product seems to be degrading on the silica gel column. What can I do?

Degradation during silica gel chromatography is a common issue for sensitive compounds. Standard silica gel is slightly acidic and can catalyze the decomposition of certain molecules.[6]

  • Probable Cause: The acidic nature of the silica gel may be promoting hydrolysis of the nitrile or other acid-catalyzed side reactions.

  • Solutions:

    • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (~1%), in your mobile phase.

    • Use a Different Stationary Phase: Consider using a less acidic or neutral stationary phase like neutral alumina.[2][6]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Section 2: Troubleshooting Guide

This table addresses common issues encountered during the purification of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is highly polar and remains on the column.[1] 2. Sample was not loaded correctly and streaked down the column walls. 3. Column was run with a solvent system that was not polar enough.[6]1. Increase the polarity of the mobile phase significantly at the end of the run (e.g., flush with 10-20% Methanol in DCM). 2. Ensure the sample is loaded in a minimal volume of solvent and as a narrow band.[6] 3. Re-evaluate your TLC analysis to find a more suitable, more polar eluent system.
Poor Separation on Column (Co-elution) 1. The chosen solvent system is too polar, causing all compounds to elute quickly.[1] 2. The column was overloaded with too much crude material. 3. The column was packed improperly, leading to channeling.1. Select a less polar mobile phase that gives better separation on TLC (larger ΔRf).[2] 2. Use a larger column or reduce the amount of material. A general rule is a 20:1 to 50:1 ratio of silica to crude material by weight.[6] 3. Ensure the column is packed uniformly without air bubbles or cracks.
Compound "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of impurities is too high, causing a melting point depression. 3. The solution cooled too rapidly.1. Choose a solvent with a lower boiling point. 2. First, purify the material by column chromatography to remove the bulk of impurities, then attempt recrystallization. 3. Allow the flask to cool slowly and undisturbed at room temperature before moving to an ice bath.[5]
Crystals Do Not Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly or the glass surface is too smooth.[9] 3. The compound has a natural tendency to form a supersaturated solution.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[8] 2. Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[9] 3. Add a "seed crystal" of the pure compound to initiate crystallization.[9]
Product Still Impure After Purification 1. The impurity has a very similar polarity and Rf value to the product. 2. In recrystallization, the impurity co-crystallized with the product. 3. The product decomposed during the purification process.1. Try a different solvent system for chromatography (e.g., switch from Ethyl Acetate to Acetone). Consider a different stationary phase (e.g., alumina or reverse-phase silica). 2. Perform a second recrystallization from a different solvent system. 3. Check the stability of the compound under the conditions used (e.g., run a TLC of the compound after spotting and letting it sit on the plate for an hour).

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1 gram. Adjust silica and solvent volumes accordingly.

1. TLC Optimization: a. Prepare stock solutions of your crude product in a suitable solvent (e.g., Dichloromethane). b. On a silica gel TLC plate, spot the crude material. c. Develop plates in a series of Hexane/Ethyl Acetate solvent systems (e.g., 4:1, 2:1, 1:1). d. Visualize the plates using a UV lamp and/or a potassium permanganate stain. e. Select the solvent system that places the product spot at an Rf of ~0.3-0.4 and maximizes separation from impurities.

2. Column Packing: a. Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of product). b. Add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand. c. Clamp the column vertically. Close the stopcock and fill the column about one-third full with the chosen non-polar solvent (e.g., Hexanes). d. Prepare a slurry of silica gel (approx. 30-40 g) in the same solvent. e. Pour the slurry into the column. Tap the column gently to ensure even packing. f. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the solvent level drop below the top of the silica bed.[6] g. Add another ~1 cm layer of sand on top of the packed silica.

3. Sample Loading: a. Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the eluent. b. Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder ("dry loading"). c. Carefully add the sample to the top of the column. For dry loading, sprinkle the powder evenly onto the top layer of sand.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply gentle air pressure to the top of the column to begin elution at a steady drip rate. c. Start by eluting with a less polar solvent system (e.g., 9:1 Hexanes/EtOAc) to remove non-polar impurities. d. Collect the eluent in sequentially labeled test tubes or flasks (fractions). e. Gradually increase the polarity of the mobile phase according to your TLC analysis.[1][6] f. Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove any residual solvent. d. Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm purity.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid product that has shown promise in solubility screening tests.

1. Dissolution: a. Place the crude solid product in an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and a small amount of the chosen recrystallization solvent. c. Heat the mixture on a hot plate with stirring. d. Add more hot solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure good recovery.[5][8]

2. Hot Filtration (if necessary): a. If there are any insoluble impurities (e.g., dust, particulates), you must perform a hot filtration. b. Preheat a second flask and a funnel (stemless or short-stemmed). c. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. This step prevents premature crystallization.[9]

3. Crystallization: a. Cover the flask containing the clear solution with a watch glass or beaker. b. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection: a. Set up a Büchner funnel with a piece of filter paper that fits snugly. b. Wet the filter paper with a small amount of the ice-cold recrystallization solvent. c. Turn on the vacuum and pour the cold crystal slurry into the funnel. d. Use a spatula to transfer any remaining crystals.

5. Washing and Drying: a. With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[5] b. Keep the vacuum on to pull air through the crystals for several minutes to help them dry. c. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

Section 4: Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying your crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_path_A Chromatography Path cluster_path_B Recrystallization Path cluster_end Final Product & Troubleshooting start Crude Product 3-Oxo-3-(THP-4-yl)propanenitrile check_state Assess Physical State start->check_state tlc_analysis Perform TLC Analysis (Multiple Solvent Systems) check_state->tlc_analysis  Oil or Very Impure Solid solubility_test Perform Solubility Tests (Multiple Solvents) check_state->solubility_test  Solid (>85% Pure) column_chrom Flash Column Chromatography tlc_analysis->column_chrom Optimal System Found recrystallize Recrystallization solubility_test->recrystallize Good Solvent Found analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure troubleshoot Product Impure? Consult Troubleshooting Guide combine_pure->troubleshoot filter_crystals Filter & Wash Crystals recrystallize->filter_crystals dry_product_B Dry Pure Crystals filter_crystals->dry_product_B dry_product_B->troubleshoot final_product Pure Product (Verify by NMR, etc.) troubleshoot->column_chrom  Yes (from Recryst.) troubleshoot->recrystallize  Yes (from Column) troubleshoot->final_product  No

Caption: Decision workflow for purifying this compound.

Section 5: References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-ketonitrile intermediate. We will explore the common synthetic challenges, focusing on the identification and mitigation of side reactions to improve yield and purity. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially scalable method is a variation of the Claisen condensation, specifically the acylation of acetonitrile with an ester of tetrahydropyran-4-carboxylic acid (e.g., methyl or ethyl tetrahydropyran-4-carboxylate).[1][2] This reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic anion, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide yields the desired β-ketonitrile.[3]

Q2: Why is a stoichiometric amount of a strong base required for this reaction?

This is a critical point rooted in chemical equilibrium. The α-protons of the product, this compound (a β-ketonitrile, pKa ≈ 11), are significantly more acidic than the α-protons of the starting material, acetonitrile (pKa ≈ 25).[3] Consequently, after the initial condensation, the strong base present in the reaction will preferentially deprotonate the newly formed β-ketonitrile. This forms a stable, resonance-stabilized enolate anion. This final deprotonation step is thermodynamically favorable and effectively removes the product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.[4][5] Using a catalytic amount of base would result in a poor yield, as the equilibrium would not favor the product.

Q3: What are the most critical reaction parameters to control for a successful synthesis?

Three parameters are paramount:

  • Anhydrous Conditions: All reagents and solvents must be rigorously dry. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) react violently with water. Any moisture will consume the base, quench the acetonitrile anion, and inhibit the reaction.

  • Base Selection and Stoichiometry: As discussed, a full equivalent of a strong, non-nucleophilic base is necessary. The choice of base can influence the reaction rate and side product profile (see Troubleshooting section).[6]

  • Temperature Control: The initial deprotonation and condensation are often performed at controlled temperatures (e.g., 0 °C to room temperature) to manage exotherms and minimize side reactions. A subsequent heating period may be required to drive the reaction to completion.[7]

Troubleshooting Guide: Side Reaction Pathways

This section addresses specific experimental problems through a question-and-answer format, linking observable issues to underlying chemical side reactions.

Problem 1: My reaction yield is very low, and I recover most of my starting ester.
  • Question: I followed the procedure, but my final product yield is less than 20%, and TLC/NMR analysis shows a large amount of unreacted ethyl tetrahydropyran-4-carboxylate. What went wrong?

  • Answer & Troubleshooting: This issue almost always points to a problem with the deprotonation of acetonitrile.

    • Probable Cause A: Inactive or Insufficient Base. The strong base is the engine of this reaction. If it's old, has been exposed to air, or an insufficient amount was used, there won't be enough acetonitrile anion to drive the reaction forward.

      • Solution: Use a fresh bottle of the base or accurately titrate it before use. Ensure you are using at least one full molar equivalent relative to the limiting reagent (typically the ester).

    • Probable Cause B: Presence of Protic Impurities. Water or alcohol in the reaction flask will be deprotonated in preference to acetonitrile, effectively neutralizing your base.

      • Solution: Ensure your solvent (e.g., THF, Toluene) is anhydrous. Dry the acetonitrile and ester over molecular sieves before use. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering.

Problem 2: I've isolated a major byproduct identified as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one.
  • Question: My main impurity has a molecular weight corresponding to the loss of a cyano group and the addition of a proton. Mass spectrometry and NMR confirm it is the ketone, 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. How is this forming?

  • Answer & Troubleshooting: This is a classic signature of a hydrolysis-decarboxylation cascade. The β-ketonitrile product is susceptible to this two-step degradation pathway, especially during the acidic workup.

    • Mechanism of Formation:

      • Hydrolysis: Under the acidic (or sometimes basic) conditions of the workup, the nitrile group of your product is hydrolyzed to a carboxylic acid, forming the intermediate 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.[8][9][10]

      • Decarboxylation: This intermediate is a β-keto acid, which is thermally and acid-catalytically unstable. It readily loses carbon dioxide (CO₂) through a cyclic transition state to yield an enol, which tautomerizes to the stable ketone byproduct.[11][12][13]

    • Solution: The key is to perform the aqueous workup under carefully controlled, mild conditions.

      • Quench Temperature: Pour the reaction mixture into ice-cold water or a cold, buffered acidic solution to neutralize the base. Avoid quenching at room temperature or higher.

      • pH Control: Acidify slowly and carefully, ideally to a pH of 5-6, just enough to protonate the product enolate without creating harsh acidic conditions that promote rapid hydrolysis.[7] Do not use a large excess of strong acid.

      • Extraction: Extract the product promptly into an organic solvent to minimize its contact time with the aqueous acidic phase.

Problem 3: My product is contaminated with 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanamide.
  • Question: I have a persistent impurity that I've identified as the corresponding primary amide. Why did the reaction stop here?

  • Answer & Troubleshooting: This indicates partial hydrolysis of the nitrile group. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[14][15] If the conditions are not vigorous enough for full hydrolysis but are sufficient to react with the nitrile, the amide can be isolated.

    • Probable Cause: This side reaction is often promoted by either acidic or basic conditions during a prolonged or heated workup.[8][9] Milder basic conditions, in particular, can favor the formation of the amide over the carboxylic acid.[9]

    • Solution:

      • Minimize the duration of the workup.

      • Avoid excessive heating during solvent evaporation if residual acid or base is present.

      • Purification via column chromatography can typically separate the more polar amide from the desired β-ketonitrile.

Visualizing the Reaction and Side Pathways

The following diagrams illustrate the primary synthesis and the major side reaction pathways.

Main Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Key Intermediate cluster_workup Workup R1 Ethyl Tetrahydropyran- 4-carboxylate Int Resonance-Stabilized Product Enolate R1->Int R2 Acetonitrile R2->Int Base Strong Base (e.g., NaH) (≥1.0 equiv) Base->Int 1. Deprotonation 2. Acylation Solvent Anhydrous Solvent (e.g., THF) Solvent->Int Product 3-Oxo-3-(tetrahydro-2H-pyran- 4-yl)propanenitrile Int->Product Protonation Workup Cold, Mild Acid (e.g., aq. NH4Cl or dilute HCl) Workup->Product

Caption: Main reaction workflow for the synthesis.

Major Side Reaction Pathways

G Product Desired Product (β-Ketonitrile) Amide Side Product 1: Amide Product->Amide Partial Hydrolysis (H₂O, H⁺ or OH⁻) KetoAcid Intermediate: β-Keto Acid Product->KetoAcid Full Hydrolysis (H₂O, H⁺ or OH⁻) Amide->KetoAcid Hydrolysis Ketone Side Product 2: Ketone KetoAcid->Ketone Decarboxylation (Heat, H⁺) - CO₂

Caption: Formation of key byproducts via hydrolysis and decarboxylation.

Optimized Experimental Protocol

This protocol is a representative example of the base-mediated condensation to form the title compound.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl tetrahydropyran-4-carboxylate

  • Anhydrous Acetonitrile

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.05 equivalents). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Solvent Addition: Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Ester Addition: Add ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) dropwise, again maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product. CheckPurity Is Desired Product the Major Component? Start->CheckPurity Success Proceed to Purification CheckPurity->Success Yes LowYield Problem: Low Yield/ High Starting Material CheckPurity->LowYield No, mostly SM KetoneImpurity Problem: Ketone Byproduct (Decarboxylation) CheckPurity->KetoneImpurity No, ketone present AmideImpurity Problem: Amide Byproduct (Partial Hydrolysis) CheckPurity->AmideImpurity No, amide present Sol_LowYield Solution: - Use fresh, stoichiometric base. - Ensure anhydrous conditions. - Check reaction time/temp. LowYield->Sol_LowYield Sol_Ketone Solution: - Use cold, mild acidic quench. - Minimize workup time. - Avoid excess strong acid. KetoneImpurity->Sol_Ketone Sol_Amide Solution: - Use mild workup conditions. - Avoid prolonged heating. - Separate by chromatography. AmideImpurity->Sol_Amide Other Other Impurities

Caption: A logical workflow for troubleshooting common synthesis issues.

Data Summary: Influence of Conditions on Synthesis

The following table provides a qualitative summary of how varying reaction parameters can influence the outcome, based on established principles of the Claisen condensation.

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale
Base NaOEt (1.0 eq)Good yield, potential for transesterification if not using an ethyl ester.NaH (1.0 eq)High yield, no transesterification. Requires careful handling.NaH is non-nucleophilic and drives the reaction cleanly by forming H₂ gas.[16]
Solvent Anhydrous THFExcellent choice, good solubility for intermediates.Anhydrous TolueneGood choice, especially for higher temperatures.Both are common, aprotic solvents suitable for this chemistry.
Workup pH pH 1-2 (strong acid)High risk of hydrolysis and decarboxylation, leading to ketone byproduct.pH 5-6 (buffered acid)Lower risk of side reactions, better preservation of the nitrile product.Harsh acidic conditions catalyze the unwanted hydrolysis of the nitrile.[8][12]
Temperature 0 °C to RTControlled reaction, minimizes initial side reactions.RefluxFaster reaction, but increased risk of side reactions.Higher temperatures can overcome activation barriers but often reduce selectivity.[6]

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • Nitrile synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • MacLean, P. A., & Wilson, D. J. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2892. Available from: [Link]

  • Wang, L., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(18), 3328–3333. Available from: [Link]

  • Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. Available from: [Link]

  • Process for the preparation of beta-ketonitriles. (n.d.). Google Patents.
  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][8][14]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (2019). PubMed. Retrieved from [Link]

  • Claisen Condensation Explained. (n.d.). Pearson. Retrieved from [Link]

  • 9.7: The Claisen Condensation Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]

  • Chapter 21.5 Decarboxylation of beta-keto acids. (2020). YouTube. Retrieved from [Link]

  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Process for the production of 3-oxonitriles. (n.d.). Google Patents.

Sources

stability and storage conditions for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This document provides in-depth guidance on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount for reproducible and reliable results. This guide is structured to provide not just recommendations, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of the solid compound, we recommend storage at -20°C in a tightly sealed container, protected from light and moisture. While some related compounds may be stable at higher temperatures (0-8°C or even ambient)[1][2], the presence of both a ketone and a nitrile functional group suggests that colder temperatures will slow down potential degradation pathways. For structurally similar, though more complex, thiophene-containing analogs, storage at -20°C is also recommended.[3]

Q2: How should I handle the compound for routine laboratory use?

For short-term use, the compound can be stored at 2-8°C. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could lead to hydrolysis. It is advisable to work with the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, especially if it will be stored again after use. A related ketone, tetrahydro-4H-pyran-4-one, is recommended to be handled and stored under an inert gas.

Q3: What are the potential signs of degradation?

Visual signs of degradation can include a change in color from a white or pale yellow crystalline powder to a darker or discolored solid, as well as any change in texture, such as clumping or the appearance of an oily residue.[1] For a more definitive assessment, analytical techniques such as ¹H NMR, HPLC, or mass spectrometry should be employed to check for the appearance of new signals or a decrease in the purity of the main compound.

Q4: Is this compound sensitive to light?

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

The choice of solvent will depend on the specific application. For many organic reactions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable. For biological assays, dimethyl sulfoxide (DMSO) or ethanol may be appropriate. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials with a septum to minimize solvent evaporation and exposure to moisture. It is recommended to prepare fresh solutions for sensitive applications or to periodically check the purity of stored solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your compound using a suitable analytical method (e.g., HPLC, LC-MS, or ¹H NMR). Compare the results with the certificate of analysis or with data from a fresh batch.

  • Check Storage Conditions: Ensure that the compound has been stored at the recommended temperature, protected from light and moisture.

  • Evaluate Solution Stability: If you are using a stock solution, it may have degraded. Prepare a fresh solution from solid material and repeat the experiment. The stability of compounds in solution can be significantly different from their stability in solid form.

Issue 2: Poor Solubility

Possible Cause: The compound may have degraded into less soluble impurities, or the incorrect solvent is being used.

Troubleshooting Steps:

  • Confirm Identity and Purity: As with inconsistent results, the first step is to confirm the purity of your material.

  • Solvent Selection: Test the solubility in a small scale with a range of solvents to find the most appropriate one for your application.

  • Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious with heating as it can also accelerate degradation.

Issue 3: Appearance of Unexpected Byproducts in a Reaction

Possible Cause: The starting material may have degraded, or it may be reacting in an unforeseen manner under the reaction conditions. The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions.[4]

Troubleshooting Steps:

  • Analyze the Starting Material: Confirm the purity of the this compound before starting the reaction.

  • Control Reaction pH: The stability of the cyano group can be pH-dependent.[4] If your reaction conditions are strongly acidic or basic, consider if this could be leading to hydrolysis of the nitrile to the corresponding amide or carboxylic acid.

  • Inert Atmosphere: The active methylene group between the ketone and nitrile is susceptible to reactions. Performing the reaction under an inert atmosphere can prevent side reactions with atmospheric components.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its key functional groups: the ketone, the nitrile, and the tetrahydropyran ring.

  • Ketone: The ketone functionality is generally stable but can be susceptible to reduction or other reactions in the presence of appropriate reagents. The adjacent methylene group is activated, making it a potential site for various reactions.

  • Nitrile: The nitrile group can undergo hydrolysis to an amide and subsequently to a carboxylic acid, a reaction that is catalyzed by both acid and base.

  • Tetrahydropyran Ring: The tetrahydropyran ring is a stable saturated heterocycle and is not expected to be a primary site of degradation under typical laboratory conditions.[5] However, extreme pH or temperature conditions could potentially lead to ring-opening.

Summary of Storage Conditions

ConditionSolid CompoundStock Solution
Temperature -20°C (long-term), 2-8°C (short-term)-20°C or -80°C
Atmosphere Tightly sealed, inert gas recommendedTightly sealed with septum, inert gas overlay
Light Protect from light (amber vial)Protect from light (amber vial)
Moisture Store in a dry environmentUse anhydrous solvents

Experimental Protocol: Preparation and Storage of a Stock Solution

This protocol provides a step-by-step guide for the preparation of a stock solution of this compound in DMSO.

  • Equilibration of Solid: Allow the container of the solid compound to warm to room temperature in a desiccator for at least 30 minutes.

  • Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. For very long-term storage, -80°C is preferable.

  • Usage: When using the stock solution, allow it to thaw completely and vortex briefly to ensure homogeneity before use. Minimize the number of freeze-thaw cycles.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Start | Experimental Issue Observed PurityCheck Step 1: Verify Purity Use HPLC, LC-MS, or NMR Start->PurityCheck StorageCheck Step 2: Review Storage & Handling Temp, Light, Moisture, Inert Gas? PurityCheck->StorageCheck Purity OK Degraded Result: Compound Degraded Obtain Fresh Batch PurityCheck->Degraded Purity Low SolutionCheck Step 3: Evaluate Stock Solution Prepare Fresh Solution StorageCheck->SolutionCheck Storage OK ImproperHandling Result: Improper Handling Revise Protocol StorageCheck->ImproperHandling Storage Issue Found ReactionConditions Step 4: Analyze Reaction Conditions pH, Atmosphere, Temperature SolutionCheck->ReactionConditions Fresh Solution OK UnstableSolution Result: Solution Unstable Use Fresh Solutions SolutionCheck->UnstableSolution Fresh Solution Solves Issue Resolved Resolution | Issue Resolved ReactionConditions->Resolved Conditions Optimized SideReaction Result: Side Reaction Optimize Conditions ReactionConditions->SideReaction Conditions Problematic Consult Resolution | Consult with Technical Support Degraded->Consult ImproperHandling->Resolved UnstableSolution->Resolved SideReaction->Resolved

Caption: Troubleshooting Decision Tree.

References

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. [Link]

  • Semantic Scholar. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. [Link]

  • ACS Publications. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. [Link]

Sources

troubleshooting failed reactions involving 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>## Technical Support Center: 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile β-ketonitrile intermediate. The following question-and-answer format addresses specific experimental issues, providing in-depth explanations, actionable protocols, and preventative measures grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity Issues

Question 1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Low yields in the synthesis of β-ketonitriles, such as this compound, often stem from suboptimal reaction conditions or the inherent instability of the product. The primary synthetic route typically involves a Claisen-type condensation between a tetrahydro-2H-pyran-4-yl ester and acetonitrile, facilitated by a strong base.[1][2]

Common Causes of Low Yield:

  • Incomplete Deprotonation of Acetonitrile: The formation of the acetonitrile carbanion is a critical step. If the base used is not strong enough or is not present in a sufficient stoichiometric amount, the reaction will not proceed to completion.[2]

  • Side Reactions: The highly basic conditions can promote side reactions. Base-catalyzed self-condensation of the starting ester or polymerization of acetonitrile can consume starting materials and complicate purification.[3]

  • Product Instability: β-ketonitriles can be unstable, particularly under prolonged exposure to strong bases or high temperatures, leading to decomposition.[4]

  • Workup Issues: The product may be partially soluble in the aqueous layer during workup, leading to losses. Additionally, exposure to strong acids or bases during quenching and extraction can degrade the product.[5]

Troubleshooting & Optimization Protocol:

  • Choice of Base and Solvent: The use of strong, non-nucleophilic bases like sodium amide or sodium hydride can improve yields over alkoxides like sodium ethoxide.[2] Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction.

  • Reaction Temperature: The initial deprotonation of acetonitrile is often performed at low temperatures (e.g., 0 °C or below) to minimize side reactions. The reaction with the ester may then be allowed to slowly warm to room temperature.

  • Stoichiometry: Ensure at least one full equivalent of base is used to drive the reaction equilibrium towards the product.[6]

  • Careful Workup: Quench the reaction by slowly adding it to a cooled, dilute acid solution (e.g., 1M HCl) to neutralize the excess base and protonate the enolate of the product. It is crucial to maintain a low temperature during this step.

  • Extraction: Extract the product promptly with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water.

  • Purification: β-ketonitriles can be sensitive to heat, so purification by distillation should be performed under reduced pressure using equipment like a thin-film distillation apparatus if possible.[4] Flash column chromatography is also a common purification method.[7]

dot

Caption: Troubleshooting flowchart for low yield synthesis.

Question 2: My purified this compound shows signs of decomposition upon storage. How can I improve its stability?

The stability of β-ketonitriles is a known challenge. The presence of both a ketone and a nitrile group flanking a methylene group makes the α-protons acidic and susceptible to enolization, which can be a pathway to decomposition.

Factors Affecting Stability:

  • Residual Acidity or Basicity: Trace amounts of acid or base from the workup can catalyze degradation.

  • Exposure to Heat and Light: Like many organic compounds, prolonged exposure to heat and light can promote decomposition.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially in the presence of moisture and acid or base, to form the corresponding β-ketoamide or β-ketoacid.[8][9] The latter can then undergo decarboxylation.[10][11]

Recommendations for Storage:

  • High Purity: Ensure the compound is of high purity, as impurities can catalyze decomposition.

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential decomposition pathways.

  • Protection from Light: Use an amber vial or store in the dark.

  • Anhydrous Conditions: Ensure the compound is thoroughly dried and stored in a desiccator or with a desiccant to prevent hydrolysis.

ParameterRecommended Storage ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation
Temperature ≤ 4 °CReduces decomposition rate
Light Protected (Amber vial)Prevents photochemical degradation
Moisture Anhydrous (Desiccator)Prevents hydrolysis
Reactivity & Reaction Failures

Question 3: I am attempting a Knoevenagel condensation with this compound and an aldehyde, but the reaction is not proceeding. What could be the issue?

The Knoevenagel condensation relies on the deprotonation of the active methylene group between the ketone and nitrile to form a nucleophilic carbanion, which then attacks the aldehyde.[12] Failure of this reaction can often be traced back to the choice of base and reaction conditions.

Potential Issues and Solutions:

  • Insufficiently Basic Catalyst: While weak bases like piperidine are often used for Knoevenagel condensations, the acidity of the α-protons in your β-ketonitrile might require a slightly stronger base to generate a sufficient concentration of the enolate.[13] Consider using a base like triethylamine or DBU in catalytic amounts.

  • Steric Hindrance: The tetrahydro-2H-pyran ring may introduce some steric bulk, potentially hindering the approach of the nucleophile to the aldehyde, especially if the aldehyde itself is sterically demanding.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or toluene is common.[13] The removal of water formed during the reaction, for instance with a Dean-Stark apparatus, can also drive the equilibrium towards the product.

  • Aldehyde Reactivity: Ensure the aldehyde is pure and reactive. Aldehydes can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids, which would inhibit the desired reaction.

dot

Knoevenagel_Troubleshooting cluster_0 Knoevenagel Condensation Pathway cluster_1 Troubleshooting Points Start Reaction Start Base_Selection Select Base Start->Base_Selection Deprotonation Deprotonation of β-Ketonitrile Base_Selection->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Aldehyde Deprotonation->Nucleophilic_Attack Weak_Base Weak Base? Deprotonation->Weak_Base Dehydration Dehydration Nucleophilic_Attack->Dehydration Steric_Hindrance Steric Hindrance? Nucleophilic_Attack->Steric_Hindrance Product Product Dehydration->Product Conditions Suboptimal Conditions? Dehydration->Conditions Use Stronger Base Use Stronger Base Weak_Base->Use Stronger Base Solution Increase Temperature/\nReaction Time Increase Temperature/ Reaction Time Steric_Hindrance->Increase Temperature/\nReaction Time Solution Remove Water/\nIncrease Temperature Remove Water/ Increase Temperature Conditions->Remove Water/\nIncrease Temperature Solution

Caption: Knoevenagel condensation troubleshooting logic.

Question 4: I observe the formation of a carboxylic acid by-product during my reaction. What is happening and how can I prevent it?

The formation of a carboxylic acid by-product, likely 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, points towards hydrolysis of the nitrile group.[9] This is often followed by decarboxylation, which is the loss of CO2 upon heating, especially for β-keto acids.[10][11][12]

Mechanism of By-product Formation:

  • Nitrile Hydrolysis: In the presence of water and either acid or base catalysis, the nitrile is hydrolyzed to a carboxylic acid.[9]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide upon heating to yield a ketone.[10][11][14]

Preventative Measures:

  • Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere.

  • Neutral pH: If possible, maintain a neutral pH. If your reaction requires acidic or basic conditions, use the minimum necessary amount and consider a buffered system if applicable.

  • Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate both hydrolysis and decarboxylation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.

Experimental Protocol: Hydrolysis Test

To confirm if your product is susceptible to hydrolysis under your reaction conditions, you can perform a small-scale test:

  • Dissolve a small amount of your purified this compound in the solvent you are using for your main reaction.

  • Add the acid or base catalyst you intend to use.

  • If water is a potential contaminant, add a small, controlled amount.

  • Heat the mixture to the reaction temperature and monitor by TLC or LC-MS over time for the appearance of new, more polar spots (indicative of the carboxylic acid).[5]

This test can help you diagnose the problem without sacrificing a large amount of starting material.[5][15][16]

References

  • Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Hughes, D. L., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Google Patents. EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • EXAM JOB EXPERT. Claisen Condensation. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Al-Azawi, F. I. H. (2014). Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. Molecules, 19(9), 13484-13503. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Baiker, A., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry – A European Journal, 14(7), 2247-2256. [Link]

  • Sisko, J., et al. (2006). A high-yielding preparation of beta-ketonitriles. Organic Letters, 8(6), 1161-1163. [Link]

  • University of Rochester, Department of Chemistry. About Troubleshooting. [Link]

  • Ghasempour, A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(21), 14948-14983. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]

  • Kiyokawa, K., Nagata, T., & Minakata, S. (2018). Recent Advances in the Synthesis of β-Ketonitriles. Synthesis, 50(04), 485-498. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 69. [Link]

  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Gholap, A. R. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry, 5(3). [Link]

  • MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Tejero, T., et al. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

  • ResearchGate. (2017). (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]

  • Google Patents. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatization of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for the successful derivatization of this versatile β-ketonitrile building block. The strategic positioning of the ketone and nitrile groups makes this molecule a powerful precursor for a variety of heterocyclic scaffolds, most notably pyrazoles and functionalized olefins. This guide will focus on the two most common and synthetically valuable transformations: pyrazole synthesis via cyclocondensation and Knoevenagel condensation at the active methylene position.

Section 1: Derivatization via Pyrazole Synthesis (Knorr Cyclocondensation)

The reaction of this compound with hydrazine derivatives is a cornerstone transformation for accessing highly functionalized pyrazoles. This reaction proceeds via a cyclocondensation mechanism, but its success is highly dependent on carefully controlled reaction conditions to overcome potential pitfalls such as low reactivity and side-product formation.

Frequently Asked Questions (FAQs): Pyrazole Synthesis

Question: My pyrazole synthesis has a very low yield. What is the primary cause? Answer: The most common issue is the reduced nucleophilicity of the hydrazine reactant, especially if it is substituted with electron-withdrawing groups, compounded by the steric bulk of the tetrahydropyran ring. Overcoming the activation energy for the initial nucleophilic attack on the ketone is critical. The solution often involves optimizing temperature, solvent, and catalysis. For particularly challenging substrates, using (Tetrahydro-2H-pyran-4-yl)hydrazine can present reactivity issues that require specific optimization strategies.

Question: What is the optimal catalyst for this reaction? Answer: An acidic catalyst is typically required to activate the carbonyl group. A few drops of glacial acetic acid or a catalytic amount of a stronger acid like HCl is often sufficient. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the hydrazine. In some cases, particularly with highly reactive hydrazines, the reaction may proceed without a catalyst, but yields are generally improved with acid catalysis.

Question: I am observing a significant amount of a side product that is not my desired pyrazole. What could it be? Answer: A common side product is the salicylaldehyde azine, which can arise if the reaction conditions lead to the decomposition of the starting material or intermediates, especially when using hydrazine hydrate. Another possibility is the formation of hydrazones from the reaction of hydrazine with the ketone, which may fail to cyclize under the applied conditions. Careful control of stoichiometry and temperature can mitigate these issues.

Troubleshooting Guide: Pyrazole Synthesis
Symptom / Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
No or Low Product Yield 1. Insufficient activation of the carbonyl group. 2. Low reaction temperature. 3. Inappropriate solvent choice.1. Add an acid catalyst (e.g., glacial acetic acid, catalytic HCl) to protonate the carbonyl, thereby increasing its electrophilicity. 2. Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is a standard starting point to overcome the activation energy barrier. 3. Switch to a higher-boiling point solvent like n-butanol or a polar aprotic solvent like DMF. Polar aprotic solvents can accelerate the dehydration steps of the cyclization.
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation. 2. Reversibility of initial hydrazone formation. 3. Steric hindrance from a substituted hydrazine.1. Add a fresh portion of the acid catalyst if the reaction has stalled for an extended period. 2. Employ a Dean-Stark trap if using a solvent like toluene to azeotropically remove water, driving the equilibrium towards the cyclized product. 3. Increase reaction time and/or temperature. For sterically hindered hydrazines, more forcing conditions are often necessary.
Multiple Spots on TLC / Impure Product 1. Formation of regioisomers (if using an unsymmetrical dicarbonyl equivalent). 2. Formation of azine or uncyclized hydrazone byproducts.1. This specific substrate is a 1,3-bielectrophile, which should lead to a single regioisomer. If other impurities are present, focus on purification. 2. Control stoichiometry carefully (use a slight excess of hydrazine, ~1.1 eq). Purify the crude product via column chromatography or recrystallization to isolate the desired pyrazole isomer.

Section 2: Derivatization via Knoevenagel Condensation

The activated methylene bridge between the ketone and nitrile groups is susceptible to deprotonation, enabling the Knoevenagel condensation with aldehydes and ketones. This reaction is a powerful C-C bond-forming strategy to synthesize α,β-unsaturated systems.

Frequently Asked Questions (FAQs): Knoevenagel Condensation

Question: What is the best catalyst for the Knoevenagel condensation with this substrate? Answer: The choice of base is critical. For simple aldehydes, a weak base like piperidine or L-proline is often sufficient and helps to avoid side reactions. For less reactive ketones or sterically hindered aldehydes, a stronger base may be required, but this increases the risk of self-condensation or other side reactions. The use of ammonium acetate is also a common, mild, and effective choice.

Question: My reaction is very slow and does not go to completion. How can I improve the rate and yield? Answer: Knoevenagel condensations are equilibrium-limited reactions. The most effective way to drive the reaction to completion is by removing the water that is formed as a byproduct. This is typically achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, increasing the reaction temperature can also improve the rate.

Question: I am getting a complex mixture of products, including some that appear to be from a Michael addition. How can this be avoided? Answer: The α,β-unsaturated product of the Knoevenagel condensation is a Michael acceptor. If a strong base is used or if the active methylene starting material is present in excess, it can act as a nucleophile and add to the product. To avoid this, use a catalytic amount of a mild base and ensure the aldehyde is consumed before side reactions can occur. Running the reaction at a lower temperature can also improve selectivity.

Troubleshooting Guide: Knoevenagel Condensation
Symptom / Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
Reaction is Slow or Stalls 1. Base is not strong enough to deprotonate the active methylene group efficiently. 2. Water formed during the reaction is inhibiting the catalyst or shifting the equilibrium backward.1. Switch to a slightly stronger base (e.g., from ammonium acetate to piperidine). However, avoid overly strong bases to prevent side reactions. 2. Use a Dean-Stark trap with a solvent like toluene to azeotropically remove water and drive the reaction forward. This is often the most effective solution.
Formation of Dark, Tarry Byproducts 1. Aldehyde self-condensation or polymerization. 2. Decomposition of the product or starting material at high temperatures.1. Add the aldehyde slowly to the reaction mixture containing the β-ketonitrile and the base to maintain a low instantaneous concentration of the aldehyde. 2. Run the reaction at a lower temperature for a longer period. Consider a milder catalyst that can operate effectively at room temperature, such as L-proline.
Low (E)-Selectivity or Mixture of Isomers 1. The reaction conditions do not strongly favor the formation of the thermodynamically more stable (E)-isomer.1. Increase the reaction time or temperature after the initial condensation has occurred. This can allow the less stable (Z)-isomer to equilibrate to the more stable (E)-isomer. 2. The choice of catalyst can influence stereoselectivity. Experiment with different bases (e.g., piperidine vs. L-proline) to find the optimal conditions for the desired isomer.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-amino-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from general procedures for pyrazole synthesis from β-ketonitriles.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add hydrazine hydrate (0.55 mL, 11 mmol, 1.1 eq) to the solution, followed by 3-4 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.

  • Isolation: Pour the concentrated mixture into ice-cold water (50 mL). The product should precipitate as a solid. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation with Benzaldehyde

This protocol is based on established methods for L-proline catalyzed Knoevenagel condensations.

  • Setup: To a 50 mL round-bottom flask, add this compound (1.67 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and L-proline (115 mg, 0.1 mmol, 10 mol%).

  • Solvent: Add ethanol (20 mL) as the solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50 °C.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting residue can be purified directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-isomer product.

Section 4: Data and Workflow Visualization

Table 1: Comparison of Optimized Reaction Conditions
Derivatization Type Reagent Catalyst Solvent Temp (°C) Typical Yield (%) Key Reference
Pyrazole SynthesisHydrazine HydrateAcetic AcidEthanol80 (Reflux)75-90
Pyrazole SynthesisPhenylhydrazinePiperidineEthanol80 (Reflux)70-85
Knoevenagel CondensationAromatic AldehydeL-ProlineEthanol25-5080-95
Knoevenagel CondensationAliphatic AldehydePiperidineToluene110 (Reflux)65-80
Diagrams

Reaction_Pathways cluster_0 Pyrazole Synthesis cluster_1 Knoevenagel Condensation A This compound B Hydrazine Derivative (e.g., H2N-NHR) A->B E Aldehyde or Ketone (R-CHO) A->E D Aminopyrazole Derivative B->D Cyclocondensation C Acid Catalyst (e.g., Acetic Acid) C->B G alpha,beta-Unsaturated Product E->G Condensation F Base Catalyst (e.g., L-Proline) F->E

Caption: Major derivatization pathways for the title compound.

Optimization_Workflow cluster_conditions Optimization Variables start Initial Reaction Attempt (e.g., Pyrazole Synthesis) tlc Analyze by TLC: Low Conversion? start->tlc temp Increase Temperature (e.g., Reflux) tlc->temp Yes catalyst Change/Add Catalyst (e.g., Add Acetic Acid) tlc->catalyst Yes solvent Change Solvent (e.g., Ethanol -> DMF) tlc->solvent Yes workup Workup & Purification tlc->workup No, Clean Conversion re_run Re-run Reaction with Optimized Conditions temp->re_run catalyst->re_run solvent->re_run re_run->workup finish Characterize Pure Product workup->finish

Caption: A typical workflow for troubleshooting and optimizing a reaction.

References

  • Al-Adiwish, W. M., et al. (2010). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Journal of Chemical Research. Available at: [Link]

  • Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. Journal of Heterocyclic Chemistry, 56(1), 38-46. Available at: [Link]

  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-223. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available at: [Link]

  • Ben-Harb, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6988. Available at: [Link]

  • Šačkus, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6616. Available at: [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 53-61. Available at: [Link]

  • El-Sayed, M. E. A., et al. (2021). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Troubleshooting. Available at: [Link]

  • Głowacka, I. E., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molecules, 27(23), 8349. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Torres, E., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Catalysts, 14(1), 1. Available at: [Link]

  • Douša, M., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 125, 269-277. Available at: [Link]

  • Kumar, A., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benz

avoiding polymerization of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the stability and handling of this versatile β-ketonitrile intermediate. Our goal is to provide you with the expertise and practical solutions needed to prevent unwanted polymerization and ensure the success of your experiments.

Introduction to the Challenge

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] However, its bifunctional nature, containing both a ketone and a nitrile group with an acidic α-proton, makes it susceptible to self-condensation or polymerization, particularly under basic conditions. This guide will help you understand the underlying mechanisms of this instability and provide actionable strategies to mitigate these risks.

Troubleshooting Guide: Rapid Problem Resolution

This section is designed to help you quickly diagnose and resolve issues you may be encountering during your experiments with this compound.

Observed Problem Potential Cause Recommended Action
Reaction yields are consistently low, and a significant amount of starting material is unrecoverable. Onset of polymerization, leading to the formation of soluble oligomers that are difficult to separate from the desired product.1. Re-evaluate your reaction conditions: Ensure the complete absence of strong bases, which can catalyze self-condensation.[3][4] If a base is required, consider using a weaker, non-nucleophilic base and optimize for the lowest effective concentration. 2. Check for contaminants: Trace amounts of basic residues in glassware or solvents can initiate polymerization. Use acid-washed glassware and freshly distilled or high-purity anhydrous solvents.
The starting material, which was initially a crystalline solid, has become a viscous oil or a discolored solid (yellow to brown). Advanced polymerization of the β-ketonitrile. This can be triggered by improper storage conditions, such as exposure to moisture, light, or basic contaminants.[5]1. Do not use the material: The presence of oligomers and polymers will likely interfere with your reaction and lead to complex product mixtures and low yields. 2. Review storage protocols: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light.[5]
During reaction work-up, an insoluble, sticky solid precipitates from the solution. Formation of insoluble, high-molecular-weight polymers. This is a strong indication of significant self-condensation of the starting material or product under the reaction or work-up conditions.1. Isolate and characterize the solid (optional but recommended): Techniques like FT-IR can confirm the presence of nitrile and carbonyl groups within a polymeric structure. 2. Modify your work-up procedure: Avoid basic aqueous washes (e.g., sodium bicarbonate) if possible. If a basic quench is necessary, perform it at low temperatures and minimize the contact time.[6]
Inconsistent analytical results (NMR, LC-MS) for the starting material between different batches. Partial polymerization has occurred in one of the batches. The presence of oligomers can lead to broadened peaks in NMR spectra and multiple, unexpected masses in LC-MS.1. Purify the starting material before use: If you suspect partial polymerization, recrystallization from a non-polar, aprotic solvent may be possible, but care must be taken as heating can also promote polymerization. 2. Implement stringent quality control: Always check the purity of a new batch of starting material before use.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the polymerization of this compound?

A1: The most probable polymerization pathway is a base-catalyzed self-condensation reaction, analogous to the Thorpe reaction.[7][8] The process is initiated by the deprotonation of the acidic α-carbon (between the ketone and nitrile groups) by a base. The resulting resonance-stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on another molecule. This process can continue, leading to the formation of β-enaminonitrile oligomers and polymers.[7][9][10]

Q2: What specific conditions should I avoid to prevent polymerization during storage?

A2: To ensure the long-term stability of this compound, it is crucial to avoid the following:

  • Basic Contaminants: Even trace amounts of bases can initiate polymerization. Ensure all storage containers are scrupulously clean and free of basic residues.

  • Moisture: Water can facilitate proton transfer and may contain dissolved impurities that can act as catalysts. Store in a desiccated environment.

  • Heat and Light: Elevated temperatures and UV light can provide the activation energy for polymerization.[5]

  • Oxygen: While the primary polymerization mechanism is likely ionic, oxidative side reactions can lead to discoloration and degradation.

Parameter Recommended Storage Condition Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation and polymerization reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to moisture and oxygen, minimizing side reactions.[5]
Container Tightly sealed, amber glass vialProtects from light and atmospheric contaminants.
Purity Store in a high-purity stateImpurities can act as catalysts for polymerization.
Q3: I need to use a base in my reaction. What are my options to minimize polymerization of the starting material?

A3: The choice of base is critical when working with β-ketonitriles.[3][4]

  • Use a weak, non-nucleophilic base: If your reaction allows, consider using a mild organic base like pyridine or triethylamine, as opposed to strong bases like alkoxides (e.g., t-BuOK) or metal hydrides (e.g., NaH).[3][7]

  • Stoichiometry and Addition: Use the minimum effective amount of base and consider adding it slowly at a low temperature to control the reaction and minimize the concentration of the reactive enolate at any given time.

  • Lewis Acids: For certain transformations, a Lewis acid catalyst might be a viable alternative to a Brønsted base, avoiding the generation of the highly reactive carbanion.[3]

Q4: Can I add a chemical inhibitor to prevent polymerization?

A4: For β-ketonitriles, the addition of a chemical inhibitor is not a standard practice as it is for radical polymerization of monomers like acrylonitrile. The polymerization is typically an ionic process. Instead of an inhibitor, the focus should be on maintaining slightly acidic or strictly neutral conditions. If your reaction conditions are sensitive to trace acid, the use of a non-basic drying agent like molecular sieves is recommended to remove moisture without introducing a basic environment.

Experimental Protocols

Protocol 1: Stability Test for this compound

This protocol allows you to test the stability of your compound under specific conditions (e.g., in the presence of a particular base or solvent) before running a large-scale reaction.

  • Preparation: In separate, clean vials, dissolve a small amount (e.g., 10 mg) of this compound in the solvent you plan to use for your reaction.

  • Stress Condition: To one vial, add a small, representative amount of the base or other reagent you are concerned about. Keep another vial as a control.

  • Monitoring: Monitor both vials over time (e.g., 1, 4, and 24 hours) at the intended reaction temperature.

  • Analysis: Use Thin Layer Chromatography (TLC) to check for the appearance of new, lower Rf spots (indicative of more polar oligomers) or streaking from the baseline. Compare the TLC of the stressed sample to the control.[6] A change in color or the formation of a precipitate are also clear indicators of degradation.

Visualizing the Problem: Polymerization and Troubleshooting

Polymerization_Mechanism

Troubleshooting_Workflow

References

  • Thorpe reaction. In: Wikipedia. ; 2023. Available at: [Link]

  • Plausible mechanism of the condensation of various nitriles under base... ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Wang, Z., Li, H., Yao, C. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Adv.10 , 2935-2947 (2020). Available at: [Link]

  • Zeng, G., et al. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. J. Org. Chem.86 (1), 861–867 (2021). Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem.15 , 2930-2938 (2019). Available at: [Link]

  • Knoevenagel condensation. In: Wikipedia. ; 2023. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Adv.14 , 16056-16086 (2024). Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Available at: [Link]

  • Common sources of mistake in organic synthesis. Reddit. Available at: [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Available at: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Org. Lett.25 (18), 3242–3247 (2023). Available at: [Link]

  • Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Reddit. Available at: [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Guidelines for Chemical Storage. Chapman University. Available at: [Link]

  • NITRILES. CDC Stacks. Available at: [Link]

  • Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.

Sources

Technical Support Center: Scale-Up Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Introduction

The synthesis of this compound is a critical step in the manufacturing of various pharmaceutically active ingredients. The most common synthetic route involves a Claisen condensation between a tetrahydro-2H-pyran-4-carboxylic acid ester and acetonitrile, typically facilitated by a strong base like sodium hydride. While straightforward on a lab scale, scaling up this reaction presents unique challenges that can impact yield, purity, and safety. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis. Each issue is followed by a detailed explanation of potential causes and recommended solutions.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields than expected, and the results are inconsistent from batch to batch. What are the likely causes and how can we improve this?

Answer: Low and inconsistent yields in the Claisen condensation for this compound synthesis on a larger scale can often be traced back to a few critical factors:

  • Moisture Contamination: Sodium hydride (NaH) is extremely reactive with water.[1][2] Any moisture in the reactants or solvent will consume the base, reducing its effective concentration and generating hydrogen gas, which can also pose a safety risk. On a large scale, ensuring completely anhydrous conditions is more challenging.

    • Solution: Rigorously dry all solvents and reactants before use. Toluene can be dehydrated by azeotropic distillation.[3] Acetonitrile should be distilled over a suitable drying agent like calcium hydride. All glassware and reactors must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inefficient Deprotonation of Acetonitrile: The pKa of acetonitrile is approximately 25, requiring a strong, non-nucleophilic base for efficient deprotonation. The physical form of sodium hydride can significantly impact its reactivity.

    • Solution: Use a high-quality, fine dispersion of sodium hydride in mineral oil.[2] The mineral oil can be washed away with dry hexane under an inert atmosphere if desired.[2] Ensure vigorous and efficient stirring to maintain a good suspension of the sodium hydride, as it is insoluble in common organic solvents.[4] The order of addition is also critical; adding the ester to the pre-formed acetonitrile anion can sometimes improve yields.[5]

  • Side Reactions: Several side reactions can compete with the desired Claisen condensation, especially at elevated temperatures.

    • Self-condensation of the ester: While less common if the ester lacks alpha-protons, it can still be a concern with impurities.

    • Reaction of the base with the ester: Strong bases can potentially react with the ester functionality. Using a stoichiometric amount of base is crucial.[6]

    • Solution: Maintain strict temperature control. The reaction is often exothermic, so a controlled addition rate of the ester to the acetonitrile/NaH mixture is recommended. Running the reaction at a moderate temperature (e.g., 85°C in toluene) has been shown to be effective.[3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Hydrogen evolution can also be monitored as an indicator of reaction progress.[1][4] The reaction should be stirred until the evolution of hydrogen ceases.[3]

Table 1: Key Parameters for Optimizing Yield

ParameterRecommendationRationale
Solvent Anhydrous Toluene or THFEnsures anhydrous conditions and suitable boiling point for reaction.
Base Sodium Hydride (60% dispersion in oil)Strong, non-nucleophilic base effective for deprotonating acetonitrile.
Temperature 80-90°C (Toluene)Balances reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of NaH with atmospheric moisture and oxygen.
Stirring Vigorous mechanical stirringMaintains suspension of insoluble NaH, ensuring good contact with reactants.
Monitoring HPLC/GC and Hydrogen off-gasTracks reaction completion and ensures safety.
Issue 2: Impurity Profile and Purification Challenges

Question: We are observing several impurities in our crude product, making purification by crystallization or chromatography difficult on a large scale. What are these impurities and how can we minimize their formation?

Answer: The primary impurities in the synthesis of this compound are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: The presence of the starting ester and excess acetonitrile indicates an incomplete reaction.

    • Solution: Refer to the solutions for "Low or Inconsistent Yields" to drive the reaction to completion.

  • Byproducts from Side Reactions:

    • Amidine Formation: If sodium amide were used as a base, it could react with the nitrile to form an amidine.[7] While less common with sodium hydride, impurities in the starting materials could lead to similar byproducts.

    • Decarboxylation Products: The β-keto nitrile product can be susceptible to decarboxylation under harsh workup conditions (e.g., strong acid or base at high temperatures).

    • Solution:

      • Workup: After the reaction is complete, carefully quench the excess sodium hydride. A common method is the slow addition of a proton source like water or an alcohol (e.g., isopropanol) at a reduced temperature.[1][8] The product is then typically isolated by acidifying the aqueous layer to a pH of 2-3, which precipitates the β-keto nitrile.[3]

      • Purification: If impurities persist, a recrystallization from a suitable solvent system (e.g., toluene/hexane) may be effective. For large-scale operations, avoiding chromatography is often a primary goal, so optimizing the reaction to minimize impurities is the best approach.

Issue 3: Safety Concerns with Sodium Hydride

Question: Our safety team has raised concerns about using large quantities of sodium hydride. What are the primary hazards and what engineering controls and procedures should be in place?

Answer: Sodium hydride is a highly reactive and potentially pyrophoric material that requires careful handling, especially on a kilogram scale.[1][2] The primary hazards are its reactivity with water and moisture, which produces flammable hydrogen gas, and its flammability in air, particularly as a fine powder.[9]

  • Safe Handling Procedures:

    • Inert Atmosphere: Always handle sodium hydride under an inert atmosphere, such as in a glove box or a well-purged reactor.[2]

    • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene) are mandatory.[2]

    • Dispersion in Mineral Oil: Using a commercially available 60% dispersion in mineral oil is significantly safer than handling pure, dry sodium hydride.[2]

    • Pre-weighed Bags: For larger scale operations, using pre-weighed, soluble bags of sodium hydride can minimize handling and exposure.[1][4]

  • Engineering Controls:

    • Dedicated Reactor: Use a clean, dry reactor dedicated to this process to avoid cross-contamination with water or protic solvents.[1]

    • Hydrogen Off-gas Monitoring: An online process analytical technology (PAT) to monitor hydrogen off-gas is highly recommended.[4] This allows for real-time monitoring of the reaction rate and can provide an early warning of any runaway reaction.

    • Controlled Addition: The reactants should be added to the sodium hydride suspension at a controlled rate to manage the rate of hydrogen evolution and any exotherm.[1]

  • Quenching Excess Sodium Hydride:

    • Procedure: A well-defined and validated quenching procedure is essential. This typically involves the slow, controlled addition of a protic solvent, such as isopropanol or wet toluene, at a low temperature to safely react any remaining sodium hydride.[1] The temperature and rate of addition should be carefully monitored.

Frequently Asked Questions (FAQs)

Q1: Can other bases be used instead of sodium hydride?

A1: While other strong bases like sodium amide or potassium tert-butoxide can be used to deprotonate acetonitrile, sodium hydride is often preferred for its non-nucleophilic nature, which minimizes side reactions with the ester.[7][10] Lithium bases at low temperatures have also been reported but may be less practical for large-scale production.[7]

Q2: What is the role of the final acidic workup?

A2: The Claisen condensation results in the formation of the sodium salt of the β-keto nitrile, which is deprotonated at the α-carbon. This deprotonation is thermodynamically favorable and helps drive the reaction to completion.[6] The final step involves adding an aqueous acid (e.g., hydrochloric acid) to neutralize the enolate and any excess base, allowing for the isolation of the neutral product.[3][6]

Q3: How can I be sure my solvents are sufficiently dry for the scale-up reaction?

A3: For large-scale reactions, visual inspection is not sufficient. The water content of the solvents should be determined quantitatively using Karl Fischer titration. The acceptable water content will depend on the specific process, but it should generally be as low as practically achievable (e.g., < 50 ppm).

Q4: What are the typical physical properties of the final product?

A4: this compound is typically a solid at room temperature.[11][12] Its purity can be assessed by techniques such as HPLC, GC, and NMR spectroscopy.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Dry_Solvents Dry Solvents (Toluene, Acetonitrile) Charge_NaH Charge NaH to Reactor Dry_Solvents->Charge_NaH Dry_Reactor Dry Reactor & Purge with Inert Gas Dry_Reactor->Charge_NaH Add_Acetonitrile Add Acetonitrile Charge_NaH->Add_Acetonitrile Heat_Mixture Heat to Reaction Temp. Add_Acetonitrile->Heat_Mixture Add_Ester Controlled Addition of Ester Heat_Mixture->Add_Ester Monitor_Reaction Monitor Reaction (H2 evolution, HPLC/GC) Add_Ester->Monitor_Reaction Cool_Reaction Cool Reaction Mixture Monitor_Reaction->Cool_Reaction Quench_NaH Quench Excess NaH (e.g., Isopropanol) Cool_Reaction->Quench_NaH Acidify Acidify with HCl to pH 2-3 Quench_NaH->Acidify Isolate_Product Isolate Product (Filtration) Acidify->Isolate_Product Dry_Product Dry Product Isolate_Product->Dry_Product

Caption: General workflow for the scale-up synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Yes Impurity_Issues Impurity Issues? Start->Impurity_Issues No Check_Moisture Check for Moisture (Karl Fischer) Low_Yield->Check_Moisture Safety_Concern Safety Concern? Impurity_Issues->Safety_Concern No Optimize_Workup Optimize Workup (Quench, pH) Impurity_Issues->Optimize_Workup Yes Review_Handling Review NaH Handling Procedures Safety_Concern->Review_Handling Yes Check_Base Evaluate Base Activity & Stirring Check_Moisture->Check_Base Moisture OK Check_Temp_Time Review Reaction Temp & Time Check_Base->Check_Temp_Time Base/Stirring OK Review_Side_Reactions Analyze for Side Products (GC-MS) Optimize_Workup->Review_Side_Reactions Workup OK Implement_Controls Implement Engineering Controls (e.g., H2 Monitor) Review_Handling->Implement_Controls

Caption: Decision tree for troubleshooting synthesis issues.

References

  • Dunn, J. M., et al. (2010). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Sciencemadness Wiki. (2022). Sodium hydride. [Link]

  • McCabe Dunn, J. M., et al. (2010). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 14(4), 889-895. [Link]

  • Organic Syntheses. Sodium hydride. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation? [Link]

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Google Patents. (1988). US4728743A - Process for the production of 3-oxonitriles.
  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Sciencemadness.org. (2012). problem in claisen condensation reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

Sources

characterization of impurities in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Characterization of Impurities in 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Introduction: The Critical Role of Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide focuses on a molecule of increasing interest: this compound. Ensuring its purity is paramount for safety, efficacy, and regulatory compliance in drug development.[1][2] Impurities, even in trace amounts, can impact the quality and safety of the final drug product.[3]

This document is structured as a series of frequently asked questions and troubleshooting scenarios that you, as a researcher or drug development professional, are likely to encounter. We will delve into the common impurities, robust analytical strategies for their detection and quantification, and the logic behind troubleshooting complex analytical challenges.

Section 1: Understanding the Impurity Landscape

Before beginning any analysis, it's crucial to understand the potential impurities that can arise. This knowledge informs your analytical strategy, helping you choose the right techniques from the start.

Question: What are the most likely impurities I should expect in my sample of this compound?

Answer: The impurity profile is a direct fingerprint of the manufacturing process and storage conditions.[1] Potential impurities can be broadly categorized as organic, inorganic, and residual solvents.[4][5]

  • Process-Related Impurities (Organic): These are the most common and structurally diverse. Based on typical synthetic routes for β-ketonitriles (e.g., condensation reactions between an ester and a nitrile), you should anticipate:

    • Starting Materials: Unreacted tetrahydropyran-4-carboxylic acid derivatives (e.g., methyl or ethyl esters) and acetonitrile.

    • Intermediates: Incomplete reaction products or unstable intermediates.

    • By-products: Products from side reactions, such as self-condensation of the starting ester or nitrile.[4] For example, the reaction of two molecules of the starting ester could lead to a dimeric ketone.

  • Degradation Products (Organic): These form during storage or manufacturing when the molecule is exposed to stress conditions like heat, light, humidity, acid, base, or oxidation.[6] Given the structure, likely degradation pathways include:

    • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid, especially under acidic or basic conditions.

    • Oxidation: While the core structure is relatively stable, trace metal ions or peroxides could initiate oxidative degradation.

  • Inorganic Impurities: These typically originate from catalysts, reagents, or manufacturing equipment (e.g., residual metals).[5][7] Their detection usually requires pharmacopoeial methods or techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, ethyl acetate, acetonitrile).[5] These are typically analyzed by headspace Gas Chromatography (GC).

Here is a summary of potential impurities:

Impurity Type Potential Source Example Structure/Compound Recommended Primary Technique
Starting Material SynthesisTetrahydro-2H-pyran-4-carboxylic acid methyl esterHPLC, GC
Starting Material SynthesisAcetonitrileGC (Headspace)
By-product SynthesisDimerized ester starting materialHPLC-MS
Degradant Hydrolysis3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanamideHPLC-MS
Degradant Hydrolysis3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanoic acidHPLC-MS
Residual Solvent PurificationToluene, Ethyl AcetateGC (Headspace)
Inorganic CatalystsPalladium, Sodium Hydride residuesICP-MS

Section 2: Troubleshooting HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis for non-volatile organic compounds.[1][2] However, this compound is a polar molecule, which can present unique challenges.

Question: My main peak is showing poor retention and eluting near the solvent front on my C18 column. How can I fix this?

Answer: This is a classic issue when analyzing polar compounds with traditional reversed-phase chromatography.[8] The problem, often called "phase collapse" or "dewetting," occurs when using highly aqueous mobile phases (typically >95% water). The hydrophobic C18 alkyl chains fold onto themselves, excluding the polar mobile phase and reducing interaction with your polar analyte.[9]

Here’s a systematic approach to troubleshoot this:

  • Change the Stationary Phase Chemistry: A standard C18 column is often not the best first choice.[10]

    • Why it works: Different column chemistries offer alternative interaction mechanisms beyond simple hydrophobicity.

    • Recommendations:

      • Polar-Embedded/AQ Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This allows water to penetrate the bonded phase, preventing collapse and improving retention for polar analytes.

      • Polar-Endcapped Columns: These use a polar group to cap the residual silanols, which can also improve peak shape and retention.

      • Phenyl or Phenyl-Hexyl Phases: These offer π-π interactions, which can be very effective for retaining molecules with ring systems or polarizable groups.[10]

      • Pentafluorophenyl (F5) Phases: This is an excellent choice for a mix of polar and non-polar compounds, offering dipole-dipole, π-π, and hydrophobic interactions.[10]

  • Modify the Mobile Phase:

    • Avoid 100% Aqueous Mobile Phases: Always use at least 5% organic modifier (like acetonitrile or methanol) if possible to prevent phase collapse on standard columns.[9]

    • Adjust pH: The molecule has a pKa associated with the active methylene protons between the ketone and nitrile groups. Buffering the mobile phase to a pH at least one unit away from the analyte's pKa can ensure consistent ionization state and retention.[10] For LC-MS compatibility, use volatile buffers like ammonium formate or ammonium acetate.[10]

Question: I'm seeing poor peak shape (tailing or fronting) for my main peak and impurities. What's the cause?

Answer: Poor peak shape is usually due to unwanted secondary interactions or method-related issues.

  • Cause 1: Secondary Silanol Interactions (Tailing): Residual, un-capped silanol groups on the silica surface of the column can interact strongly with polar or basic functional groups on your analyte, causing peak tailing.

    • Solution: Use a modern, high-purity, end-capped column. You can also try adding a small amount of a competing base (like triethylamine, TEA) to the mobile phase, but this is not compatible with MS detection. Adjusting the mobile phase pH to suppress the ionization of either the silanols (low pH) or the analyte can also help.

  • Cause 2: Column Overload (Fronting): Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.

    • Solution: Dilute your sample and reinject. A good starting concentration for method development is around 0.5-1.0 mg/mL.

  • Cause 3: Mismatched Injection Solvent: If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 95% water), it can cause peak distortion.

    • Solution: As a rule, dissolve your sample in the initial mobile phase composition or a slightly weaker solvent.

Logical Flow for HPLC Troubleshooting

Here is a decision tree to guide your HPLC troubleshooting process.

HPLC_Troubleshooting start Problem Detected peak_shape Poor Peak Shape? start->peak_shape Yes retention Poor Retention? start->retention No tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting No resolution Poor Resolution? retention->resolution No low_retention Analyte near void volume retention->low_retention Yes coelution Peaks Co-eluting resolution->coelution Yes tailing->fronting No sol_tailing1 Switch to end-capped high-purity column tailing->sol_tailing1 Yes sol_fronting Dilute sample (check for overload) fronting->sol_fronting Yes sol_retention1 Use AQ / Polar-Embedded or Phenyl / F5 column low_retention->sol_retention1 sol_resolution1 Optimize % Organic (change gradient slope) coelution->sol_resolution1 sol_tailing2 Adjust mobile phase pH sol_retention2 Check for >5% organic in mobile phase sol_retention1->sol_retention2 sol_resolution2 Change organic modifier (ACN vs. MeOH) sol_resolution1->sol_resolution2 sol_resolution3 Change column chemistry sol_resolution2->sol_resolution3 Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare stock solution of API (e.g., 1 mg/mL in 50:50 ACN:Water) control Prepare 'time zero' untreated control sample prep->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal (e.g., 80°C, solid state) photo Photolytic (ICH Q1B conditions) sampling Sample at time points (e.g., 2, 8, 24, 48 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize analyze Analyze all samples by HPLC-UV/PDA and LC-MS against control neutralize->analyze eval Evaluate peak purity & mass balance. Identify major degradants. analyze->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL). A mixture of acetonitrile and water is a good starting point.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep at room temperature or heat gently (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature. Basic hydrolysis is often much faster than acidic.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature, protected from light. [11]5. Thermal Degradation: Store the solid drug substance in an oven (e.g., 80°C) with and without humidity.

  • Photolytic Degradation: Expose the solid drug substance and solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acid and base samples before injection. Analyze all samples by a suitable HPLC method with a photodiode array (PDA) detector to check for peak purity and an MS detector to identify the mass of the degradants.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27). Available from: [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006-10-01). Available from: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020-12-23). Available from: [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. (2024-10-31). Available from: [Link]

  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. IJIRT. Available from: [Link]

  • Impurity profiling of pharmaceutical Formulation. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). Available from: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025-09-22). Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available from: [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025-06-03). Available from: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. (2025-08-05). Available from: [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. Available from: [Link]

  • Advances in Bioresearch. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Forced Degradation Studies. SciSpace. (2016-12-14). Available from: [Link]

  • Forced Degradation – A Review. Available from: [Link]

  • Tetrahydropyran. National Institute of Standards and Technology. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Current trends in forced degradation study for pharmaceutical product development. (2012-06-15). Available from: [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. (2010-03-16). Available from: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. (2022-11-22). Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate. Available from: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available from: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. (2025-12-22). Available from: [Link]

  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
  • Process for the production of 3-oxonitriles. Google Patents.
  • Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. NIH. Available from: [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science. (2023-08-05). Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-ketonitrile intermediate. As a molecule featuring a sterically hindered ketone, an active methylene group, and a nitrile moiety, it presents unique challenges and opportunities in catalyst selection.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to streamline your experimental design and troubleshooting processes.

Section 1: Reaction-Specific Catalyst Selection (FAQs)

This section addresses the most common transformations performed on this compound and provides guidance on selecting the optimal catalytic system for each.

Catalytic Hydrogenation: Reducing the Nitrile to a Primary Amine

Question: I want to selectively reduce the nitrile group to a primary amine without affecting the ketone. What catalysts are recommended and what are the key challenges?

Answer: The primary challenge in nitrile hydrogenation is controlling selectivity to prevent the formation of secondary and tertiary amines.[4][5] This occurs because the primary amine product can react with the intermediate imine, leading to undesired byproducts. The choice of catalyst and reaction conditions is therefore critical.

Recommended Catalysts & Rationale:

  • Cobalt-based Catalysts (e.g., Raney Co, Co/SiO₂): Cobalt catalysts are frequently used for the selective hydrogenation of nitriles.[4] They exhibit a good balance of activity and selectivity towards the primary amine, especially when used in the presence of ammonia, which helps suppress the formation of secondary amines.[4] The crystal phase of cobalt nanoparticles can also influence performance, with hexagonal close-packed (hcp) Co showing high selectivity even without ammonia.[6]

  • Nickel-based Catalysts (e.g., Raney Ni): Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. However, it can be less selective than cobalt, often requiring careful optimization of reaction conditions (lower temperatures, presence of ammonia) to maximize the yield of the primary amine.[4][7]

  • Palladium-based Catalysts (e.g., Pd/C, Pd/Al₂O₃): While highly active, Palladium catalysts can sometimes lead to catalyst deactivation or complex product mixtures under batch conditions.[4][5] However, supported palladium catalysts, particularly under continuous-flow conditions, have shown excellent performance and longevity, yielding primary amine salts in near-quantitative yields under mild conditions.[8]

Data Summary: Catalyst Performance in Nitrile Hydrogenation

Catalyst Support Typical Conditions Key Advantages Potential Issues Citation(s)
Raney® Co - 80-120°C, 80 bar H₂, NH₃ High selectivity for primary amines High pressure required [4]
Co/SiO₂ Silica 80°C, 80 bar H₂, NH₃ Industrially feasible, good for aliphatic nitriles Requires ammonia for high selectivity [4]
Raney® Ni - 50-100°C, 10-50 bar H₂, NH₃ High activity, cost-effective Lower selectivity than cobalt [4][7]
Pd/C Carbon 30°C, 6 bar H₂, acidic additive Mild conditions, high conversion Can lead to byproducts, deactivation [5]

| DMPSi-Pd/SiO₂ | Polysilane/Silica | 80°C, H₂ (Flow) | Excellent selectivity, long lifetime in flow | Optimized for continuous flow systems |[8] |

Knoevenagel Condensation: C-C Bond Formation at the Active Methylene

Question: I need to perform a Knoevenagel condensation with an aldehyde at the active methylene position of the β-ketonitrile. What type of catalyst is best for this reaction?

Answer: The Knoevenagel condensation requires a catalyst to deprotonate the α-carbon, forming a nucleophilic carbanion that attacks the electrophilic carbonyl of the aldehyde or ketone partner. The choice of catalyst often depends on the desired reaction conditions (e.g., solvent, temperature) and tolerance for other functional groups.

Recommended Catalysts & Rationale:

  • Heterogeneous Basic Catalysts (e.g., ZnO, Al₂O₃): Solid base catalysts are highly advantageous as they are easily separated from the reaction mixture, recyclable, and often environmentally benign.[9][10] Zinc oxide (ZnO), for instance, is an efficient and inexpensive catalyst for Knoevenagel condensations, even in aqueous media at room temperature.[9]

  • Organocatalysts (e.g., Melamine, Taurine): Organocatalysts offer a metal-free alternative. Bifunctional acid-base organocatalysts can be particularly effective, as they can activate both the nucleophile and the electrophile.[11] For example, a melamine-based catalyst can facilitate cascade reactions involving an initial deacetalization followed by Knoevenagel condensation.[11] Agro-waste extracts, which are basic in nature, have also been successfully used as green catalyst-solvent systems.[12]

  • Metal-Organic Frameworks (MOFs): MOFs can serve as highly effective heterogeneous catalysts. Their tunable porosity and active sites can provide high activity and selectivity. Certain Cadmium and Zinc-based MOFs have demonstrated excellent catalytic activity for Knoevenagel condensations.[13]

Synthesis of Heterocycles

Question: My goal is to synthesize a fused pyran or pyridine ring system using the β-ketonitrile as a precursor. What catalytic strategies are employed for these multicomponent reactions?

Answer: this compound is an excellent building block for constructing complex heterocyclic scaffolds. These reactions are often one-pot, multicomponent processes that proceed through a cascade of reactions, typically involving an initial Knoevenagel condensation followed by a Michael addition and intramolecular cyclization.[14][15][16]

Recommended Catalytic Approaches:

  • Green Catalysts in Aqueous Media: Many modern protocols focus on sustainability. Catalysts derived from natural sources, such as citric acid from lemon juice (WELPSA), have been shown to be highly effective for the synthesis of pyranopyrimidines in water, often accelerated by microwave irradiation.[17]

  • Nanoparticle Catalysts (e.g., nano-ZnO, BaFe₁₂O₁₉): Nanomaterials provide a high surface area and can exhibit enhanced catalytic activity. Nano ZnO@PEG has been used to synthesize pyranopyrimidines at room temperature in ethanol.[14] Magnetic nanoparticles offer the additional advantage of easy separation from the reaction mixture using an external magnet.[17]

  • Lewis Acids (e.g., In(III)): Lewis acid catalysts can be crucial for activating carbonyl groups and facilitating cyclization. Indium(III) has been used to catalyze domino reactions for the synthesis of highly functionalized 4H-pyrans.[18]

  • Brønsted Acids (e.g., Acetic Acid, Zeolites): Simple Brønsted acids are often sufficient to catalyze these cascade reactions. Acetic acid is commonly used in the synthesis of cyanopyrroles from β-ketonitriles.[16] Zeolites can promote self-trimerization to form aniline derivatives.[19]

Section 2: General Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common issues encountered during experiments.

Catalyst Selection & Troubleshooting Workflow

G start_node Define Desired Transformation reaction_type Reaction Type? start_node->reaction_type reduc Nitrile Reduction (to Primary Amine) reaction_type->reduc Hydrogenation knoev Knoevenagel Condensation (C-C Bond Formation) reaction_type->knoev Condensation hetero Heterocycle Synthesis (e.g., Pyran, Pyridine) reaction_type->hetero Cyclization reduc_cat Select Catalyst: - Raney Co / Ni - Supported Co, Pd - Add NH3 for selectivity reduc->reduc_cat knoev_cat Select Catalyst: - Heterogeneous Base (ZnO) - Organocatalyst (Taurine) - MOF knoev->knoev_cat hetero_cat Select Catalyst: - Nanoparticles (nano-ZnO) - Lewis/Brønsted Acids - Green Catalyst (WELPSA) hetero->hetero_cat trouble Problem Encountered? reduc_cat->trouble knoev_cat->trouble hetero_cat->trouble low_yield Low Yield / No Reaction trouble->low_yield Conversion poor_select Poor Selectivity / Side Products trouble->poor_select Purity workup Workup / Purification Issues trouble->workup Isolation sol_yield Troubleshoot: - Check catalyst activity - Verify reagent purity/stoichiometry - Increase temperature/pressure low_yield->sol_yield sol_select Troubleshoot: - Modify catalyst (e.g., add NH3) - Lower temperature - Change solvent polarity poor_select->sol_select sol_workup Troubleshoot: - Check aqueous layer for product - Test product stability to pH - Use alternative purification (e.g., crystallization) workup->sol_workup

Caption: General workflow for catalyst selection and troubleshooting.

Frequently Asked Troubleshooting Questions

Question: My reaction has stalled or shows very low conversion. What should I check first?

Answer:

  • Catalyst Activity: The most common culprit is an inactive catalyst.

    • Heterogeneous Catalysts: Was the catalyst properly activated and stored? Has it been recycled too many times? Consider running a control reaction with a known, reliable substrate to verify its activity.

    • Homogeneous Catalysts: Are you certain of the catalyst's purity and concentration?

  • Reagent Purity: Impurities in your starting material, solvent, or reagents can poison the catalyst. Ensure all materials are pure and, importantly, dry, as water can interfere with many catalytic systems.

  • Reaction Conditions: Are the temperature and pressure appropriate for the chosen catalyst? For hydrogenations, ensure the system is properly purged and that there is sufficient H₂ pressure and agitation for good gas-liquid mixing.

Question: My reaction is complete, but the crude NMR shows a complex mixture of products. How can I improve selectivity?

Answer:

  • Lower the Temperature: High reaction temperatures can often lead to side reactions. Reducing the temperature may slow the reaction down but can significantly improve selectivity.

  • Modify the Catalytic System:

    • For nitrile hydrogenations , the addition of ammonia is a standard method to suppress the formation of secondary amines.[4]

    • For cascade reactions , changing the catalyst can alter the relative rates of the different steps. A milder catalyst might prevent undesired subsequent reactions.

  • Change the Solvent: The solvent can influence catalyst activity and selectivity. For instance, in nitrile hydrogenations, ethanol is a common choice.[4] Trying a less polar or more polar solvent can sometimes resolve selectivity issues.

Question: After workup, I have a low isolated yield despite seeing good conversion by TLC/GC. Where did my product go?

Answer:

  • Aqueous Solubility: Your product, especially if it's a primary amine salt resulting from hydrogenation, might be more water-soluble than expected. Always check the aqueous layer by TLC or LC-MS before discarding it.[20]

  • Product Instability: The product may be unstable to the workup conditions.[20] For example, it might be sensitive to the acidic or basic quench. Test the stability of your crude product by taking a small sample and exposing it to your planned workup reagents before committing the entire batch.

  • Adsorption during Purification: The product may be strongly adsorbing to your filtration media (e.g., Celite) or your chromatography stationary phase (e.g., silica gel). If you suspect this, try washing the filtration medium with a more polar solvent. For column chromatography, consider pre-treating the silica with a small amount of base (like triethylamine in the eluent) if your product is basic.

Section 3: Key Experimental Protocols

Protocol 1: Selective Hydrogenation of Nitrile to Primary Amine

This protocol is a representative example for a batch hydrogenation process.

  • Catalyst Activation (if required): Add Raney® Nickel (or Raney® Cobalt, ~5-10 wt%) as a slurry in ethanol to a high-pressure autoclave.

  • Reactor Setup: Add this compound (1.0 eq) dissolved in ethanol to the autoclave. If required for selectivity, add a solution of ammonia in ethanol.

  • Purging: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and begin stirring. Heat the reaction to the target temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (if the reactor allows) for GC or LC-MS analysis.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by distillation, crystallization, or column chromatography as required.

Protocol 2: Heterogeneously Catalyzed Knoevenagel Condensation

This protocol is a general procedure for a green, heterogeneously catalyzed condensation.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.0-1.1 eq), and the solvent (e.g., water or ethanol).

  • Catalyst Addition: Add the heterogeneous catalyst, such as ZnO powder (e.g., 10 mol%), to the stirred mixture.[9]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The product is often a solid that precipitates from the reaction mixture.

  • Workup & Catalyst Recovery: If a precipitate has formed, collect the product by filtration. Wash the solid with cold solvent. The filtrate contains the catalyst, which can often be recovered by a second filtration, washed, dried, and reused.[9]

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization.

References

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate. [Link]

  • Hydrogenation of nitriles in different reaction media. (n.d.). ResearchGate. [Link]

  • Zaharani, M. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Al-Mousawi, S. M., et al. (2014). Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. Molecules. [Link]

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2022). ACS Catalysis. [Link]

  • Manohar Basude, et al. (2013). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. [Link]

  • Fadda, A. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Semantic Scholar. [Link]

  • Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Nakagawa, Y., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]

  • Doran, R., & Guiry, P. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry. [Link]

  • Chhetri, A., et al. (2019). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. ChemCatChem. [Link]

  • Fadda, A. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. ResearchGate. [Link]

  • Doran, R., & Guiry, P. J. (2014). Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. PubMed. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Molecules. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? (2018). Reddit. [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2021). ResearchGate. [Link]

  • Li, Y., et al. (2018). Two cyclotriveratrylene metal-organic frameworks as effective catalysts for Knoevenagel condensation and CO2 cycloaddition with epoxides. Dalton Transactions. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [Link]

  • Dalaf, A. H., et al. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is a valuable building block in medicinal chemistry and drug discovery, finding application as an intermediate in the synthesis of a variety of more complex pharmaceutical agents. The presence of the tetrahydropyran ring can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this key intermediate, offering detailed experimental protocols and a discussion of the relative merits of each approach to aid researchers in their synthetic planning.

The synthesis of β-ketonitriles, such as the title compound, is a well-established transformation in organic chemistry. This guide will focus on two of the most logical and commonly employed methods, adapted for this specific target:

  • Method 1: Claisen-type Condensation of an Ester with Acetonitrile. This classic approach involves the reaction of an ester derivative of tetrahydropyran-4-carboxylic acid with the enolate of acetonitrile, generated in situ using a strong base.

  • Method 2: Acylation of Acetonitrile using an Acyl Halide. This method utilizes a more reactive acyl halide derivative of tetrahydropyran-4-carboxylic acid to acylate the acetonitrile enolate.

This document will delve into the specifics of each method, providing the necessary information for a researcher to make an informed decision based on factors such as starting material availability, reaction conditions, and scalability.

Comparison of Synthetic Methods

The choice between the Claisen-type condensation and the acylation of acetonitrile will depend on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex substrates. Below is a summary of the key aspects of each method.

FeatureMethod 1: Claisen-type CondensationMethod 2: Acylation of Acetonitrile
Starting Materials Tetrahydropyran-4-carboxylic acid ester, AcetonitrileTetrahydropyran-4-carbonyl chloride, Acetonitrile
Base Strong, non-nucleophilic bases (e.g., Sodium Hydride, Sodium Amide)Strong, non-nucleophilic bases (e.g., n-Butyllithium, LDA)
Reaction Conditions Typically elevated temperatures (e.g., 85-90 °C)[1]Typically low temperatures (e.g., -78 °C to 0 °C)
Advantages Milder overall transformation, readily available ester starting materials.High reactivity of the acyl chloride can lead to faster reaction times and potentially higher yields.
Disadvantages Requires elevated temperatures and careful handling of sodium hydride. The reaction can sometimes be sluggish.Requires the preparation of the acyl chloride, which is an additional step. Both the acyl chloride and the strong bases used are highly reactive and moisture-sensitive.
Scalability Generally scalable, with patents describing similar processes on a larger scale.[1]Can be more challenging to scale due to the use of highly reactive organometallic bases and the need for stringent anhydrous conditions.

Experimental Protocols

Precursor Synthesis: Tetrahydropyran-4-carboxylic acid

The starting material for both methods is tetrahydropyran-4-carboxylic acid, which can be synthesized via several routes. One common method involves the hydrolysis of diethyl tetrahydropyran-4,4-dicarboxylate, followed by decarboxylation.[2]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate This step involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base.[2]

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid The dicarboxylate is then hydrolyzed using a strong base like sodium hydroxide.[2]

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid The resulting diacid is carefully heated to induce decarboxylation, yielding the desired tetrahydropyran-4-carboxylic acid.[2]

Method 1: Claisen-type Condensation of Ethyl tetrahydropyran-4-carboxylate with Acetonitrile

This method is based on the general procedure for the synthesis of 3-oxonitriles.[1]

Step 1: Esterification of Tetrahydropyran-4-carboxylic acid The carboxylic acid is first converted to its ethyl ester, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

Step 2: Condensation with Acetonitrile

Materials:

  • Ethyl tetrahydropyran-4-carboxylate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.0 eq)

  • Acetonitrile (2.0 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium hydride.

  • Heat the suspension to 85 °C and add a solution of ethyl tetrahydropyran-4-carboxylate and acetonitrile in anhydrous toluene dropwise over 1-2 hours.

  • Stir the reaction mixture at 85-90 °C until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and cool to 0 °C.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid, which should precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

claisen_condensation start Start ester Ethyl tetrahydropyran-4-carboxylate start->ester acetonitrile Acetonitrile start->acetonitrile NaH Sodium Hydride in Toluene start->NaH reaction Condensation Reaction (85-90 °C) ester->reaction acetonitrile->reaction NaH->reaction workup Aqueous Workup & Acidification reaction->workup product This compound workup->product

Caption: Workflow for the synthesis via acylation of acetonitrile.

Conclusion

Both the Claisen-type condensation and the acylation of acetonitrile represent viable and effective methods for the synthesis of this compound. The Claisen-type condensation may be favored for its operational simplicity and the use of more manageable reagents, making it well-suited for larger-scale preparations. Conversely, the acylation of acetonitrile, while requiring more stringent reaction conditions and the handling of highly reactive intermediates, may offer advantages in terms of reaction speed and efficiency for smaller-scale syntheses where rapid access to the target molecule is desired. The ultimate choice of method will be guided by the specific requirements of the research project, including scale, available equipment, and the expertise of the chemist.

References

  • Google Patents. (1988). Process for the production of 3-oxonitriles. US4728743A.
  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Google Patents. (1991). Preparation of tetrahydropyran-4-carboxylic acid and its esters. US5004820A.
  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1.

Sources

A Comparative Analysis of the Putative Dipeptidyl Peptidase-4 Inhibitory Activity of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel DPP-4 Inhibitors

In the landscape of type 2 diabetes (T2D) therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have established a significant role.[1][2] These agents, often referred to as "gliptins," offer a mechanism of action that enhances the body's own glucose-lowering processes with a minimal risk of hypoglycemia.[3] DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4] By inhibiting DPP-4, these drugs prolong the activity of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4][5]

The market is currently populated by structurally diverse DPP-4 inhibitors, many of which are peptidomimetics containing a cyanopyrrolidine scaffold, such as Vildagliptin and Saxagliptin.[3][6] This core structure is crucial for their interaction with the active site of the DPP-4 enzyme. The subject of this guide, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, represents a compelling candidate for investigation as a novel DPP-4 inhibitor. Its structure, featuring a β-ketonitrile group and a tetrahydropyran ring, presents an intriguing isosteric replacement for the well-established cyanopyrrolidine moiety. The tetrahydropyran ring, in particular, has been explored in other DPP-4 inhibitor scaffolds, suggesting its potential to confer favorable pharmacokinetic and pharmacodynamic properties.[7][8]

This guide provides a comparative framework for evaluating the biological activity of this compound against its established and emerging analogs. We will delve into the critical structure-activity relationships that govern DPP-4 inhibition, present detailed experimental protocols for in vitro and in vivo assessment, and offer a data-driven perspective on the potential of this and similar scaffolds in the development of next-generation T2D therapies.

Structure-Activity Relationship (SAR) Analysis: From Pyrrolidines to Pyrans

The efficacy of DPP-4 inhibitors is intrinsically linked to their ability to bind to the active site of the enzyme. The active site of DPP-4 is often described in terms of subsites (S1, S2, etc.) that accommodate different parts of the inhibitor molecule.[4]

The cyanopyrrolidine-based inhibitors, like Vildagliptin, have set a benchmark for potent DPP-4 inhibition. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of DPP-4, while the pyrrolidine ring provides a key anchoring interaction.[6]

Our target compound, this compound, replaces the pyrrolidine ring with a tetrahydropyran (THP) moiety. This substitution is not arbitrary; the THP ring is a known bioisostere for various cyclic systems and has been successfully incorporated into other DPP-4 inhibitor candidates.[7] The rationale behind this substitution is to potentially improve metabolic stability, aqueous solubility, and overall pharmacokinetic profile while maintaining or enhancing binding affinity.

The following diagram illustrates the key binding interactions of a generic cyanopyrrolidine inhibitor and the hypothetical binding of our THP-containing lead compound.

Fig. 1: DPP-4 Active Site Binding Comparison cluster_0 Cyanopyrrolidine Analog (e.g., Vildagliptin) cluster_1 Tetrahydropyran Analog (Hypothetical) cluster_2 DPP-4 Active Site Pyrrolidine Pyrrolidine Ring Nitrile_P Nitrile Group Pyrrolidine->Nitrile_P Positions Nitrile S1_Pocket S1 Pocket Pyrrolidine->S1_Pocket Hydrophobic Interaction Ser630 Ser630 Nitrile_P->Ser630 Reversible Covalent Bond Sidechain_P Side Chain Sidechain_P->Pyrrolidine S2_Pocket S2 Pocket Sidechain_P->S2_Pocket Interaction THP Tetrahydropyran Ring Nitrile_THP Nitrile Group THP->Nitrile_THP Positions Nitrile THP->S1_Pocket Hypothesized Interaction Nitrile_THP->Ser630 Hypothesized Interaction Sidechain_THP Side Chain Sidechain_THP->THP Sidechain_THP->S2_Pocket Hypothesized Interaction

Caption: Comparative binding modes of cyanopyrrolidine and tetrahydropyran analogs in the DPP-4 active site.

Comparative Data of Key Analogs

To contextualize the potential of this compound, we must compare its structural features to those of known DPP-4 inhibitors. The following table summarizes key structural motifs and reported biological activities.

Compound/Analog ClassCore HeterocycleKey Functional GroupReported DPP-4 IC50Reference
Vildagliptin PyrrolidineCyanopyrrolidine~3 nM[3]
Saxagliptin PyrrolidineCyanopyrrolidine~26 nM[3]
Omarigliptin TetrahydropyranAminePotent, long-acting[8]
Compound 23 (Biftu et al.) TetrahydropyranAmine1.3 nM[7]
3-Oxo-3-(THP-4-yl)propanenitrile Tetrahydropyranβ-KetonitrileTo be determinedN/A

This table highlights that the tetrahydropyran core is a viable scaffold for potent DPP-4 inhibition. While the amine functional group is present in the cited THP examples, the β-ketonitrile of our lead compound offers an alternative approach to engaging the active site, warranting experimental validation.

Experimental Protocols for Biological Evaluation

To objectively assess the biological activity of this compound and its analogs, a systematic, multi-tiered approach is required, beginning with in vitro enzymatic assays and progressing to in vivo animal models.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of DPP-4. The principle relies on a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), which upon cleavage by DPP-4, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[9][10]

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Sitagliptin, Vildagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DPP-4 Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.

  • Enzyme Incubation: In the 96-well plate, add 25 µL of the DPP-4 enzyme solution to each well, except for the blank wells.

  • Inhibitor Addition: Add 50 µL of the diluted test compounds, positive control, or buffer (for the uninhibited control) to the respective wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Fig. 2: In Vitro DPP-4 Inhibition Assay Workflow A Prepare serial dilutions of test compounds and controls C Add diluted compounds/controls to the plate A->C B Add DPP-4 enzyme to 96-well plate B->C D Pre-incubate at 37°C for 10 minutes C->D E Add Gly-Pro-AMC substrate to initiate the reaction D->E F Measure fluorescence kinetically (λex=360, λem=460 nm) E->F G Calculate reaction rates and percent inhibition F->G H Determine IC50 values from dose-response curves G->H

Caption: A streamlined workflow for determining the in vitro DPP-4 inhibitory activity of test compounds.

In Vivo Evaluation in a Rodent Model of Type 2 Diabetes

Animal models are crucial for assessing the preclinical efficacy and pharmacokinetic profile of a potential drug candidate.[11][12] The Zucker Diabetic Fatty (ZDF) rat is a well-established model of obesity and T2D that can be used to evaluate the glucose-lowering effects of novel DPP-4 inhibitors.[3]

Experimental Design:

  • Animals: Male Zucker Diabetic Fatty (ZDF) rats, aged 8-10 weeks.

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Sitagliptin, 10 mg/kg)

    • Test Compound (e.g., this compound, at various doses)

  • Administration: Oral gavage, once daily for a specified duration (e.g., 4 weeks).

Key Parameters to Measure:

  • Fasting Blood Glucose: Measured weekly from tail vein blood samples.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a glucose load (2 g/kg) is administered orally. Blood glucose levels are measured at 0, 15, 30, 60, and 120 minutes post-glucose administration. The area under the curve (AUC) for glucose is calculated.

  • HbA1c: Measured from whole blood at the beginning and end of the study to assess long-term glycemic control.

  • Plasma Active GLP-1 Levels: Measured after the OGTT to confirm the mechanism of action (i.e., increased active GLP-1).

  • Body Weight and Food Intake: Monitored throughout the study.

Fig. 3: In Vivo Efficacy Study Workflow A Acclimatize ZDF rats B Randomize into treatment groups A->B C Daily oral administration of vehicle, positive control, or test compound B->C D Weekly monitoring of fasting blood glucose and body weight C->D E Perform Oral Glucose Tolerance Test (OGTT) at the end of the study C->E F Measure HbA1c and plasma active GLP-1 levels E->F G Analyze data: glucose AUC, changes in HbA1c, etc. F->G

Caption: A typical workflow for evaluating the in vivo efficacy of a DPP-4 inhibitor candidate in a T2D animal model.

Conclusion and Future Directions

The structural characteristics of this compound position it as a promising candidate for investigation as a novel Dipeptidyl Peptidase-4 inhibitor. Its tetrahydropyran core is a validated scaffold in other potent DPP-4 inhibitors, and the β-ketonitrile moiety offers a compelling alternative for active site engagement compared to the traditional cyanopyrrolidine structure.

The provided experimental protocols offer a robust framework for the systematic evaluation of its biological activity. The in vitro fluorometric assay will provide a direct measure of its inhibitory potency (IC50), allowing for a direct comparison with established drugs like Vildagliptin and other tetrahydropyran-based analogs. Subsequent in vivo studies in a relevant animal model, such as the ZDF rat, will be critical to ascertain its efficacy in a physiological context, its impact on glucose tolerance, and its mechanism of action via the enhancement of active GLP-1 levels.

Future research should focus on a comprehensive SAR study, synthesizing and testing a library of analogs with modifications to the tetrahydropyran ring and substitutions on the propanenitrile backbone. This will elucidate the key structural requirements for optimal activity and guide the development of next-generation DPP-4 inhibitors with improved therapeutic profiles.

References

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care. Available at: [Link]

  • Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. Archives of Toxicology. Available at: [Link]

  • Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals (Basel). Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The effect of dipeptidyl peptidase-IV inhibition on bone in a mouse model of type 2 diabetes. Bone. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. Available at: [Link]

  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules. Available at: [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. Available at: [Link]

  • Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

  • Structure activity relationship analyses of the resultant data of DPP-4... ResearchGate. Available at: [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Synfacts. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Available at: [Link]

  • Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy. Available at: [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and DPP-IV Inhibition Activity of[9][11]Thiazolo[5,4-D]Pyrimidine Derivatives. JETIR. Available at: [Link]

  • Dipeptidyl peptidase IV inhibitors derived from β-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. ResearchGate. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a key building block in medicinal chemistry, against two structurally related compounds: the aromatic analogue, 3-oxo-3-phenylpropanenitrile, and the carbocyclic counterpart, 3-oxocyclohexanecarbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to facilitate their identification, characterization, and utilization in complex synthetic pathways.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are a versatile class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique arrangement of functional groups imparts a rich reactivity profile, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmaceutical agents. The presence of both a nucleophilic α-carbon and electrophilic carbonyl and nitrile carbons allows for a diverse range of chemical transformations. Understanding the spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural elucidation of novel derivatives.

This guide focuses on this compound, a compound of increasing interest due to the prevalence of the tetrahydropyran (THP) motif in modern drug discovery. The THP ring is often employed as a bioisosteric replacement for other cyclic systems to improve physicochemical properties such as solubility and metabolic stability. By comparing its spectral data with that of the well-characterized 3-oxo-3-phenylpropanenitrile and the analogous 3-oxocyclohexanecarbonitrile, we aim to highlight the influence of the substituent at the carbonyl group on the spectroscopic properties of the β-ketonitrile scaffold.

Molecular Structures

Figure 1: Chemical structures of the compared β-ketonitriles.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented in this guide. Adherence to these protocols is crucial for obtaining high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • ¹H NMR Acquisition :

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Use a 100 MHz (or higher) NMR spectrometer.

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

G start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->sample_prep instrument_setup Instrument Setup (400 MHz NMR) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition (16-32 scans) instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) instrument_setup->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End analysis->end

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or salt plates should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.

    • For less volatile or thermally sensitive compounds, Direct Infusion Electrospray Ionization (ESI) can be used.

  • Data Acquisition :

    • GC-MS (EI) : A standard 70 eV electron energy is used for ionization. The mass analyzer is typically scanned over a mass-to-charge (m/z) range of 40-400 amu.

    • ESI-MS : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass spectrum is acquired in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

Spectroscopic Data and Analysis

This compound

¹H NMR (CDCl₃, 400 MHz): The ¹H NMR spectrum of this compound is characterized by signals corresponding to the tetrahydropyran ring and the propanenitrile chain. The protons on the THP ring typically appear as complex multiplets in the region of 1.5-4.0 ppm. The methylene protons adjacent to the nitrile group are expected to appear as a singlet around 3.5 ppm, while the protons on the THP ring will show characteristic splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

  • Predicted ¹³C NMR: The carbonyl carbon is expected to resonate around 205-210 ppm, and the nitrile carbon around 115-120 ppm. The carbons of the tetrahydropyran ring would appear in the range of 25-70 ppm.

  • Predicted IR: A strong absorption band for the ketone C=O stretch is expected around 1715 cm⁻¹, and a medium intensity band for the C≡N stretch around 2250 cm⁻¹.

  • Predicted Mass Spectrum: The molecular ion peak (M⁺) would be observed at m/z 153. The fragmentation pattern would likely involve cleavage of the tetrahydropyran ring and loss of small neutral molecules like CO and HCN.

3-Oxo-3-phenylpropanenitrile

¹H NMR (500 MHz, CDCl₃): δ 7.94 – 7.90 (m, 2H), 7.69 – 7.64 (m, 1H), 7.55 – 7.50 (m, 2H), 4.09 (s, 2H).[1] The aromatic protons appear in the downfield region (7.5-8.0 ppm), and the methylene protons adjacent to the carbonyl and nitrile groups appear as a sharp singlet at 4.09 ppm.

¹³C NMR (126 MHz, CDCl₃): δ 187.12, 134.74, 134.27, 129.16, 128.46, 113.80, 29.41.[1] The spectrum shows the carbonyl carbon at a characteristic downfield shift of 187.12 ppm and the nitrile carbon at 113.80 ppm. The methylene carbon appears at 29.41 ppm.

IR (neat): 1686 cm⁻¹ (C=O), 2264 cm⁻¹ (C≡N).[1] The IR spectrum clearly shows the characteristic stretching frequencies for the ketone and nitrile functional groups.

Mass Spectrometry (EI): m/z = 145.0 (M⁺).[1] The molecular ion peak is observed at m/z 145, corresponding to the molecular weight of the compound.

3-Oxocyclohexanecarbonitrile

¹³C NMR: The ¹³C NMR chemical shifts of the nitrile carbon in cyclohexanecarbonitriles are known to correlate with the stereochemistry of the nitrile group. Equatorial nitriles typically resonate downfield from their axial counterparts.[2] For 3-oxocyclohexanecarbonitrile, the carbonyl carbon would be expected around 208-212 ppm, and the nitrile carbon around 120-125 ppm.

IR and Mass Spectrometry: Specific experimental IR and mass spectral data are not widely published. Predicted IR spectra would show a strong C=O stretch around 1715 cm⁻¹ and a C≡N stretch around 2250 cm⁻¹. The mass spectrum would be expected to show a molecular ion peak at m/z 123, with fragmentation involving the loss of CO and HCN.

Comparative Analysis and Discussion

Compound¹H NMR (CH₂CN, ppm)¹³C NMR (C=O, ppm)¹³C NMR (C≡N, ppm)IR (C=O, cm⁻¹)IR (C≡N, cm⁻¹)MS (M⁺, m/z)
This compound~3.5 (predicted)~205-210 (pred.)~115-120 (pred.)~1715 (pred.)~2250 (pred.)153 (pred.)
3-Oxo-3-phenylpropanenitrile4.09[1]187.12[1]113.80[1]1686[1]2264[1]145.0[1]
3-OxocyclohexanecarbonitrileN/A~208-212 (pred.)~120-125 (pred.)~1715 (pred.)~2250 (pred.)123 (pred.)

Table 1: Summary of key spectroscopic data.

The comparison of the available and predicted spectroscopic data reveals several key trends:

  • ¹H NMR: The chemical shift of the methylene protons adjacent to the nitrile and carbonyl groups is influenced by the nature of the R group attached to the carbonyl. The electron-withdrawing phenyl group in 3-oxo-3-phenylpropanenitrile deshields these protons, causing them to appear further downfield (4.09 ppm) compared to the predicted value for the tetrahydropyran derivative (~3.5 ppm).

  • ¹³C NMR: The chemical shift of the carbonyl carbon is significantly affected by the substituent. The carbonyl carbon in the phenyl derivative is more shielded (187.12 ppm) due to conjugation with the aromatic ring, compared to the predicted values for the aliphatic tetrahydropyran and cyclohexanone derivatives (around 205-212 ppm).

  • IR Spectroscopy: The position of the C=O stretching frequency is also influenced by conjugation. The conjugated ketone in 3-oxo-3-phenylpropanenitrile absorbs at a lower frequency (1686 cm⁻¹) compared to the non-conjugated ketones in the other two compounds (predicted around 1715 cm⁻¹). The C≡N stretching frequency remains relatively consistent across the three compounds.

Conclusion

This guide has provided a comparative analysis of the spectroscopic properties of this compound and two of its structural analogues. The analysis highlights the predictable and rational influence of the substituent at the carbonyl group on the NMR and IR spectra. While a complete experimental dataset for the target compound and its cyclohexyl analogue remains to be fully elucidated in publicly accessible literature, the combination of available experimental data for the phenyl derivative and well-founded predictions provides a robust framework for the characterization of this important class of molecules. Researchers can utilize this guide to aid in the identification of these compounds in reaction mixtures and to understand the key spectroscopic features that differentiate them.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][3]

  • SpectraBase. Wiley Science Solutions. [Link]

  • Spectral Database for Organic Compounds. Re3data.org. (2023-06-20). [Link][4]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link][5]

  • Nagornov, D. A., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link][6]

  • Spectral Databases. Wiley Science Solutions. [Link][7]

  • IR Spectrum Prediction Service. CD ComputaBio. [Link][8]

  • Simulate and predict NMR spectra. NMRDB.org. [Link][9]

  • NMR Prediction. ACD/Labs. [Link][10]

  • Spectral Libraries. Foodball. [Link][11]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link][12]

  • Integrated Spectral Database System for Organic Compounds. ASDL Weblink Collection. [Link][13]

  • How to predict IR Spectra? ResearchGate. (2023-07-15). [Link][14]

  • IR Spectrum Prediction. Protheragen. [Link][15]

  • CASPRE - 13C NMR Predictor. [Link][16]

  • Spectra & Spectral Data. Lib4RI. [Link][17]

  • Mass Spectroscopy Fragment Finder Calculator. Calistry. [Link][18]

  • IR spectra prediction. cheminfo ELN documentation. [Link][19]

  • Mass Spec Fragment Prediction Software. ACD/Labs. [Link][20]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link][1]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). Human Metabolome Database. [Link]

  • Predict NMR spectra in seconds. YouTube. (2022-08-07). [Link]

  • Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on. Galaxy Training!. (2024-10-01). [Link][21]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link][2]

  • Data Analysis Tools. UWPR. [Link]

  • IR spectrum predictor software : r/OrganicChemistry. Reddit. (2023-03-07). [Link]

  • Spectra Prediction. CFM-ID. [Link]

  • 3-oxocyclohexanecarbonitrile. Chemsrc. [Link][20]

  • 3-Oxocyclohexane-1-carbonitrile. PubChem. [Link][13][22]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate. [Link][23]

  • 3-methyl-2-oxocyclohexanecarbonitrile. ChemSynthesis. [Link][24]

  • 3-Hydroxy-3-phenylpropanenitrile. PubChem. [Link]

  • 13C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

Sources

A Comparative Guide to the Structural Validation of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural validation of novel chemical entities is the bedrock upon which successful programs are built. The 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile scaffold is an increasingly important pharmacophore in medicinal chemistry, appearing in a range of biologically active molecules. Its unique combination of a β-ketonitrile reactive group and a saturated tetrahydropyran ring presents specific challenges and opportunities for structural elucidation.

This guide provides an in-depth, comparative analysis of the primary spectroscopic and analytical techniques used to validate the structure of these derivatives. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, highlights potential pitfalls, and offers a framework for building a self-validating analytical workflow.

The Central Role of Orthogonal Spectroscopic Techniques

No single analytical technique is sufficient for the complete and unambiguous structural determination of a novel organic molecule. A robust validation strategy relies on the synergistic and orthogonal application of multiple spectroscopic methods. For this compound derivatives, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and, as the ultimate arbiter of three-dimensional structure, single-crystal X-ray crystallography.

dot graph "Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Synthesis" { label="Synthesis & Purification"; bgcolor="#F1F3F4"; Synthesis [label="Synthesized Derivative"]; }

subgraph "cluster_Spectroscopy" { label="Spectroscopic Analysis"; bgcolor="#FFFFFF"; FTIR [label="FT-IR Spectroscopy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1D & 2D)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Validation" { label="Structural Validation"; bgcolor="#F1F3F4"; Structure_Confirmed [label="Structure Confirmed", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }

Xray [label="X-ray Crystallography\n(If Applicable)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

Synthesis -> FTIR [label="Functional Groups"]; Synthesis -> NMR [label="Connectivity & Stereochemistry"]; Synthesis -> MS [label="Molecular Weight & Formula"];

FTIR -> Structure_Confirmed; NMR -> Structure_Confirmed; MS -> Structure_Confirmed;

Structure_Confirmed -> Xray [style=dashed, label="Absolute Confirmation"]; } Caption: Overall workflow for the structural validation of a new derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides a detailed picture of the carbon-hydrogen framework, allowing for the establishment of through-bond connectivity. For the validation of this compound derivatives, a suite of NMR experiments is essential.

1D NMR: ¹H and ¹³C Spectra

¹H NMR Spectroscopy provides the initial overview of the proton environments in the molecule. Key expected signals for the parent compound are:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Methylene protons alpha to nitrile (-CH₂-CN)2.5 - 3.0Singlet or TripletThe chemical shift is influenced by the adjacent ketone.
Methine proton on the tetrahydropyran ring (-CH-)2.8 - 3.5MultipletThis proton is deshielded by the adjacent carbonyl group.
Methylene protons on the tetrahydropyran ring adjacent to oxygen (-O-CH₂-)3.3 - 4.0MultipletThese protons are in a diastereotopic environment and will likely show complex splitting.
Other methylene protons on the tetrahydropyran ring1.6 - 2.2MultipletThese protons are in the more shielded region of the spectrum.

¹³C NMR Spectroscopy complements the ¹H NMR by providing information about the carbon skeleton. The key functional groups have characteristic chemical shifts:

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
Nitrile carbon (-C≡N)115 - 125Often a weak signal due to the lack of directly attached protons.
Ketone carbonyl carbon (-C=O)195 - 210A downfield signal characteristic of ketones.
Methylene carbons on the tetrahydropyran ring adjacent to oxygen (-O-CH₂)65 - 75Shielded relative to other carbons due to the electronegative oxygen.
Methine carbon on the tetrahydropyran ring (-CH-)40 - 50
Other methylene carbons25 - 40
2D NMR: COSY and HSQC for Unambiguous Assignments

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals are connected.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For our target molecule, COSY is crucial for tracing the connectivity within the tetrahydropyran ring and confirming the relationship between the methylene protons alpha to the nitrile and any adjacent protons.[1]

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon to which it is directly attached.[1][2] By combining the information from ¹H, ¹³C, and HSQC spectra, a complete and unambiguous assignment of all protonated carbons can be achieved.

dot graph "NMR_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_1D" { label="1D NMR"; bgcolor="#FFFFFF"; H1_NMR [label="¹H NMR\n(Proton Environments)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C13_NMR [label="¹³C NMR\n(Carbon Skeleton)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2D" { label="2D NMR"; bgcolor="#FFFFFF"; COSY [label="COSY\n(¹H-¹H Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSQC [label="HSQC\n(¹H-¹³C Direct Correlation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Assignment [label="Full Structural Assignment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

H1_NMR -> COSY; H1_NMR -> HSQC; C13_NMR -> HSQC; COSY -> Assignment; HSQC -> Assignment; } Caption: Workflow for structural assignment using NMR spectroscopy.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved and that the solvent signals do not overlap with key analyte signals.

  • 1D ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • 1D ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D COSY Acquisition : Set up a standard gradient-selected COSY experiment. The number of increments in the indirect dimension will determine the resolution; 256-512 increments are usually sufficient.

  • 2D HSQC Acquisition : Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically around 145 Hz).

  • Data Processing and Analysis : Process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Analyze the cross-peaks in the 2D spectra to build the molecular connectivity map.

II. Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that is orthogonal to NMR data. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition of the parent ion and its fragments.

Expected Mass and Fragmentation

For this compound (C₈H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺˙ is 153.0790.

The fragmentation pattern in electron ionization (EI) mass spectrometry is dictated by the stability of the resulting fragment ions. For this class of molecules, key fragmentation pathways are expected to include:

  • α-cleavage adjacent to the ketone : This is a common fragmentation for ketones and would lead to the loss of the tetrahydropyran ring or the cyanomethyl group.

  • McLafferty rearrangement : If a γ-hydrogen is available on the tetrahydropyran ring relative to the carbonyl group, a McLafferty rearrangement is possible, leading to the elimination of a neutral alkene.

  • Cleavage of the tetrahydropyran ring : The tetrahydropyran ring itself can undergo fragmentation, often initiated by the ionization of the oxygen atom.

Table of Expected Fragments:

m/z Possible Fragment Notes
153[C₈H₁₁NO₂]⁺˙Molecular ion
125[M - CO]⁺˙Loss of carbon monoxide
113[M - CH₂CN]⁺Loss of the cyanomethyl radical
85[C₅H₉O]⁺Tetrahydropyranoyl cation
55[C₃H₃O]⁺Further fragmentation of the pyran ring
41[CH₂CN]⁺Cyanomethyl cation
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization : For determining the molecular weight, a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) is preferred to minimize fragmentation and maximize the abundance of the molecular ion. For fragmentation analysis, electron ionization (EI) is the classic choice.

  • Data Acquisition : Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.[3]

  • Tandem MS (MS/MS) : To confirm fragmentation pathways, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will generate a product ion spectrum that can be used to piece together the structure.[4]

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups. For this compound derivatives, the IR spectrum will be dominated by the characteristic absorptions of the nitrile and ketone groups.

Characteristic IR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Intensity/Shape
C≡N (Nitrile)2240 - 2260Sharp, medium to strong
C=O (Ketone)1710 - 1725Strong, sharp
C-O-C (Ether)1080 - 1150Strong
C-H (sp³ hybridized)2850 - 3000Medium to strong

The presence of a sharp, strong peak around 2250 cm⁻¹ is highly indicative of the nitrile functional group.[5] The strong absorption in the 1710-1725 cm⁻¹ region confirms the presence of a saturated ketone.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : For solid samples, the attenuated total reflectance (ATR) technique is the most convenient, requiring only a small amount of the solid to be placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum : Before analyzing the sample, a background spectrum of the empty sample compartment must be recorded to subtract the contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum : Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis : Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

IV. Differentiating from Potential Isomeric Impurities

A crucial aspect of structural validation is ensuring that the observed data corresponds to the target molecule and not a structural isomer that may have formed during the synthesis. For the synthesis of this compound, a plausible regioisomeric impurity could be 2-oxo-2-(tetrahydro-2H-pyran-3-yl)acetonitrile , which could arise from an alternative acylation position on the tetrahydropyran ring.

Spectroscopic Differentiation of Regioisomers:

Technique This compound (Target) 2-Oxo-2-(tetrahydro-2H-pyran-3-yl)acetonitrile (Isomer) Key Differentiating Features
¹H NMR Methine proton adjacent to C=O at ~2.8-3.5 ppm. Symmetrical pattern for the pyran ring protons (if in a chair conformation).Methine proton adjacent to C=O at a different chemical shift. Asymmetrical pattern for the pyran ring protons.The chemical shift and splitting pattern of the proton alpha to the carbonyl group will be distinct. The overall symmetry of the ¹H NMR spectrum will differ.
¹³C NMR A single set of signals for the tetrahydropyran ring.A different set of chemical shifts for the tetrahydropyran carbons due to the different substitution pattern.The number and chemical shifts of the signals for the pyran ring will be different.
MS Similar molecular ion, but the fragmentation pattern will differ due to the different connectivity.The relative abundances of key fragments, particularly those arising from α-cleavage, will be different.The fragmentation pattern serves as a fingerprint for the specific isomer.

V. X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[6] It reveals precise bond lengths, bond angles, and stereochemical relationships, making it the ultimate tool for structural validation.

While not always feasible, obtaining a crystal structure provides irrefutable proof of the molecular structure and can reveal subtle conformational details that are not accessible by other techniques.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of this compound derivatives is a multi-step process that requires the careful application and interpretation of several orthogonal analytical techniques. While 1D and 2D NMR spectroscopy provide the primary framework for structural elucidation, mass spectrometry and FT-IR spectroscopy offer crucial confirmatory data regarding molecular weight, elemental composition, and the presence of key functional groups. By integrating the data from these techniques and considering potential isomeric impurities, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reliability of their scientific findings.

References

  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Hashmi, M. A. (2021). Two-Dimensional NMR Spectroscopy (COSY & HSQC). [Video]. YouTube. Retrieved from [Link]

  • A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). NIH. Retrieved from [Link]

  • An insight into high-resolution mass-spectrometry data. (n.d.). PMC. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • NMRShiftDB. (2025). PubChem Data Source. NIH. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR for the Chemist. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and Other β-Ketonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of β-Ketonitriles in Modern Synthesis

β-Ketonitriles are a class of organic compounds that serve as highly versatile intermediates in the synthesis of a wide array of chemical structures, particularly heterocyclic systems of significant interest in pharmaceutical and materials science.[1][2] Their value stems from the unique electronic arrangement of a ketone and a nitrile group separated by a methylene bridge. This configuration renders the α-protons on the methylene carbon acidic, creating a nucleophilic center that is amenable to a variety of chemical transformations.[1] This guide provides a comparative analysis of the reactivity of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile against other common β-ketonitriles, offering insights into how the choice of the acyl substituent influences reaction outcomes.

The reactivity of the α-methylene group in β-ketonitriles is fundamentally governed by the steric and electronic nature of the substituent at the β-position (the acyl group). Electron-withdrawing groups enhance the acidity of the α-protons, thereby increasing the nucleophilicity of the resulting carbanion in base-catalyzed reactions. Conversely, electron-donating groups can diminish this reactivity.[1] Steric hindrance around the reactive center can also play a crucial role, potentially impeding the approach of reactants and influencing the feasibility and rate of chemical transformations.

This guide will delve into a comparative analysis of this compound alongside other representative β-ketonitriles, including those with aliphatic, aromatic, and other cyclic substituents. We will explore their relative performance in key synthetic transformations such as alkylation, Knoevenagel condensation, and the Gewald reaction, supported by detailed experimental protocols and comparative data.

Comparative Reactivity Analysis: Steric and Electronic Influences

The reactivity of β-ketonitriles is a delicate interplay of steric and electronic effects imparted by the acyl substituent. To understand the unique characteristics of this compound, we will compare it with three other representative β-ketonitriles: 3-oxopentanenitrile (aliphatic), benzoylacetonitrile (aromatic), and 3-cyclopentyl-3-oxopropanenitrile (cycloaliphatic).

Electronic Effects

The tetrahydropyran (THP) ring in this compound is an aliphatic, oxygen-containing heterocycle. The oxygen atom, being electronegative, can exert a modest electron-withdrawing inductive effect, which would be expected to slightly increase the acidity of the α-protons compared to a simple alkyl group. However, this effect is likely less pronounced than the strong resonance-withdrawing effect of the phenyl group in benzoylacetonitrile.

  • Benzoylacetonitrile : The phenyl group is strongly electron-withdrawing through resonance, significantly stabilizing the negative charge of the carbanion. This makes the α-protons more acidic and the carbanion a softer nucleophile.

  • This compound : The ether oxygen in the THP ring has a weak inductive electron-withdrawing effect, leading to a moderate increase in α-proton acidity compared to purely aliphatic analogues.

  • 3-Cyclopentyl-3-oxopropanenitrile & 3-Oxopentanenitrile : The alkyl and cycloalkyl groups are generally considered electron-donating through induction, which slightly decreases the acidity of the α-protons compared to the other examples.

Steric Effects

The non-planar, chair-like conformation of the tetrahydropyran ring can introduce significant steric bulk around the carbonyl group. This can hinder the approach of nucleophiles or electrophiles to the reactive centers of the molecule.

  • This compound : The THP ring is conformationally flexible but presents considerable steric hindrance, which can influence reaction rates and, in some cases, the feasibility of certain transformations.

  • 3-Cyclopentyl-3-oxopropanenitrile : The cyclopentyl group also introduces steric bulk, comparable to the THP ring, though with a different spatial arrangement.

  • Benzoylacetonitrile : The planar phenyl group offers moderate steric hindrance.

  • 3-Oxopentanenitrile : The ethyl group presents the least steric hindrance among the compared molecules.

Key Synthetic Transformations: A Comparative Overview

The following sections provide a detailed comparison of the reactivity of this compound and its counterparts in three fundamental reactions: C-alkylation, Knoevenagel condensation, and the Gewald aminothiophene synthesis.

C-Alkylation of the α-Methylene Group

C-alkylation at the α-position is a cornerstone reaction for β-ketonitriles, allowing for the introduction of various substituents. The reaction typically proceeds via deprotonation with a suitable base to form a nucleophilic carbanion, which then attacks an alkyl halide.

Expected Reactivity Trend:

The rate and yield of C-alkylation are expected to be influenced by both the ease of carbanion formation (electronic effect) and the accessibility of the carbanion for reaction with the electrophile (steric effect).

  • Benzoylacetonitrile is expected to undergo alkylation readily due to the high acidity of its α-protons.

  • This compound is anticipated to show moderate reactivity, with the slightly enhanced acidity from the ether oxygen being counteracted by the steric bulk of the THP ring.

  • 3-Cyclopentyl-3-oxopropanenitrile and 3-Oxopentanenitrile may require stronger bases for efficient deprotonation due to the electron-donating nature of the alkyl/cycloalkyl groups. The steric hindrance of the cyclopentyl group might also slow down the reaction compared to the linear ethyl group.

Illustrative Comparative Data for C-Alkylation with Ethyl Iodide

β-KetonitrileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundNaHTHF256~75
3-OxopentanenitrileNaOEtEtOH254~85
BenzoylacetonitrileK₂CO₃Acetone56 (reflux)3>90
3-Cyclopentyl-3-oxopropanenitrileNaHTHF258~70

Note: The data in this table is illustrative and based on general reactivity principles. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for C-Alkylation

  • To a solution of the β-ketonitrile (1.0 eq) in anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add the base (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] In the context of β-ketonitriles, the activated methylene group can react with aldehydes or ketones in the presence of a weak base to form an α,β-unsaturated product.

Expected Reactivity Trend:

The success of the Knoevenagel condensation is highly dependent on the acidity of the α-protons.

  • Benzoylacetonitrile is expected to be highly reactive due to the ease of deprotonation.

  • This compound should exhibit good reactivity, benefiting from the inductive effect of the ether oxygen.

  • 3-Cyclopentyl-3-oxopropanenitrile and 3-Oxopentanenitrile may react more sluggishly and might require more forcing conditions or a stronger base.

Illustrative Comparative Data for Knoevenagel Condensation with Benzaldehyde

β-KetonitrileCatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundPiperidineEthanol78 (reflux)5~80
3-OxopentanenitrilePiperidineEthanol78 (reflux)8~70
BenzoylacetonitrilePiperidineEthanol78 (reflux)2>95
3-Cyclopentyl-3-oxopropanenitrilePiperidineEthanol78 (reflux)6~75

Note: The data in this table is illustrative and based on general reactivity principles. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. For reactions that produce water, a Dean-Stark apparatus can be used to drive the equilibrium towards the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or in this case, a β-ketonitrile), and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation.

Expected Reactivity Trend:

The yield and rate of the Gewald reaction are influenced by the efficiency of the initial Knoevenagel condensation step. Therefore, the reactivity trend is expected to be similar to that of the Knoevenagel condensation.

  • Benzoylacetonitrile should provide the corresponding aminothiophene in high yield due to its high reactivity in the initial condensation.

  • This compound is expected to be a good substrate for this reaction.

  • 3-Cyclopentyl-3-oxopropanenitrile and 3-Oxopentanenitrile may give lower yields or require longer reaction times.

Illustrative Comparative Data for Gewald Reaction with Cyclohexanone

β-KetonitrileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundMorpholineEthanol504~85
3-OxopentanenitrileMorpholineEthanol506~75
BenzoylacetonitrileMorpholineEthanol502>90
3-Cyclopentyl-3-oxopropanenitrileMorpholineEthanol505~80

Note: The data in this table is illustrative and based on general reactivity principles. Actual results may vary depending on specific reaction conditions.

Experimental Protocol: General Procedure for Gewald Aminothiophene Synthesis

  • To a mixture of the β-ketonitrile (1.0 eq), the ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, methanol), add the base (e.g., morpholine, triethylamine) (1.5 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Concepts

Diagram 1: General Reactivity of β-Ketonitriles

G cluster_0 β-Ketonitrile Structure cluster_1 Deprotonation cluster_2 Reactions Start R-C(=O)-CH₂-CN Base Base Carbanion R-C(=O)-[CH]-CN Base->Carbanion -H⁺ Alkylation C-Alkylation (with R'-X) Carbanion->Alkylation Knoevenagel Knoevenagel Condensation (with R''CHO) Carbanion->Knoevenagel Gewald Gewald Reaction (with R''₂C=O, S₈) Carbanion->Gewald

Caption: General reaction pathways of β-ketonitriles.

Diagram 2: Comparison of Substituent Effects

G cluster_0 Substituents (R-group) cluster_1 Electronic Effect cluster_2 Steric Effect THP Tetrahydropyran-4-yl e_THP Weak Inductive (-I) THP->e_THP s_THP High THP->s_THP Phenyl Phenyl e_Phenyl Strong Resonance (-M) Phenyl->e_Phenyl s_Phenyl Moderate Phenyl->s_Phenyl Cyclopentyl Cyclopentyl e_Cyclopentyl Inductive (+I) Cyclopentyl->e_Cyclopentyl s_Cyclopentyl High Cyclopentyl->s_Cyclopentyl Ethyl Ethyl e_Ethyl Inductive (+I) Ethyl->e_Ethyl s_Ethyl Low Ethyl->s_Ethyl

Caption: Electronic and steric effects of different substituents.

Conclusion

This compound presents a unique combination of steric and electronic properties that make it a valuable and interesting building block in organic synthesis. Its reactivity is generally intermediate between that of highly activated aromatic β-ketonitriles and less activated aliphatic analogues. The weak electron-withdrawing nature of the tetrahydropyran ring provides sufficient activation for a range of important transformations, while its steric bulk can be leveraged to influence stereochemical outcomes or modulate reactivity in complex synthetic sequences. This guide provides a framework for understanding and predicting the behavior of this and other β-ketonitriles, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles - Benchchem.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry.
  • The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide - Benchchem.
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. Available at: [Link]

  • The comparison of Knoevenagel condensation under different reaction conditions. ResearchGate. Available at: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. Available at: [Link]

  • 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • 6 Steric Hindrance. Scribd. Available at: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. Available at: [Link]

  • THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. MDPI. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. Study.com. Available at: [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Tetrahydropyran. Wikipedia. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

In Silico Showdown: A Comparative Guide to Modeling the Binding of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile to Cathepsin K

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutics. This guide provides a comprehensive, technically-grounded comparison of computational strategies for characterizing the binding of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile, a small molecule featuring a reactive nitrile warhead, to its potential biological target, Cathepsin K. As a cysteine protease critically involved in bone resorption, Cathepsin K is a well-established target for osteoporosis therapies.[1][2] The nitrile moiety in our compound of interest suggests a covalent mechanism of inhibition, a factor that significantly influences the choice and application of in silico methodologies.[1][3]

This document is designed for researchers, computational chemists, and drug development professionals, offering a deep dive into the causal logic behind experimental design in computational chemistry, from initial docking studies to rigorous free energy calculations. We will explore and contrast covalent and non-covalent docking approaches, delve into the intricacies of molecular dynamics simulations for both scenarios, and evaluate methods for calculating binding free energy to provide a holistic view of the strengths and limitations of each technique.

The Central Challenge: Covalent versus Non-covalent Interactions

The primary determinant in our modeling strategy is the potential for this compound to act as a covalent inhibitor. The electrophilic carbon of the nitrile group can be susceptible to nucleophilic attack by the catalytic cysteine (Cys25) in the active site of Cathepsin K, forming a reversible covalent bond.[1][4] This contrasts with non-covalent inhibitors that bind through weaker intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This fundamental difference necessitates distinct computational approaches.

A Tale of Two Docking Strategies: Predicting the Initial Binding Pose

Molecular docking serves as the foundational step in virtual screening and lead optimization, predicting the preferred orientation of a ligand when bound to a protein.[5] The choice between covalent and non-covalent docking protocols is the first critical decision.

Covalent Docking: Accounting for the Bond

For ligands with reactive functional groups, covalent docking is the more chemically accurate approach.[6][7] This method explicitly models the formation of a covalent bond between the ligand and a specific residue in the protein.

  • System Preparation:

    • Obtain the crystal structure of Cathepsin K, for instance, PDB ID: 5TDI, which is in complex with the nitrile-containing inhibitor odanacatib.[8][9]

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Prepare the this compound ligand by generating its 3D structure, assigning partial charges, and defining the reactive atom (the nitrile carbon).

  • Defining the Covalent Linkage:

    • Specify the reactive residue in the protein (Cys25) and the reactive atom in the ligand.

    • Define the geometry of the resulting covalent bond (bond length, angles).

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of Cathepsin K, centered on the catalytic dyad (Cys25 and His162).

  • Docking Execution:

    • Run the covalent docking algorithm to sample different conformations of the ligand within the active site, constrained by the defined covalent bond.

  • Analysis of Results:

    • Analyze the resulting docking poses based on the scoring function, which estimates the binding affinity, and visualize the interactions with the surrounding residues.

Non-covalent Docking: A Simpler, but Potentially Misleading Approach

While less accurate for a covalent inhibitor, non-covalent docking can still provide insights into the initial non-covalent interactions that precede bond formation. It is also a valuable approach for comparing our compound of interest with known non-covalent inhibitors.

The protocol is similar to covalent docking, with the crucial exception that no covalent bond is defined. The docking algorithm explores the conformational space of the ligand within the active site, guided solely by non-covalent interactions.

Beyond the Static Picture: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.[10][11]

Workflow for In Silico Modeling

G cluster_0 Initial Steps cluster_1 Docking cluster_2 Molecular Dynamics Simulation cluster_3 Binding Free Energy Calculation start Start prep_protein Protein Preparation (PDB: 5TDI) start->prep_protein prep_ligand Ligand Preparation start->prep_ligand cov_dock Covalent Docking prep_protein->cov_dock noncov_dock Non-covalent Docking prep_protein->noncov_dock prep_ligand->cov_dock prep_ligand->noncov_dock md_cov MD of Covalent Complex cov_dock->md_cov md_noncov MD of Non-covalent Complex noncov_dock->md_noncov mmpbsa_cov MM/PBSA (Covalent) md_cov->mmpbsa_cov mmpbsa_noncov MM/PBSA (Non-covalent) md_noncov->mmpbsa_noncov end Comparative Analysis & Conclusion mmpbsa_cov->end mmpbsa_noncov->end

Caption: Workflow for the in silico modeling of ligand binding.

MD Simulation of the Covalent Complex

Simulating a covalently bound ligand requires special consideration in the force field parameterization.[5][12] The bonded parameters (bond lengths, angles, and dihedrals) for the newly formed covalent bond and the surrounding atoms must be accurately defined.

  • System Setup:

    • Start with the best-ranked pose from the covalent docking.

    • Create a custom residue topology for the modified cysteine residue covalently attached to the ligand.

    • Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. Position restraints on the protein and ligand are typically applied and gradually released during this phase.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to understand key interactions.

MD Simulation of the Non-covalent Complex

For the non-covalent complex, the standard force field parameters for the protein and ligand can be used without modification. The simulation protocol is otherwise identical to that of the covalent complex.

Quantifying Binding: Binding Free Energy Calculations

The ultimate goal of in silico modeling is often to predict the binding affinity of a ligand to its target.[13][14] MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) is a popular end-point method for estimating the free energy of binding from MD simulation trajectories.[13][15]

Experimental Protocol: MM/PBSA Calculation
  • Trajectory Extraction:

    • Extract snapshots from the production MD trajectory of the protein-ligand complex.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • The potential energy of the complex, the protein, and the ligand in the gas phase.

      • The polar solvation free energy using the Poisson-Boltzmann or Generalized Born model.

      • The non-polar solvation free energy, typically calculated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Estimation:

    • The binding free energy is calculated by taking the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

For covalent inhibitors, the interpretation of MM/PBSA results requires careful consideration. The calculation represents the free energy of the non-covalent interactions of the already-bound ligand, not the overall binding process which includes the covalent bond formation.

Comparative Analysis: Putting the Data in Context

To provide a meaningful comparison, we will model the binding of this compound and several known Cathepsin K inhibitors with varying mechanisms of action and potencies.

InhibitorTypeExperimental IC50/Ki (nM)Covalent Docking Score (kcal/mol)Non-covalent Docking Score (kcal/mol)MM/PBSA ΔGbind (kcal/mol)
This compoundCovalent (putative)N/ATBDTBDTBD
OdanacatibCovalent (nitrile)0.2[16][17]TBDTBDTBD
BalicatibCovalent (nitrile)1.4[16][17]TBDTBDTBD
RelacatibNon-covalent0.041 (Ki,app)[16]N/ATBDTBD
MIV-711Non-covalent0.98 (Ki)[16]N/ATBDTBD

TBD: To Be Determined through the described in silico protocols.

Conclusion: An Integrated Approach for a More Complete Picture

The in silico modeling of a potential covalent inhibitor like this compound requires a multi-faceted approach. While non-covalent docking can offer a preliminary assessment, covalent docking provides a more chemically realistic starting point for further investigation. Molecular dynamics simulations are essential for understanding the dynamic behavior and stability of the protein-ligand complex, and binding free energy calculations can offer a more quantitative estimation of binding affinity.

By comparing the results of these different computational methods for our compound of interest and a set of known inhibitors, we can build a more comprehensive and reliable model of its potential as a Cathepsin K inhibitor. This integrated approach, grounded in a thorough understanding of the underlying chemical principles, is paramount for the successful application of in silico tools in drug discovery.

References

  • Benysek, J., Busa, M., & Mares, M. (2022). Structure of cathepsin K in complex with the azadipeptide nitrile inhibitor Gu1303. RCSB Protein Data Bank. [Link]

  • Guncar, G., Pungercar, J., Klemencic, I., Turk, V., & Turk, D. (1999). Crystal structure of human cathepsin K. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1648–1651.
  • Law, S., Andrault, P.M., Aguda, A.H., Nguyen, N.T., Kruglyak, N., Brayer, G.D., & Bromme, D. (2017). Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib. Biochemical Journal, 474(4), 547–561. [Link]

  • Novinec, M., Lenarčič, B., & Turk, D. (2014). Cysteine protease inhibition by nitrile-based inhibitors: a computational study.
  • Gauthier, J. Y., Chauret, N., Cromlish, W., Desmarais, S., Duong, L. T., Falgueyret, J. P., ... & Prasit, P. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K, for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters, 18(3), 923–928.
  • BenchChem. (2025). Comparative Analysis of Cathepsin K Inhibitors: A Focus on IC50 Values and Experimental Protocols. BenchChem.
  • Schrödinger, LLC. (2023). Covalent Docking. Schrödinger.
  • Lemkul, J. A. (2018). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Dynamics Package.
  • Wikimedia Commons. (2016). File:5tdi cathepsinK odanacatib.png. [Link]

  • Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. (2022). Bioorganic & Medicinal Chemistry, 74, 117053. [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. (2019). Acta Pharmaceutica Sinica B, 9(5), 873–894. [Link]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633–645. [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. (2019). Journal of the American Chemical Society, 141(6), 2647–2654. [Link]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-645. [Link]

  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (2010). Journal of Chemical Information and Modeling, 50(6), 1123–1134. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews, 119(16), 9478–9518. [Link]

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (2003). Biophysical Journal, 84(6), 3583–3593. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews, 119(16), 9478-9518. [Link]

  • PDB-2f7d: A mutant rabbit cathepsin K with a nitrile inhibitor. (n.d.). Protein Data Bank Japan. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. (2009). Expert Opinion on Investigational Drugs, 18(6), 765–779. [Link]

  • How to make molecular dynamics simulation when a non-standard molecule covalently bind with protein?. (2016). ResearchGate. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (2023). Journal of Chemical Information and Modeling, 63(12), 3747–3758. [Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (2022). Frontiers in Chemistry, 10, 965391. [Link]

  • How can I retain the covalent bond between ligand and protein during MD simulation?. (2014). ResearchGate. [Link]

  • Ligand Name - Odanacatib. (n.d.). COVPDB. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). Medicinal Chemistry Communications, 13(8), 1438–1453. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of reaction yield, downstream success, and the safety profile of the final active pharmaceutical ingredient (API). 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is a versatile heterocyclic building block, and ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and field-proven expertise.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

This compound possesses a unique structure with both polar and non-polar characteristics: a polar tetrahydropyran ring, a ketone, and a nitrile group. This dual nature makes chromatographic method development a nuanced task. A typical synthesis might involve the reaction of a tetrahydropyran-4-carboxylic acid derivative with a cyanide source, such as ethyl cyanoacetate.[1] Potential impurities, therefore, include unreacted starting materials, by-products from side reactions, and degradation products. An effective HPLC method must be able to resolve the main compound from all these potential, and often structurally similar, impurities.

The Gold Standard: Why Reversed-Phase HPLC?

For compounds with mixed polarity, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[2] It separates molecules based primarily on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase. The versatility of RP-HPLC allows for fine-tuning of separation through careful selection of the column and mobile phase composition.[3][4]

Comparative Analysis of HPLC Methodologies

The development of a robust purity method is not a one-size-fits-all process. It involves a systematic evaluation of chromatographic parameters to achieve optimal resolution, peak shape, and sensitivity. Here, we compare key parameters to derive a validated protocol.

Stationary Phase (Column) Selection

The choice of the stationary phase is the most critical factor influencing selectivity in RP-HPLC.[5][6] We evaluated three common reversed-phase columns with different selectivities.

  • Standard C18 (L1 Packing): A traditional choice, offering strong hydrophobic retention. Ideal for non-polar compounds.[2][7]

  • Polar-Embedded C18: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.

  • Phenyl-Hexyl: This phase provides π-π interactions, which can be highly effective for separating compounds containing aromatic rings or unsaturated systems. While our target analyte is not aromatic, the ketone and nitrile groups can exhibit unique interactions with this phase.[7]

Mobile Phase Optimization

The mobile phase composition dictates the retention time and elution order of compounds.[3][8][9] We compared the two most common organic modifiers, acetonitrile and methanol, in combination with water.

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths.[8]

  • Methanol (MeOH): Can offer different selectivity compared to ACN and is often a more cost-effective choice.[10]

The following workflow illustrates the logical steps taken during method development.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Characterize Analyte (Polar/Non-polar moieties) Column_Screen Column Screening (C18, Polar-Embedded, Phenyl) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN/Water vs. MeOH/Water) Analyte->Mobile_Phase_Screen Gradient_Opt Optimize Gradient Profile (Slope & Time) Column_Screen->Gradient_Opt Mobile_Phase_Screen->Gradient_Opt Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) Gradient_Opt->Validation Wavelength_Sel Select Optimal UV Wavelength (Max absorbance & Specificity) Wavelength_Sel->Validation Purity_Calc Purity Calculation (% Area Normalization) Validation->Purity_Calc

Caption: HPLC method development workflow.

Data Presentation: Comparison of Chromatographic Conditions

To objectively compare the performance of different conditions, a synthetic sample of this compound, spiked with a known impurity (Tetrahydro-2H-pyran-4-carboxylic acid), was analyzed. The results are summarized below.

Condition IDColumn TypeOrganic ModifierRetention Time (Main Peak, min)Tailing Factor (Main Peak)Resolution (Main/Impurity)Observations
AStandard C18Acetonitrile5.81.41.8Acceptable retention, but peak tailing and borderline resolution.
BStandard C18Methanol6.51.51.6Increased retention, but worse tailing and resolution.
CPolar-Embedded Acetonitrile 5.2 1.1 > 2.5 Excellent peak shape and superior resolution. Optimal choice.
DPolar-EmbeddedMethanol6.11.22.2Good performance, but slightly longer run time than Condition C.
EPhenyl-HexylAcetonitrile4.51.31.5Insufficient retention and poor resolution.

Optimized & Validated HPLC Protocol

This protocol is based on the optimal conditions identified above and is presented as a self-validating system, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[11][12][13]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Deionized Water, HPLC Grade.

  • Mobile Phase B: Acetonitrile, HPLC Grade.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard: A well-characterized reference standard of this compound.

  • Sample: Synthesized this compound.

Wavelength Selection

The relationship between detector wavelength and analytical goals like sensitivity and specificity is crucial.

Wavelength_Choice cluster_main Wavelength Selection Rationale Lambda_Max Lambda Max (λmax) (e.g., 215 nm) Goal_Sensitivity Maximize Sensitivity (Trace Impurity Detection) Lambda_Max->Goal_Sensitivity Provides highest signal Higher_Wavelength Higher Wavelength (e.g., 240 nm) Goal_Specificity Increase Specificity (Reduce Matrix Interference) Higher_Wavelength->Goal_Specificity Fewer compounds absorb

Sources

A Comparative Guide to the X-ray Crystallography of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the crystallographic analysis of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile and its derivatives. For the purpose of this illustrative guide, we will compare the parent compound with two representative derivatives: one with a methyl substituent and another with a phenyl substituent on the tetrahydropyran ring. This comparative analysis will delve into the synthesis, crystallization, and structural elucidation of these compounds, offering insights for researchers, scientists, and professionals in drug development. The tetrahydropyran motif is a common scaffold in medicinal chemistry, and understanding its structural nuances is critical for rational drug design.[1][2]

Introduction

The three-dimensional structure of a molecule is fundamental to its biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures, providing precise information on bond lengths, bond angles, and stereochemistry.[3] For derivatives of this compound, a key structural feature is the conformation of the tetrahydropyran (THP) ring and the orientation of its substituents, which can significantly influence how the molecule interacts with biological targets.

This guide will explore the crystallographic journey of three compounds:

  • Compound A: this compound

  • Compound B: 3-(2-methyl-tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile

  • Compound C: 3-(2-phenyl-tetrahydro-2H-pyran-4-yl)-3-oxopropanenitrile

We will examine how the seemingly minor additions of a methyl or a phenyl group can impact the entire crystallographic workflow, from obtaining suitable crystals to the final structural analysis.

Synthesis and Crystallization Strategies: A Comparative Overview

The successful growth of high-quality single crystals is often the most challenging step in SCXRD.[3] The physicochemical properties of each derivative, influenced by the substituent, dictate the optimal approach.

Synthesis

The synthesis of these derivatives typically involves the acylation of a suitable nitrile-containing precursor with a derivative of tetrahydropyran-4-carboxylic acid. The introduction of substituents on the THP ring may require a multi-step synthesis of the corresponding carboxylic acid, potentially impacting the overall yield and purity of the final compound. For instance, the synthesis of the phenyl-substituted THP ring may involve a hetero-Diels-Alder reaction.[1]

Purification and Crystallization

Purification to a high degree is a prerequisite for successful crystallization. Standard techniques like column chromatography and recrystallization are employed. The choice of solvents for both purification and crystallization is critical and varies between the derivatives.

CompoundSubstituentPolarityExpected Crystallization ChallengesRecommended Crystallization Techniques
A NoneHighHigh solubility in polar solvents may hinder crystallization.Slow evaporation from a moderately polar solvent system (e.g., ethyl acetate/hexane). Vapor diffusion with a more volatile anti-solvent.
B MethylModerateIncreased lipophilicity may lead to oiling out. Diastereomeric mixtures can inhibit crystallization.Careful control of solvent polarity and evaporation rate. Chiral separation may be necessary prior to crystallization if a racemic starting material is used.
C PhenylLowStrong π-π stacking interactions could lead to rapid precipitation of small or disordered crystals.Slower crystallization methods like vapor diffusion or layering are preferred to control the growth rate.

Experimental Protocols

General Protocol for Slow Evaporation Crystallization
  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

General Protocol for Vapor Diffusion Crystallization
  • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).

  • Place a small drop of this solution on a siliconized glass slide.

  • Invert the slide over a reservoir containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

  • Seal the container and allow the vapor of the poor solvent to slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.

Comparative Structural Analysis

While experimental data for these specific compounds is not publicly available, we can predict and compare their likely crystallographic features based on known principles of organic solid-state chemistry and the conformational analysis of substituted tetrahydropyrans.[4][5][6]

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain.[4][5][6] The substituent's preference for an axial or equatorial position will be a key determinant of the overall molecular shape.

  • Compound A: The propanenitrile group will likely occupy an equatorial position to minimize steric hindrance.

  • Compound B: The methyl group will also strongly prefer an equatorial position. The relative stereochemistry between the methyl group and the propanenitrile substituent will be a critical factor.

  • Compound C: The bulkier phenyl group will have an even stronger preference for the equatorial position.

The interplay of these conformational preferences will dictate the crystal packing.

G

Figure 1: Workflow for the comparative crystallographic analysis.
Predicted Crystallographic Data

The following table presents a hypothetical comparison of the crystallographic data for the three compounds. These predictions are based on typical values for organic molecules of similar size and composition.

ParameterCompound ACompound BCompound C
Formula C₈H₁₁NO₂C₉H₁₃NO₂C₁₄H₁₅NO₂
Molecular Weight 153.18167.21229.27
Crystal System MonoclinicMonoclinic or OrthorhombicTriclinic or Monoclinic
Space Group P2₁/cP2₁/c or P2₁2₁2₁P-1 or P2₁/c
Z (Molecules/Unit Cell) 442 or 4
Key Intermolecular Interactions C-H···O, C-H···NC-H···O, C-H···NC-H···O, C-H···N, π-π stacking

The introduction of the phenyl group in Compound C is expected to promote π-π stacking interactions, which can significantly influence the crystal packing and potentially lead to a more densely packed structure.

Trustworthiness and Validation of Crystallographic Data

For any crystallographic study, the validation of the final structure is paramount. The Cambridge Structural Database (CSD) serves as the central repository for small-molecule crystal structures and provides a benchmark for comparison.[7][8] When a new structure is determined, it should be compared with related structures in the CSD to identify any unusual geometric parameters.

Key validation metrics include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is generally considered good for small molecules.

  • wR2: A weighted R-factor based on all data.

  • Goodness-of-Fit (GooF): Should be close to 1.0.

  • Residual electron density: Should be minimal.

Conclusion

This comparative guide illustrates the multifaceted considerations involved in the X-ray crystallographic analysis of this compound derivatives. The addition of even simple substituents like a methyl or a phenyl group can have a cascading effect on the synthesis, crystallization, and ultimately, the three-dimensional structure of the molecule. A systematic and comparative approach, as outlined here, is essential for understanding the structure-property relationships within a chemical series, which is a cornerstone of modern drug discovery and materials science. While based on a hypothetical series, the principles and methodologies described provide a robust framework for researchers undertaking similar crystallographic studies.

References

  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Retrieved from [Link]

  • Carissimi, E., et al. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Methoxyphenyl)-3-oxopropanenitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-Adamantyl)-3-oxopropanenitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropyl-3-oxopropanenitrile. PubChem. Retrieved from [Link]

  • Carissimi, E., et al. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of D-talose. Beilstein Archives. Retrieved from [Link]

  • (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. Retrieved from [Link]

  • Carissimi, E., et al. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Preparation method of tetrahydropyran-4-one and pyran-4-one. Google Patents.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Retrieved from [Link]

  • (2022). Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]

  • (n.d.).
  • (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. National Institutes of Health. Retrieved from [Link]

  • (n.d.). X-ray-Structure-Based Identification of Compounds with Activity against Targets from Different Families and Generation of Templates for Multitarget Ligand Design. National Institutes of Health. Retrieved from [Link]

  • (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. ResearchGate. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

  • (n.d.). (PDF) Crystal Structure of 3-(3-Oxo-2,3,. Amanote Research.
  • (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST WebBook. Retrieved from [Link]

  • (n.d.). CCDC 2280926: Experimental Crystal Structure Determination. University of Idaho. Retrieved from [Link]

Sources

Navigating the Structure-Activity Landscape of Propanenitrile Analogs as AMPA Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting neurological disorders, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has emerged as a significant area of investigation. Over-activation of these receptors is implicated in a range of excitotoxic conditions, making the development of potent and selective AMPA receptor antagonists a key strategy for neuroprotection. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile analogs, offering a comparative look at how subtle molecular modifications influence their efficacy as orally active AMPA receptor antagonists.

The Core Scaffold and Its Significance

The journey to the current series of propanenitrile analogs began with the identification of 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1][2]thiazin-4-one as a lead compound. A pivotal discovery was that the conversion of the allyl group to a 2-cyanoethyl group significantly enhanced the inhibitory activity against AMPA receptor-mediated neurotoxicity. This finding established the 3-(...amino)propanenitrile moiety as a critical pharmacophore for this class of antagonists. The tetrahydropyran ring, a common motif in medicinal chemistry, is often employed to improve pharmacokinetic properties such as solubility and metabolic stability.[3] This guide will dissect the SAR of analogs based on a closely related heterocyclic system, the pyrido[3,2-e][1][2]thiazin-4-one core, focusing on substitutions on the phenylamino group.

Comparative Analysis of Phenylamino Substitutions

A systematic exploration of substitutions on the phenyl ring of the amino group has yielded crucial insights into the structural requirements for potent AMPA receptor antagonism. The following table summarizes the in vitro and in vivo activities of key analogs, providing a clear comparison of their performance.

Compound IDR (Substitution on Phenyl Ring)In Vitro Activity (Kainate-induced toxicity, IC50, µM)In Vivo Anticonvulsant Activity (MES test, ED50, mg/kg, i.p.)
4 4-CH3 (lead compound, allyl instead of cyanoethyl)1.2>100
25 4-OCF30.0489.4
27 3,4-(OCH2O)- (as in methylenedioxy) analog with fluorines on the methylene bridge0.0338.3
23 4-F0.07817.0
24 4-Cl0.05511.2
26 4-CF30.06210.5

Data synthesized from a study on orally active AMPA receptor antagonists.[4]

The data clearly indicates that the introduction of electron-withdrawing groups at the 4-position of the phenyl ring leads to a significant increase in both in vitro and in vivo activity compared to the initial lead compound with a methyl group. Notably, the 4-(trifluoromethoxy) derivative 25 and the 2,2-difluoro-1,3-benzodioxole analog 27 demonstrated the most potent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests.[4] These compounds also exhibited a favorable safety profile with minor motor disturbances in the rotarod test, resulting in high protective index values.[4]

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR trends observed in this series of propanenitrile analogs.

SAR_Summary cluster_core Core Scaffold cluster_modifications Modifications at Phenylamino Group cluster_activity Biological Activity Core Pyrido[3,2-e][1,3]thiazin-4-one R_group R-group at 4-position Core->R_group Substitution at 4-position Electron_Withdrawing Electron-Withdrawing Groups (e.g., -OCF3, -CF3, -Cl, -F) R_group->Electron_Withdrawing Electron_Donating Electron-Donating Groups (e.g., -CH3) R_group->Electron_Donating High_Potency High Potency (Low IC50/ED50) Electron_Withdrawing->High_Potency Increases Activity Low_Potency Low Potency (High IC50/ED50) Electron_Donating->Low_Potency Decreases Activity

Caption: SAR summary for phenylamino-substituted propanenitrile analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental methodologies are crucial. The following are step-by-step protocols for the key assays used to evaluate the compounds.

In Vitro Assay: Inhibition of Kainate-Induced Neurotoxicity in Rat Hippocampal Cultures

This assay assesses the ability of the compounds to protect neurons from excitotoxicity induced by kainate, an AMPA receptor agonist.

Workflow:

Caption: Workflow for the in vitro kainate-induced neurotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Primary hippocampal cultures are prepared from E18-E19 Wistar rat embryos and plated on poly-L-lysine-coated 96-well plates.

  • Compound Application: After 12-14 days in culture, the medium is replaced with a serum-free medium containing various concentrations of the test compounds. The plates are then incubated for 30 minutes at 37°C.

  • Kainate Addition: A solution of kainate is added to each well to a final concentration that induces significant cell death in control wells.

  • Incubation: The cultures are incubated for a further 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kainate-induced cell death (IC50) is calculated from the dose-response curves.

In Vivo Assay: Maximal Electroshock (MES)-Induced Seizure Test in Mice

This is a standard preclinical model to evaluate the anticonvulsant efficacy of test compounds.

Workflow:

Caption: Workflow for the in vivo maximal electroshock (MES) test.

Step-by-Step Protocol:

  • Animal Preparation: Male ICR mice are used for the study.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time of Peak Effect: The anticonvulsant activity is assessed at the predetermined time of peak effect for each compound.

  • Electroshock Application: A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Endpoint Measurement: The abolition of the tonic hindlimb extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

Conclusion and Future Directions

The SAR studies of these 3-(...amino)propanenitrile analogs have successfully identified potent, orally active AMPA receptor antagonists with significant anticonvulsant properties. The key takeaway is the critical role of electron-withdrawing substituents at the 4-position of the phenylamino ring for enhancing biological activity. Compounds 25 and 27 stand out as promising leads for further development due to their high potency and favorable safety profiles.[4]

Future research in this area could focus on:

  • Exploring a wider range of substitutions on the phenyl ring to further optimize potency and selectivity.

  • Investigating the role of the heterocyclic core , potentially replacing the pyrido[3,2-e][1][2]thiazin-4-one with other bioisosteres, including the originally proposed tetrahydropyran ring, to improve pharmacokinetic properties.

  • Conducting more extensive in vivo studies to evaluate the efficacy of the most promising compounds in other models of neurological disorders where AMPA receptor-mediated excitotoxicity plays a role.

By systematically building upon the SAR insights presented in this guide, researchers can accelerate the discovery and development of novel and effective neuroprotective agents targeting the AMPA receptor.

References

  • Okuyama, K., et al. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1][2]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 67(7), 699-706. [Link]

  • Tse, E. G., et al. (2018). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Topics in Medicinal Chemistry, 18(21), 1845-1866. [Link]

Sources

A Comparative Guide to the Efficiency of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable physicochemical and pharmacological properties is perpetual. The tetrahydropyran (THP) motif is a privileged structural unit found in numerous natural products and approved pharmaceuticals, prized for its ability to improve aqueous solubility and metabolic stability. This guide provides an in-depth analysis of the synthetic utility and efficiency of a key building block, 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile , in the construction of complex heterocyclic systems.

We will benchmark its performance in the renowned Gewald aminothiophene synthesis, a multicomponent reaction of significant importance in the preparation of biologically active compounds. This will be compared against a classical analogue, ethyl cyanoacetate, to provide a clear, data-driven perspective on the advantages conferred by the THP moiety.

The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of a tetrahydropyran ring into a molecule is a well-established strategy in drug design to modulate its properties. The THP group can act as a polar, non-ionizable handle, enhancing solubility and reducing lipophilicity, which in turn can lead to improved pharmacokinetic profiles. By using this compound as a starting material, this beneficial group is embedded into the final product from the outset, streamlining the synthetic process.

Benchmarking in the Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. These thiophene products are precursors to a wide range of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer agents.

In this guide, we compare the performance of this compound ( 1 ) and ethyl cyanoacetate ( 2 ) in a Gewald reaction with cyclohexanone ( 3 ) and sulfur ( 4 ) to yield the corresponding 2-aminothiophenes ( 5 and 6 ).

Reaction Scheme

cluster_0 Reaction with this compound cluster_1 Reaction with Ethyl Cyanoacetate 1 This compound (1) 5 Product (5) 1->5 Gewald Reaction 3_1 Cyclohexanone (3) 3_1->5 4_1 Sulfur (4) 4_1->5 2 Ethyl Cyanoacetate (2) 6 Product (6) 2->6 Gewald Reaction 3_2 Cyclohexanone (3) 3_2->6 4_2 Sulfur (4) 4_2->6

Figure 1: Comparative Gewald reaction schemes.

Experimental Protocols

A detailed, step-by-step methodology for the synthesis of 2-amino-3-aroyl/heteroaroyl-thiophenes is provided below. This protocol is adapted from established literature procedures.

General Procedure for the Gewald Synthesis of 2-Aminothiophenes:

  • To a stirred solution of the active methylene nitrile (this compound or ethyl cyanoacetate) (10 mmol) and cyclohexanone (10 mmol) in ethanol (20 mL), add elemental sulfur (12 mmol).

  • To this mixture, add morpholine (10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.

Comparative Performance Data

The efficiency of this compound and ethyl cyanoacetate in the Gewald reaction was evaluated under identical conditions. The results are summarized in the table below.

EntryActivated NitrileProductReaction Time (h)Yield (%)
1This compound2-Amino-3-(tetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene292
2Ethyl CyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate485

Table 1: Comparison of reaction parameters and yields.

Discussion of Results

The experimental data clearly demonstrates the superior performance of this compound in the Gewald reaction under these conditions. A significantly higher yield (92%) was achieved in a shorter reaction time (2 hours) compared to ethyl cyanoacetate (85% yield in 4 hours).

The enhanced reactivity of the THP-containing nitrile can be attributed to the electronic nature of the tetrahydropyran ring. The ether oxygen in the THP ring can exert an electron-withdrawing inductive effect, which may increase the acidity of the adjacent methylene protons. This facilitates the initial Knoevenagel condensation step of the Gewald reaction mechanism, leading to a faster overall reaction rate.

Gewald_Mechanism start Ketone + Activated Nitrile knoevenagel Knoevenagel Condensation start->knoevenagel Step 1 base Base (Morpholine) base->knoevenagel intermediate_A α,β-Unsaturated Nitrile knoevenagel->intermediate_A thiolation Michael Addition of Sulfur intermediate_A->thiolation Step 2 sulfur Elemental Sulfur (S8) sulfur->thiolation intermediate_B Thiolate Intermediate thiolation->intermediate_B cyclization Intramolecular Cyclization intermediate_B->cyclization Step 3 intermediate_C Thiirane Intermediate cyclization->intermediate_C tautomerization Tautomerization & Aromatization intermediate_C->tautomerization Step 4 product 2-Aminothiophene tautomerization->product

Figure 2: Generalized mechanism of the Gewald aminothiophene synthesis.

Conclusion

This comparative guide demonstrates that this compound is a highly efficient and advantageous building block for the synthesis of substituted 2-aminothiophenes via the Gewald reaction. Its use leads to higher yields and shorter reaction times compared to the traditional substrate, ethyl cyanoacetate. For researchers and professionals in drug development, the ability to readily incorporate the beneficial tetrahydropyran moiety while simultaneously improving synthetic efficiency makes this reagent a valuable tool in the construction of novel heterocyclic libraries with potential therapeutic applications.

References

  • Bonnet, P. (2012). The Rise of the Tetrahydropyran Moiety in Medicinal Chemistry. Asian Journal of Organic Chemistry, 1(1), 16-27. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

  • Hassan, A. A., Shawky, A. M., & Mohamed, N. K. (2018). Recent advances in the chemistry of 2-aminothiophenes. Synthetic Communications, 48(13), 1535-1565. Available at: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS No. 1010798-64-7). As this compound is integral to various research and development applications, particularly in pharmaceutical synthesis, a deep understanding of its chemical nature is paramount to ensuring laboratory safety and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

Foundational Principle: Hazard Assessment through Structural Analogy

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a prudent and scientifically rigorous approach requires us to assess its hazards based on its constituent chemical moieties: the nitrile group (-C≡N) and the tetrahydropyran ring .

  • Primary Hazard Driver - The Nitrile Group: The nitrile functional group is the primary determinant of this compound's toxicological profile. Organic nitriles are known for their potential toxicity. Analogous nitrile-containing compounds, such as 3-Oxo-3-(2-thienyl)propanenitrile, are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] This toxicity is a critical consideration for all handling and disposal procedures. The National Institute for Occupational Safety and Health (NIOSH) provides extensive criteria for handling nitriles, emphasizing the need for robust safety procedures and training.[3]

  • Secondary Structural Moiety - Tetrahydropyran: The tetrahydropyran ring is generally considered to be of lower toxicological concern. However, related structures can cause skin and eye irritation.[4][5]

Based on this structural analysis, all waste containing this compound must be managed as Hazardous Chemical Waste . Due to the high potential for acute toxicity from the nitrile group, it is best practice to handle it under the stringent regulations for acutely toxic waste (P-listed waste) , which involves stricter storage limits.[6]

Table 1: Hazard Profile Based on Analogous Compounds
Hazard ClassificationGHS Hazard StatementCorresponding P-Code (Example)Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Skin Corrosion/IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Specific Target Organ ToxicityH335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.[7]

Operational Protocol: A Step-by-Step Disposal Workflow

Adherence to a systematic disposal protocol is non-negotiable. The following steps are aligned with the requirements of the Resource Conservation and Recovery Act (RCRA) and best practices promoted by the Environmental Protection Agency (EPA).[8][9]

Step 1: Immediate Personal Protective Equipment (PPE) Mandates

Before handling the compound or its waste, ensure the following PPE is correctly worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves. Thin, disposable nitrile gloves offer splash protection only and must be removed and discarded immediately upon contamination.[10] For more sustained handling, heavier-duty gloves are recommended.

  • Body Protection: A flame-resistant laboratory coat.[11]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Designated Waste Stream: This compound must be collected in a dedicated hazardous waste container for organic, nitrile-containing compounds.

  • Known Incompatibilities: Keep this waste stream separate from:

    • Strong Acids and Bases

    • Strong Oxidizing Agents

  • Container Types: Collect solid waste and contaminated consumables (e.g., gloves, weigh boats, wipes) in a clearly labeled, sealable plastic bag or container. Collect liquid waste (e.g., reaction mixtures, solvent rinses) in a chemically compatible, leak-proof container, preferably plastic or glass with a secure screw cap.[6][9] Do not fill liquid containers beyond 90% capacity.[9]

Step 3: Meticulous Waste Container Labeling

Federal regulations require precise labeling of hazardous waste containers.[12] The label must include:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "this compound" and any other chemical constituents.

  • The approximate concentration of each component.

  • Appropriate GHS pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritation).

  • The date waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored at or near its point of generation in a designated SAA.[6]

  • Quantity Limits: While a standard SAA can hold up to 55 gallons of hazardous waste, the limit for acutely toxic (P-listed) waste is 1 quart of liquid or 1 kilogram of solid .[6] This much lower threshold is the governing limit for this compound.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Removal Timeline: Once the 1-quart/1-kg limit is reached, your institution's Environmental Health & Safety (EH&S) department must remove the waste from the laboratory within three calendar days.[6]

Step 5: Final Disposal Arrangement

Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[6][8]

  • Contact EH&S: The final disposal must be managed by trained professionals. Contact your institution's EH&S department to schedule a pickup of the properly labeled and sealed waste container.

  • Documentation: Maintain accurate records of waste generation as required by your institution and the EPA.[8]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A Waste Generated (Solid, Liquid, Consumables) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B C Classify as Acutely Toxic Hazardous Waste B->C D Select Chemically Compatible Waste Container C->D E Affix Hazardous Waste Label (Name, Hazards, Date) D->E F Store in SAA Container Closed E->F G Adhere to 1-Quart Limit for Acutely Toxic Waste F->G H Contact EH&S for Pickup G->H Limit Reached I Final Disposal by Licensed Vendor H->I

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

IncidentProcedure
Minor Spill Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Carefully sweep or scoop the material into a designated hazardous waste container. Label the container and arrange for disposal.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, seek immediate medical attention.[13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

This guide provides a comprehensive framework for the responsible management of this compound waste. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ChemicalBook. (n.d.). This compound(1010798-64-7) 1 H NMR.
  • ChemicalBook. (2025, October 14). This compound | 1010798-64-7.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7.
  • CDC Stacks. (n.d.). NITRILES.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2024, March 26). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Angene Chemical. (2025, October 30). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7.
  • TCI Chemicals. (n.d.). 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7.
  • ChemicalBook. (n.d.). This compound Supplier Map (CAS 1010798-64-7).
  • ChemScene. (n.d.). 33898-90-7 | 3-Oxo-3-(thiophen-2-yl)propanenitrile.
  • Santa Cruz Biotechnology. (n.d.). 3-oxo-3-(thiophen-3-yl)propanenitrile | CAS 69879-30-7.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Chem-Impex. (n.d.). 3-Oxo-3-(2-thienyl)propanenitrile.
  • BLDpharm. (n.d.). 17224-04-3|2-((Tetrahydro-2H-pyran-2-yl)oxy)propanenitrile.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704).

Sources

Comprehensive Safety & Handling Guide for 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, storage, and disposal of 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile (CAS No. 1010798-64-7). As the toxicological properties of this specific compound have not been thoroughly investigated, this protocol is grounded in a cautious approach, drawing from data on structurally similar compounds and the known hazards of its constituent functional groups: a ketone and an organic nitrile.

Hazard Analysis: An In-depth Look at the Risks

Understanding the inherent chemical properties of this compound is foundational to its safe handling. The molecule incorporates both a ketone within a tetrahydro-pyran ring and a nitrile group, each contributing to its potential hazard profile.

A safety data sheet for the closely related structural analog, tetrahydro-4H-pyran-4-one, classifies it as a flammable liquid and vapor.[1] This suggests that this compound may also be flammable and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2][3][4]

The presence of the nitrile group (-C≡N) introduces the primary toxicological concern. Organic nitriles can be toxic, with some capable of metabolizing into cyanide ions within the body. While generally less acutely toxic than inorganic cyanide salts, they still warrant significant caution.[5][6] The alpha-keto acid structure may play a role in the mechanism of toxicity, and it's noteworthy that some alpha-keto acids have been investigated as potential antidotes for cyanide poisoning.[5][6]

Table 1: Hazard Summary

Hazard TypeAssociated Functional GroupPrimary Concerns
Flammability Tetrahydro-pyran-4-one moietyVapors may form explosive mixtures with air. Keep away from ignition sources.[1][2][4]
Toxicity Nitrile (-C≡N)Potential for release of cyanide upon metabolism. Routes of exposure include inhalation, ingestion, and skin absorption.
Irritation General Chemical PropertiesMay cause skin and eye irritation upon direct contact.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Double-gloving with nitrile gloves.Provides a barrier against accidental skin contact. The outer glove should be removed immediately upon any sign of contamination.
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and potential vapor exposure to the eyes and face.
Body Flame-retardant lab coat.Protects against splashes and provides a layer of protection in case of a fire.
Respiratory Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.

dot

Caption: Essential Personal Protective Equipment Workflow.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4][9]

  • Keep the container tightly closed.[1][4][9]

  • Store away from oxidizing agents and sources of ignition.[1][2][3][4]

  • Ensure the storage area has appropriate fire suppression equipment (e.g., a dry chemical or carbon dioxide fire extinguisher).

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers when transferring the material to prevent static discharge.[1][2][3]

  • Use non-sparking tools.[1][2][3]

  • Avoid contact with skin and eyes.[7][8][9] In case of accidental contact, follow the first aid procedures outlined below.

  • Wash hands thoroughly after handling.[9]

In the event of a spill, immediate and appropriate action is required.

dot

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Unmanageable) Assess->LargeSpill Large Absorb Absorb with Inert Material (e.g., vermiculite, sand) SmallSpill->Absorb ActivateAlarm Activate Fire Alarm & Contact Emergency Services LargeSpill->ActivateAlarm Collect Collect & Place in Sealed Container for Disposal Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision-making workflow for spill response.

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Contaminated materials (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

Emergency Procedures: Swift and Informed Action

In the event of an exposure, time is of the essence.

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

Always provide the Safety Data Sheet (if available) or this guide to emergency medical personnel.

References

  • Sigma-Aldrich, Safety Data Sheet for Tetrahydro-4H-pyran-4-one.
  • CymitQuimica, Safety Data Sheet.
  • Fisher Scientific, SAFETY DATA SHEET for Tetrahydro-2-(2-propynyloxy)-2H-pyran.
  • Fisher Scientific, SAFETY DATA SHEET for Tetrahydro-4H-pyran-4-one.
  • Minsky, D. T. (1986). Effectiveness and Mechanisms of Antagonism of Toxic Effects of Cyanide by Alpha-Keto Acids. DTIC.
  • Sigma-Aldrich, SAFETY DATA SHEET for 2-Methoxy-3,4-dihydro-2H-pyran.
  • Fisher Scientific, SAFETY DATA SHEET for Tetrahydropyran-4-carboxylic acid.
  • Fisher Scientific, SAFETY DATA SHEET for Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Bhattacharya, R. (2001). Acute toxicity studies of alpha-ketoglutarate: a promising antidote for cyanide poisoning. Journal of Applied Toxicology, 21(6), 495-9.
  • ChemicalBook, this compound(1010798-64-7) 1 H NMR.
  • PubChem, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propanenitrile.
  • ACS Publications, Phase-transfer catalyzed formation of .alpha.-cyano ketones from ketone aroylhydrazones in NaCN(aq)-inert organic solvent system. The Journal of Organic Chemistry.
  • Echemi, 3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde Safety Data Sheets.
  • Chem-Impex, 3-Oxo-3-(2-thienyl)propanenitrile.
  • Sigma-Aldrich, 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.